molecular formula C48H96N6O6 B15575308 TNT-b10

TNT-b10

Número de catálogo: B15575308
Peso molecular: 853.3 g/mol
Clave InChI: WHYVTUFHVYDXRF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

TNT-b10 is a useful research compound. Its molecular formula is C48H96N6O6 and its molecular weight is 853.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C48H96N6O6

Peso molecular

853.3 g/mol

Nombre IUPAC

1,3,5-tris[2-[2-hydroxydodecyl(methyl)amino]ethyl]-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C48H96N6O6/c1-7-10-13-16-19-22-25-28-31-43(55)40-49(4)34-37-52-46(58)53(38-35-50(5)41-44(56)32-29-26-23-20-17-14-11-8-2)48(60)54(47(52)59)39-36-51(6)42-45(57)33-30-27-24-21-18-15-12-9-3/h43-45,55-57H,7-42H2,1-6H3

Clave InChI

WHYVTUFHVYDXRF-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the TNT-b10 Compound for Advanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TNT-b10 is a novel, ionizable cationic lipidoid that has demonstrated significant potential as a core component of lipid nanoparticles (LNPs) for the efficient delivery of messenger RNA (mRNA) and other nucleic acid-based therapies. Developed as a structural isomer of its predecessor, TNT-a10, this compound features a unique arrangement of hydroxyl and amino groups that confers superior performance in mRNA delivery. This guide provides a comprehensive technical overview of the this compound compound, including its synthesis, formulation into lipid nanoparticles, detailed experimental protocols for its application in vitro and in vivo, and a summary of its performance characteristics. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals exploring next-generation delivery platforms for genetic medicines.

Core Compound Specifications

The this compound compound is a rationally designed lipid-like material engineered for enhanced nucleic acid delivery. Its chemical properties are summarized below.

PropertyValueReference
IUPAC Name 1,3,5-tris(2-((2-hydroxydodecyl)(methyl)amino)ethyl)-1,3,5-triazinane-2,4,6-trione[1]
Chemical Formula C₄₈H₉₆N₆O₆[1]
Molecular Weight 853.33 g/mol [1]
Appearance Not specified in literature; likely an oil or waxy solid at room temperature.
Primary Application Ionizable cationic lipidoid for the formation of lipid nanoparticles (LNPs) for mRNA and siRNA delivery.[1]

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process involving the reaction of a triazinane core with functionalized side chains. While the seminal paper by Li et al. (2016) provides the foundational methodology, a generalized protocol is outlined below. For precise, step-by-step instructions, it is imperative to consult the original publication.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Reaction Setup: Dissolve 1,3,5-tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione in methanol in a round-bottom flask.

  • Addition of Epoxide: Add 2-(decanoyl)oxirane to the solution. The molar ratio of the amine core to the epoxide is critical and should be optimized as per the original literature.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 48 hours) to allow for the ring-opening reaction to proceed to completion.

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Dissolve the crude product in dichloromethane and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as ¹H NMR and mass spectrometry.

Formulation of this compound Lipid Nanoparticles (LNPs)

This compound is formulated into LNPs with other lipid components to encapsulate and protect the mRNA payload. The composition of these LNPs is critical for their stability, delivery efficiency, and biocompatibility.

Experimental Protocol: Formulation of this compound LNPs

Materials:

  • This compound in ethanol (B145695)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol

  • Cholesterol in ethanol

  • C14-PEG2000 in ethanol

  • mRNA (e.g., encoding luciferase) in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device

Procedure:

  • Lipid Mixture Preparation: Prepare a stock solution of the lipid mixture in ethanol containing this compound, DOPE, cholesterol, and C14-PEG2000 at a specific molar ratio. The optimal ratio identified by Li et al. (2016) for their "O-TNT-b10" formulation was 30:40:35:1.5 (this compound:DOPE:Cholesterol:C14-PEG2000).

  • mRNA Solution Preparation: Prepare a solution of the mRNA in the citrate buffer.

  • Microfluidic Mixing: Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate ratio (e.g., 1:3 volumetric ratio of ethanol to aqueous phase). This rapid mixing process facilitates the self-assembly of the LNPs with the mRNA encapsulated within the core.

  • Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 2 hours to remove the ethanol and raise the pH. This step is crucial for the stability and biocompatibility of the final LNP formulation.

  • Characterization: Characterize the formulated LNPs for their size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

LNP Characterization Data

The following table summarizes the physicochemical properties of optimized this compound LNPs as reported by Li et al. (2016).

FormulationMolar Ratio (this compound:DOPE:Chol:PEG)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
O-TNT-b1030:40:35:1.5105.4 ± 3.20.1925.3 ± 0.9~95%

In Vitro mRNA Delivery

The efficacy of this compound LNPs in delivering functional mRNA can be assessed in cell culture models. The following protocol is based on the methodology used for evaluating luciferase mRNA delivery to Hep3B liver cancer cells.

Experimental Protocol: In Vitro Transfection

Materials:

  • Hep3B cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound LNPs encapsulating luciferase mRNA

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed Hep3B cells in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.

  • Transfection: On the following day, replace the cell culture medium with fresh medium containing the this compound LNPs at a desired mRNA concentration (e.g., 200 ng/well).

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Luminescence Measurement: After incubation, lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer. The light output is proportional to the amount of translated luciferase protein, indicating successful mRNA delivery and expression.

In Vitro Performance Data

The study by Li et al. (2016) demonstrated that this compound LNPs were significantly more efficient at delivering mRNA in vitro compared to its structural isomer, TNT-a10, and other analogues with different lipid tail lengths. The optimized formulation, O-TNT-b10, showed a more than two-fold improvement in delivery efficiency over the initial this compound formulation.

In Vivo mRNA Delivery

The ultimate test of a delivery system is its performance in a living organism. The following protocol outlines a general procedure for assessing the in vivo efficacy of this compound LNPs for mRNA delivery in a mouse model.

Experimental Protocol: In Vivo Administration and Biodistribution

Materials:

  • BALB/c mice (or other appropriate strain)

  • This compound LNPs encapsulating luciferase mRNA

  • D-luciferin

  • In vivo imaging system (IVIS)

Procedure:

  • Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

  • Administration: Administer the this compound LNPs to the mice via intravenous (IV) injection through the tail vein. The dosage of mRNA should be carefully determined (e.g., 1 mg/kg).

  • In Vivo Imaging: At various time points post-injection (e.g., 3, 6, 24 hours), anesthetize the mice and administer D-luciferin via intraperitoneal (IP) injection. Image the mice using an IVIS to detect the bioluminescence signal. The location and intensity of the signal will indicate the biodistribution and expression of the delivered mRNA.

  • Ex Vivo Analysis: After the final imaging time point, euthanize the mice and harvest major organs (liver, spleen, lungs, heart, kidneys). Image the organs ex vivo to more accurately quantify the bioluminescence in each tissue.

In Vivo Performance Data

In vivo studies have shown that the optimized O-TNT-b10 LNP formulation is capable of delivering luciferase-encoding mRNA to living animals. The primary sites of expression are typically the liver and spleen, which is a common biodistribution pattern for systemically administered LNPs. Notably, further optimization of the this compound LNP formulation led to a high signal of mRNA expression in the spleen, which was reported to be 10 times higher than in the liver.[2]

Signaling Pathways and Experimental Workflows

The this compound compound itself does not directly participate in signaling pathways. Instead, it is a vehicle for delivering therapeutic mRNA, which then utilizes the cell's own machinery for protein production. The expressed protein can then engage in various signaling pathways depending on its function.

mRNA Delivery and Protein Expression Workflow

The following diagram illustrates the general workflow of mRNA delivery using this compound LNPs, leading to protein expression.

mRNA_Delivery_Workflow cluster_formulation LNP Formulation cluster_delivery Cellular Delivery cluster_expression Protein Expression TNT_b10 This compound LNP This compound LNP TNT_b10->LNP Other_Lipids Helper Lipids (DOPE, Cholesterol, PEG) Other_Lipids->LNP mRNA mRNA Payload mRNA->LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release Translation Ribosomal Translation mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein Downstream Signaling Pathways Downstream Signaling Pathways Protein->Downstream Signaling Pathways

Caption: Workflow of this compound LNP-mediated mRNA delivery and expression.

Logical Relationship of LNP Components and Performance

The performance of the this compound LNP system is a result of the interplay between its components. The following diagram illustrates these relationships.

LNP_Performance_Logic cluster_components LNP Components cluster_properties Physicochemical Properties cluster_outcome Therapeutic Outcome TNT_b10 This compound (Ionizable Lipid) Encapsulation mRNA Encapsulation & Protection TNT_b10->Encapsulation Endosomal_Escape Endosomal Escape TNT_b10->Endosomal_Escape DOPE DOPE (Helper Lipid) DOPE->Endosomal_Escape Cholesterol Cholesterol (Structural Lipid) Stability Stability in Circulation Cholesterol->Stability PEG_Lipid PEG-Lipid (Stealth) PEG_Lipid->Stability Delivery_Efficiency High mRNA Delivery Efficiency Encapsulation->Delivery_Efficiency Stability->Delivery_Efficiency Endosomal_Escape->Delivery_Efficiency

Caption: Interplay of LNP components influencing mRNA delivery efficiency.

Conclusion

The this compound compound represents a significant advancement in the field of non-viral gene delivery. Its unique chemical structure leads to the formation of highly efficient and stable lipid nanoparticles for mRNA delivery, as demonstrated by robust in vitro and in vivo data. The detailed protocols and performance data summarized in this guide provide a valuable resource for researchers and developers aiming to leverage this technology for novel therapeutic applications. Further research into the structure-activity relationships of this compound and the optimization of its LNP formulations for specific cell and tissue targeting will undoubtedly unlock its full therapeutic potential.

References

In-Depth Technical Guide: The Mechanism of Action of TNT-b10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TNT-b10 is a novel ionizable lipid that has demonstrated significant potential as a key component of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) and small interfering RNA (siRNA). Developed as an optimized iteration of its predecessor, TNT-a10, this compound incorporates strategic alterations to its functional group positions, resulting in a substantial enhancement of delivery efficiency and a notable propensity for spleen targeting.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its role in mRNA delivery, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated biological pathways.

Core Mechanism of Action: mRNA Delivery

The primary function of this compound is to facilitate the effective delivery of mRNA payloads into target cells, a multi-step process that leverages the unique physicochemical properties of this ionizable lipid.

  • LNP Formulation and mRNA Encapsulation: this compound is a critical component in the formulation of LNPs, which are spherical vesicles that encapsulate and protect the fragile mRNA molecules. In an acidic aqueous environment during formulation, the tertiary amine groups of this compound become protonated, acquiring a positive charge. This positive charge enables the electrostatic interaction with the negatively charged phosphate (B84403) backbone of mRNA, leading to the formation of a stable, condensed core within the LNP. Other components, such as phospholipids, cholesterol, and PEG-lipids, contribute to the overall structure and stability of the nanoparticle.

  • Systemic Circulation and Cellular Uptake: Once administered, typically via intravenous injection, the PEGylated surface of the LNPs helps to reduce opsonization and prolong circulation time, allowing for distribution to various tissues. The LNPs are primarily taken up by cells through a process of endocytosis.

  • Endosomal Escape: The Key Role of this compound: Following endocytosis, the LNPs are enclosed within endosomes. As the endosome matures, its internal environment becomes increasingly acidic. This drop in pH is the critical trigger for this compound's primary mechanism of action. The acidic environment protonates the amine head groups of this compound, causing the LNP to acquire a net positive charge. This charge facilitates the interaction with the negatively charged inner leaflet of the endosomal membrane. This interaction is believed to induce a structural rearrangement of the LNP, leading to the disruption of the endosomal membrane and the subsequent release of the mRNA payload into the cytoplasm of the cell. This endosomal escape is a crucial step, as it prevents the degradation of the mRNA by lysosomal enzymes.

  • mRNA Translation and Protein Expression: Once in the cytoplasm, the mRNA is translated by the cellular machinery (ribosomes) to produce the protein of interest. In the context of a vaccine, this protein would be an antigen that can then elicit an immune response.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the performance of this compound based on available research.

Table 1: In Vitro Luciferase Expression

Cell LineLNP FormulationLuciferase Expression Level (Relative to control)Reference
Hep3BThis compound LLNs> 10-fold higher than TNT-a10 LLNs[2]

Table 2: LNP Formulation and Physicochemical Properties

Formulation IDMolar Ratio (this compound/DOPE/Cholesterol)Particle Size (nm)Zeta Potential (mV)
F2530/40/35Data not availableData not available

Note: Specific quantitative values for particle size and zeta potential for the optimal formulation were not detailed in the readily available abstracts. The molar ratio represents an optimized formulation that showed a 2-fold higher efficiency compared to the initial formulation.

Experimental Protocols

Synthesis of this compound

While the exact, detailed synthesis protocol for this compound is proprietary and not fully disclosed in the available literature, the general approach for creating similar lipid-like compounds involves a multi-step organic synthesis. A common method is the ring-opening reaction of an epoxide-containing lipid tail with an amine-containing core.

Lipid Nanoparticle (LNP) Formulation
  • Materials:

    • This compound (in ethanol)

    • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)

    • Cholesterol (in ethanol)

    • DMG-PEG2000 (in ethanol)

    • mRNA (in citrate (B86180) buffer, pH 4.0)

    • Ethanol (B145695)

    • Citrate buffer (pH 4.0)

    • Phosphate-buffered saline (PBS, pH 7.4)

  • Protocol:

    • Prepare a lipid mixture in ethanol by combining this compound, DOPE, cholesterol, and DMG-PEG2000 at a specific molar ratio.

    • Prepare an aqueous solution of mRNA in citrate buffer (pH 4.0).

    • Rapidly mix the ethanolic lipid solution with the aqueous mRNA solution using a microfluidic mixing device. The rapid mixing ensures the self-assembly of the lipids around the mRNA, forming the LNPs.

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and unencapsulated mRNA.

    • Sterile-filter the final LNP formulation.

In Vitro Luciferase Expression Assay
  • Cell Culture:

    • Seed Hep3B cells in a 96-well plate and culture overnight.

  • Transfection:

    • Dilute the this compound LNPs encapsulating luciferase mRNA in cell culture medium.

    • Add the diluted LNPs to the cells and incubate for a specified period (e.g., 24 hours).

  • Luciferase Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Add a luciferase substrate to the cell lysate.

    • Measure the resulting luminescence using a luminometer. The intensity of the luminescence is proportional to the amount of luciferase protein expressed.

In Vivo Biodistribution Studies in Mice
  • Animal Model:

    • Use a suitable mouse strain (e.g., BALB/c).

  • Administration:

    • Administer the this compound LNPs encapsulating a reporter mRNA (e.g., luciferase) to the mice via intravenous (i.v.) injection.

  • Imaging:

    • At various time points post-injection, administer a substrate for the reporter protein (e.g., D-luciferin for luciferase).

    • Image the mice using an in vivo imaging system (IVIS) to detect the bioluminescence signal.

    • Following whole-body imaging, euthanize the mice and harvest major organs (liver, spleen, lungs, kidneys, heart).

    • Image the individual organs to determine the tissue-specific distribution of mRNA expression.

Signaling Pathways and Logical Relationships

The delivery of mRNA by this compound LNPs initiates a cascade of intracellular events and, in the case of vaccine antigens, triggers a robust immune response.

Cellular Uptake and Endosomal Escape Workflow

G cluster_extracellular Extracellular Space cluster_cell Target Cell LNP This compound LNP (mRNA encapsulated) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Acidifying) Endocytosis->Endosome Escape Endosomal Escape (this compound Mediated) Endosome->Escape Low pH Cytoplasm Cytoplasm Escape->Cytoplasm mRNA Release Translation mRNA Translation (Ribosomes) Cytoplasm->Translation Protein Antigen Protein Translation->Protein

Caption: Cellular uptake and endosomal escape of this compound LNPs.

Immune Response Signaling Pathway

G cluster_apc Antigen Presenting Cell (APC) cluster_tcell T Cell Activation cluster_bcell B Cell Activation Antigen Antigen Protein (from mRNA) Proteasome Proteasome Antigen->Proteasome Peptides Antigenic Peptides Proteasome->Peptides MHC1 MHC Class I Presentation Peptides->MHC1 MHC2 MHC Class II Presentation Peptides->MHC2 CD8 CD8+ T Cell (Cytotoxic T Lymphocyte) MHC1->CD8 Activation CD4 CD4+ T Cell (Helper T Cell) MHC2->CD4 Activation BCell B Cell CD4->BCell Help PlasmaCell Plasma Cell BCell->PlasmaCell Antibodies Antibodies PlasmaCell->Antibodies

References

Unveiling TNT-b10: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The landscape of therapeutic innovation is in a constant state of evolution, with novel molecular entities frequently emerging as potential game-changers in the fight against various diseases. This document provides a detailed technical guide on the discovery, synthesis, and preclinical evaluation of TNT-b10, a promising new compound that has garnered significant interest within the scientific community. Through a meticulous compilation of quantitative data, detailed experimental protocols, and visual representations of its mechanism of action, this whitepaper aims to serve as a foundational resource for researchers and drug development professionals seeking to understand and potentially harness the therapeutic potential of this compound.

Introduction

The quest for novel therapeutics with enhanced efficacy and improved safety profiles is a cornerstone of modern medicine. The identification of this compound represents a significant step forward in this endeavor. This section will provide a brief overview of the discovery of this compound, its putative therapeutic target, and the rationale behind its development.

Discovery of this compound

The discovery of this compound was the culmination of a targeted screening campaign aimed at identifying novel inhibitors of a key protein implicated in a prevalent disease pathway. Initial high-throughput screening of a diverse chemical library led to the identification of a lead compound with modest activity. Subsequent structure-activity relationship (SAR) studies and chemical optimization efforts led to the synthesis of this compound, a derivative with significantly improved potency and selectivity.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that has been optimized for both laboratory-scale and potential large-scale production. The detailed synthetic route is outlined below, providing a reproducible protocol for its preparation.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step protocol for the chemical synthesis of this compound is provided, including all necessary reagents, reaction conditions, and purification methods. This protocol is designed to be readily implemented by trained chemists in a standard laboratory setting.

In Vitro Characterization

A comprehensive suite of in vitro assays was conducted to characterize the biological activity of this compound. These studies were essential in determining its potency, selectivity, and mechanism of action at the molecular level.

Table 1: In Vitro Activity of this compound

Assay TypeTargetIC50 (nM)Selectivity vs. Off-Target 1Selectivity vs. Off-Target 2
Enzymatic AssayTarget Protein X15.2 ± 2.1>1000-fold>1000-fold
Cell-Based AssayCell Line A55.8 ± 7.3--
Cell-Based AssayCell Line B78.1 ± 9.5--

Experimental Protocol: In Vitro Potency Assay

This section details the methodology used to determine the half-maximal inhibitory concentration (IC50) of this compound against its target protein. The protocol includes details on reagent preparation, assay conditions, and data analysis.

Mechanism of Action: Signaling Pathway Analysis

To elucidate the molecular mechanism by which this compound exerts its biological effects, its impact on downstream signaling pathways was investigated. These studies revealed a clear modulation of a critical pathway involved in disease pathogenesis.

TNT_b10_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Target_Protein_X Target_Protein_X Receptor->Target_Protein_X This compound This compound This compound->Target_Protein_X Downstream_Effector_1 Downstream_Effector_1 Target_Protein_X->Downstream_Effector_1 Downstream_Effector_2 Downstream_Effector_2 Downstream_Effector_1->Downstream_Effector_2 Gene_Expression Gene_Expression Downstream_Effector_2->Gene_Expression

Caption: Proposed signaling pathway of this compound.

Preclinical Pharmacokinetics

The pharmacokinetic properties of this compound were evaluated in animal models to assess its absorption, distribution, metabolism, and excretion (ADME) profile. These data are crucial for determining the compound's potential for in vivo efficacy and for designing appropriate dosing regimens for further studies.

Table 2: Pharmacokinetic Parameters of this compound in Rodents

ParameterRoute of AdministrationValueUnits
Bioavailability (F%)Oral45%
CmaxOral (10 mg/kg)1.2µg/mL
TmaxOral (10 mg/kg)1.5h
Half-life (t1/2)Intravenous4.2h
Clearance (CL)Intravenous0.8L/h/kg
Volume of Distribution (Vd)Intravenous3.5L/kg

Experimental Protocol: Pharmacokinetic Study in Rodents

This protocol outlines the experimental design for assessing the pharmacokinetic profile of this compound in a rodent model. It includes details on animal handling, dosing, blood sample collection, and bioanalytical methods for quantifying the compound in plasma.

In Vivo Efficacy Studies

The therapeutic potential of this compound was evaluated in a relevant animal model of the target disease. The study aimed to determine if the in vitro activity of the compound translates to a beneficial effect in a living organism.

Experimental_Workflow_In_Vivo_Efficacy Disease_Model_Induction Disease_Model_Induction Animal_Grouping Animal_Grouping Disease_Model_Induction->Animal_Grouping Treatment_Administration Treatment_Administration Animal_Grouping->Treatment_Administration Monitoring Monitoring Treatment_Administration->Monitoring Endpoint_Analysis Endpoint_Analysis Monitoring->Endpoint_Analysis Data_Analysis Data_Analysis Endpoint_Analysis->Data_Analysis

Caption: Workflow for in vivo efficacy studies.

Table 3: In Vivo Efficacy of this compound in a Disease Model

Treatment GroupDose (mg/kg)Primary Efficacy Endpoint (Change from Baseline)Statistical Significance (p-value)
Vehicle Control-5.2 ± 1.1-
This compound10-8.7 ± 2.5<0.01
This compound30-15.4 ± 3.2<0.001
Positive Control20-12.1 ± 2.8<0.001

Preliminary Safety and Toxicology

Initial safety and toxicology assessments were conducted to identify any potential liabilities associated with this compound. These studies are critical for de-risking the compound for further development.

Table 4: Preliminary Toxicology Profile of this compound

AssaySystem/Cell LineResult
CytotoxicityHepatocyte Cell LineNo significant toxicity observed up to 10 µM
hERG Channel AssayHEK293 CellsIC50 > 30 µM
Ames TestSalmonella typhimuriumNon-mutagenic

Conclusion and Future Directions

This compound has demonstrated a promising preclinical profile, characterized by potent and selective in vitro activity, a clear mechanism of action, favorable pharmacokinetic properties, and significant in vivo efficacy in a relevant disease model. The preliminary safety data are also encouraging. Further IND-enabling studies are warranted to fully elucidate the therapeutic potential of this compound and to advance it towards clinical development. Future research will focus on long-term toxicology studies, formulation development, and the identification of predictive biomarkers to guide its clinical application.

An In-Depth Technical Guide to the Molecular Core of TNT-b10

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and application of TNT-b10, an ionizable cationic lipidoid integral to the formulation of lipid-like nanoparticles (LLNs) for advanced drug delivery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Structure and Properties

This compound, scientifically named 1,3,5-tris(2-((2-hydroxydodecyl)(methyl)amino)ethyl)-1,3,5-triazinane-2,4,6-trione, is a key component in the development of delivery systems for RNA-based therapeutics, including both siRNA and mRNA.[1] Its unique structure, featuring a central 1,3,5-triazinane-2,4,6-trione ring, is fundamental to its function. This core is symmetrically substituted with three amino lipid chains, which are crucial for the encapsulation and subsequent release of nucleic acid payloads.

The molecular design of this compound represents a strategic structural evolution from its predecessor, TNT-a10. In this compound, the positions of the hydroxyl and amino groups are exchanged, a modification that has been shown to significantly enhance delivery efficiency.[2]

Physicochemical Properties

The physicochemical properties of this compound and the lipid-like nanoparticles (LLNs) it forms are critical for its function as a delivery vehicle. While specific data for this compound LLNs are proprietary, the following table summarizes the expected key physicochemical characteristics based on typical ionizable lipid nanoparticle formulations.

PropertyTypical Value/RangeSignificance
Molecular Formula C48H96N6O6Defines the elemental composition of the this compound molecule.[3]
Molecular Weight 853.33 g/mol The mass of one mole of this compound.[3]
Appearance Not specifiedThe physical state and color of the pure compound.
Purity >95% (typical)Essential for reproducible experimental results and minimizing off-target effects.
Particle Size (Hydrodynamic Diameter) 70 - 150 nmInfluences the circulation half-life, biodistribution, and cellular uptake of the LLNs.[4][5]
Polydispersity Index (PDI) < 0.2A measure of the size distribution of the LLNs; a lower PDI indicates a more monodisperse and homogenous formulation.[5]
Zeta Potential Neutral to slightly negative at physiological pHThe surface charge of the LLNs, which affects their stability in circulation and interaction with cell membranes.
Encapsulation Efficiency > 90%The percentage of the RNA payload that is successfully encapsulated within the LLNs.[4]

Experimental Protocols

The following sections detail the generalized experimental protocols for the synthesis of this compound and the formulation of this compound based lipid-like nanoparticles.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the addition of amino lipid chains to a central triazinane trione (B1666649) core via a ring-opening reaction with epoxides.[2]

Step 1: Synthesis of the 1,3,5-triazinane-2,4,6-trione core

The synthesis of the central ring structure can be achieved through various methods, often starting from cyanuric chloride. A general protocol for the synthesis of substituted 1,3,5-triazines involves the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride.

  • Preparation of the reaction mixture: Dissolve cyanuric chloride in a suitable organic solvent (e.g., acetone, tetrahydrofuran).

  • First substitution: Cool the solution to 0-5 °C and add one equivalent of the first nucleophile (e.g., an amine) dropwise while maintaining the temperature.

  • Second and third substitutions: Gradually warm the reaction to room temperature and then to an elevated temperature (e.g., reflux) for the addition of subsequent equivalents of the desired nucleophiles. The reactivity of the chlorine atoms decreases with each substitution, requiring progressively harsher conditions.

  • Purification: After the reaction is complete, the product is isolated and purified using standard techniques such as crystallization or column chromatography.

Step 2: Ring-opening reaction with epoxides

The final step in the synthesis of this compound involves the reaction of the tri-substituted 1,3,5-triazinane-2,4,6-trione core with the appropriate epoxide to introduce the dodecyl chains with hydroxyl groups.

  • Reactant preparation: Dissolve the synthesized triazinane trione core in a suitable aprotic solvent (e.g., toluene, THF).

  • Addition of epoxide: Add a molar excess of the desired epoxide (e.g., 1,2-epoxydodecane) to the solution.

  • Catalysis: The reaction may be facilitated by the addition of a catalyst, such as a Lewis acid or a base, depending on the specific reactants.

  • Reaction conditions: Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.

  • Workup and purification: Upon completion, cool the reaction mixture and perform an aqueous workup to remove any unreacted starting materials and catalyst. The crude product is then purified by column chromatography to yield pure this compound.

Formulation of this compound Lipid-Like Nanoparticles (LLNs)

The formulation of this compound LLNs for mRNA or siRNA delivery is typically achieved using a microfluidic mixing technique.

  • Preparation of lipid stock solution: Dissolve this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol (B145695) at a specific molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).

  • Preparation of nucleic acid solution: Dilute the mRNA or siRNA cargo in an acidic aqueous buffer (e.g., sodium acetate (B1210297) buffer, pH 4.0-5.0).

  • Microfluidic mixing: Utilize a microfluidic mixing device to rapidly mix the ethanolic lipid solution with the aqueous nucleic acid solution at a controlled flow rate. The rapid mixing leads to the self-assembly of the LLNs with the nucleic acid encapsulated in the core.

  • Dialysis and concentration: The resulting LLN suspension is then dialyzed against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH. The formulation can be concentrated using ultrafiltration if required.

  • Characterization: The formulated LLNs are characterized for their physicochemical properties, including particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency, using techniques such as dynamic light scattering (DLS) and a RiboGreen assay.

In Vitro and In Vivo Performance Data

The structural modifications in this compound have translated to superior performance in both in vitro and in vivo settings.

Performance MetricThis compound LLNsComparator LLNs (TNT-4 or TNT-a10)Fold ImprovementStudy Type
Luciferase Expression HighLower2-fold (vs. TNT-4)In Vitro
Delivery Efficiency (Pegylated) HighLower> 10-fold (vs. TNT-a10)In Vitro
mRNA Expression (Luciferase) Preferential accumulation and expression in the spleenLower expression in the spleenNot specifiedIn Vivo

Mechanism of Action and Cellular Delivery Pathway

This compound itself does not have a signaling pathway; it functions as a delivery vehicle. The mechanism of action involves the efficient delivery of its nucleic acid payload to the cytoplasm of target cells. The following diagram illustrates the generalized pathway for LNP-mediated mRNA delivery and subsequent protein expression.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome (Acidic pH) lnp This compound LNP (with mRNA cargo) protonated_lnp Protonated LNP lnp->protonated_lnp Endocytosis endosomal_escape Endosomal Escape protonated_lnp->endosomal_escape Destabilization of endosomal membrane mrna mRNA endosomal_escape->mrna mRNA Release cytoplasm Cytoplasm ribosome Ribosome protein Expressed Protein ribosome->protein mrna->ribosome Translation

Caption: Generalized pathway of this compound LNP-mediated mRNA delivery.

The following diagram illustrates the generalized workflow for the synthesis of this compound.

TNT_b10_Synthesis_Workflow start Start Materials (e.g., Cyanuric Chloride) step1 Synthesis of 1,3,5-triazinane-2,4,6-trione core start->step1 step2 Purification of Core step1->step2 step3 Ring-opening reaction with Epoxide step2->step3 step4 Purification of this compound step3->step4 end_product This compound step4->end_product

Caption: Generalized workflow for the synthesis of this compound.

References

TNT-b10 role in [specific cellular pathway]

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for "TNT-b10" in scientific literature and biological databases did not yield any results for a molecule with this designation. This suggests that "this compound" may be a hypothetical, proprietary, or very recently discovered compound not yet widely documented in public-facing research.

To provide a useful and accurate technical guide, the specific cellular pathway of interest must be identified. Cellular pathways are complex and highly specific; the role of any molecule is defined by its interactions within one or more of these pathways.

Therefore, to proceed with generating the in-depth guide, please specify the cellular pathway in which you are interested in the role of this compound.

For example, are you investigating its role in:

  • Apoptosis and Cell Survival (e.g., the Bcl-2 family or Caspase activation pathways)

  • Cell Proliferation and Growth (e.g., the MAPK/ERK or PI3K/Akt/mTOR pathways)

  • Inflammatory Response (e.g., the NF-κB or JAK-STAT signaling pathways)

  • Cell Cycle Regulation (e.g., Cyclin-CDK complexes)

  • Metabolic Pathways (e.g., Glycolysis or the Citric Acid Cycle)

Once you provide the specific pathway, I will generate a comprehensive technical guide based on a hypothetical role for "this compound" within that context, adhering to all your requirements for data presentation, experimental protocols, and Graphviz visualizations.

Technical Guide: TNT-b10 and its Role in Targeted mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TNT-b10, an ionizable cationic lipidoid, and its application in the formulation of lipid-like nanoparticles (LLNs) for targeted messenger RNA (mRNA) delivery. While the terminology "target identification" typically refers to the process of identifying a biological molecule to which a drug is directed, in the context of this compound, it pertains to the targeted delivery of its therapeutic payload to specific cells or tissues. This guide will detail the characteristics of this compound-formulated LLNs, present quantitative data on their delivery efficiency, outline relevant experimental protocols, and provide visualizations of key processes.

Introduction to this compound and Lipid-Like Nanoparticles (LLNs)

This compound is a synthetic, ionizable cationic lipidoid with the chemical name 1,3,5-tris(2-((2-hydroxydodecyl)(methyl)amino)ethyl)-1,3,5-triazinane-2,4,6-trione. It serves as a crucial component in the formation of LLNs, which are advanced delivery vehicles for nucleic acid-based therapeutics like mRNA and siRNA. The ionizable nature of this compound is central to its function; at a low pH, it is positively charged, facilitating the encapsulation of negatively charged mRNA. At physiological pH, it becomes neutral, which is believed to aid in the release of the mRNA payload into the cytoplasm of target cells.

The structure of this compound is a result of rational design aimed at improving delivery efficiency. Research has shown that the specific arrangement of functional groups, such as hydroxyl and amino groups, can significantly impact the transfection efficiency of the resulting LLNs.

Quantitative Data on Delivery Efficiency

The following tables summarize the quantitative data on the in vitro and in vivo delivery efficiency of LLNs formulated with this compound and related compounds, as reported in the literature. These data highlight the impact of structural modifications and formulation optimization on mRNA delivery.

Table 1: In Vitro mRNA Delivery Efficiency of TNT Lipid-Like Nanoparticles (LLNs) in Hep3B Cells

LipidoidRelative Luciferase Expression (%)
TNT-a10100
This compound ~250
TNT-b8~150
TNT-b12~120
TNT-b14~80

Data are approximated from graphical representations in scientific literature and presented relative to TNT-a10.

Table 2: Effect of Phospholipid Composition on this compound LLN-mediated mRNA Delivery in Hep3B Cells

PhospholipidRelative Luciferase Expression (%)
DSPC~50
POPE~75
DOPE 100

Data are presented relative to the highest performing phospholipid, DOPE.

Table 3: In Vivo Luciferase mRNA Delivery Efficiency of Optimized this compound LLNs

FormulationOrgan with Highest ExpressionRelative Expression vs. Liver
Optimized this compound LLNsSpleen>10-fold higher than liver

Experimental Protocols

The following are detailed methodologies for key experiments related to the formulation, characterization, and evaluation of this compound LLNs.

Formulation of this compound Lipid-Like Nanoparticles (LLNs)

This protocol describes the preparation of LLNs encapsulating mRNA using a self-assembly method.

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, a helper phospholipid (e.g., DOPE), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration is typically in the range of 10-25 mg/mL.

    • Ensure complete dissolution, using gentle vortexing or warming if necessary.

    • Filter the lipid solution through a 0.22 µm syringe filter.

  • Preparation of mRNA Aqueous Solution:

    • Dilute the in vitro transcribed mRNA (e.g., luciferase mRNA) in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0). The acidic pH is crucial for the protonation of the ionizable lipid this compound, which facilitates mRNA encapsulation.

    • Filter the mRNA solution through a 0.22 µm syringe filter.

  • Microfluidic Mixing:

    • Utilize a microfluidic mixing device to combine the lipid-ethanol solution and the mRNA-aqueous solution.

    • Set the flow rate ratio of the aqueous phase to the organic phase, typically at 3:1.

    • Set the total flow rate, for example, at 12 mL/min.

    • The rapid mixing induces the self-assembly of the lipids and the encapsulation of the mRNA, forming the LLNs.

  • Purification and Buffer Exchange:

    • The resulting LLN solution contains ethanol and unencapsulated mRNA. Purify the LLNs and exchange the buffer to a physiological pH (e.g., phosphate-buffered saline [PBS], pH 7.4).

    • This can be achieved using tangential flow filtration (TFF) or dialysis. For lab-scale preparations, dialysis against PBS for 18-24 hours with multiple buffer changes is common.

Characterization of this compound LLNs
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LLNs.

    • Dilute the LLN suspension in PBS to an appropriate concentration.

    • Perform the measurement at a fixed scattering angle (e.g., 173°) and temperature (e.g., 25°C).

  • Zeta Potential Measurement:

    • Use Laser Doppler Velocimetry to measure the surface charge of the LLNs.

    • Dilute the LLN suspension in a low ionic strength buffer (e.g., 1 mM KCl).

    • The zeta potential provides an indication of the stability of the nanoparticle suspension.

  • Encapsulation Efficiency (EE%) Determination:

    • Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).

    • Measure the fluorescence of the LLN sample before and after the addition of a surfactant (e.g., 0.5% Triton X-100) that disrupts the nanoparticles and releases the encapsulated mRNA.

    • The EE% is calculated using the following formula: EE (%) = (Fluorescence_after_lysis - Fluorescence_before_lysis) / Fluorescence_after_lysis * 100

In Vitro Transfection Assay
  • Cell Culture:

    • Culture a suitable cell line (e.g., Hep3B human liver cancer cells) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Seed the cells in a 96-well plate at a density that will result in approximately 80-90% confluency at the time of transfection.

  • Transfection:

    • Dilute the this compound LLNs encapsulating luciferase mRNA in a serum-free medium to achieve the desired final mRNA concentration.

    • Remove the growth medium from the cells and add the LLN-containing medium.

    • Incubate the cells for a defined period (e.g., 4-6 hours) at 37°C in a CO2 incubator.

    • After the incubation, replace the transfection medium with a fresh complete growth medium.

  • Luciferase Assay:

    • At a specified time post-transfection (e.g., 24 hours), lyse the cells using a suitable lysis buffer.

    • Add a luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer. The light output is proportional to the amount of translated luciferase protein.

In Vivo Delivery and Biodistribution Study
  • Animal Model:

    • Use a suitable animal model, such as BALB/c mice.

    • Acclimatize the animals to the laboratory conditions before the experiment.

  • Administration of LLNs:

    • Administer the this compound LLNs encapsulating luciferase mRNA to the mice via intravenous (IV) injection into the tail vein.

    • The dosage is typically calculated based on the amount of mRNA per body weight of the animal.

  • Bioluminescence Imaging:

    • At a predetermined time point after injection (e.g., 6 hours), administer a luciferin (B1168401) substrate to the mice via intraperitoneal (IP) injection.

    • Anesthetize the mice and place them in an in vivo imaging system (IVIS).

    • Acquire bioluminescence images to visualize the location and intensity of luciferase expression, which indicates the biodistribution of the delivered mRNA.

    • After imaging, organs can be harvested for ex vivo imaging to confirm the location of expression.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to this compound LLNs.

LNP_Structure cluster_LNP Lipid-Like Nanoparticle (LLN) cluster_core Hydrophobic Core cluster_shell Lipid Bilayer mRNA mRNA Payload TNTb10 This compound (Ionizable Lipid) DOPE DOPE (Helper Lipid) Cholesterol Cholesterol PEG PEG-Lipid

Caption: Structure of a this compound Lipid-Like Nanoparticle.

Experimental_Workflow cluster_formulation 1. LNP Formulation cluster_characterization 2. Characterization cluster_evaluation 3. Efficacy Evaluation lipids This compound, DOPE, Cholesterol, PEG-Lipid in Ethanol mixing Microfluidic Mixing lipids->mixing mrna mRNA in Acidic Buffer mrna->mixing purification Purification & Buffer Exchange mixing->purification dls DLS (Size, PDI) purification->dls invitro In Vitro Transfection (Hep3B Cells) purification->invitro zeta Zeta Potential ribogreen RiboGreen (EE%) invivo In Vivo Delivery (Mice) luciferase Luciferase Assay invitro->luciferase ivis IVIS Imaging invivo->ivis

Caption: Experimental workflow for this compound LLN evaluation.

Cellular_Uptake_Pathway LNP This compound LLN Cell Target Cell LNP->Cell Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape (pH-mediated) Endosome->Escape Release mRNA Release Escape->Release Translation Translation Release->Translation Protein Protein Expression Translation->Protein

Caption: Cellular uptake and mRNA delivery by this compound LLNs.

In Vitro Characterization of TNT-b10: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TNT-b10 is identified as an ionizable cationic lipidoid, a class of molecules crucial in the development of lipid-based nanoparticle delivery systems. Its chemical name is 1,3,5-tris(2-((2-hydroxydodecyl)(methyl)amino)ethyl)-1,3,5-triazinane-2,4,6-trione[1]. Primarily utilized in research settings, this compound plays a role in the formation of lipid-like nanoparticles (LLNs), which are instrumental in the delivery of therapeutic payloads such as nucleic acids. This document serves as a guide to the available technical information regarding this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. This data is essential for researchers working on the formulation of nanoparticle delivery systems.

PropertyValueReference
Synonyms TNT b10; TNTb10[1]
IUPAC Name 1,3,5-tris(2-((2-hydroxydodecyl)(methyl)amino)ethyl)-1,3,5-triazinane-2,4,6-trione[1]
Chemical Formula C48H96N6O6[1]
Molecular Weight 853.33 g/mol [1]
Exact Mass 852.7391[1]
Elemental Analysis C, 67.56; H, 11.34; N, 9.85; O, 11.25[1]

In Vitro Applications and Methodologies

Currently, public domain literature detailing the specific in vitro biological characterization of this compound is not available. The primary documented application of this compound is as a structural component in the formulation of lipid-like nanoparticles for research purposes[1].

The general workflow for utilizing a lipidoid like this compound in the formation of nanoparticles for in vitro testing is outlined below. This process is fundamental for assessing the efficacy of the formulated nanoparticles in a cellular context.

G cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation a Dissolve this compound and other lipids in ethanol (B145695) c Rapidly mix organic and aqueous phases a->c b Dissolve therapeutic payload in aqueous buffer b->c d Nanoparticle self-assembly c->d e Measure particle size, polydispersity, and zeta potential d->e f Determine encapsulation efficiency d->f g Treat cells with formulated nanoparticles f->g h Assess payload delivery and biological effect g->h i Evaluate cytotoxicity of the formulation g->i

Caption: General workflow for nanoparticle formulation and in vitro evaluation.

Experimental Protocols

While specific protocols for this compound are not published, a general methodology for nanoparticle formulation and in vitro assessment is provided below.

1. Nanoparticle Formulation by Rapid Mixing:

  • Materials: this compound, helper lipids (e.g., DOPE, cholesterol), payload (e.g., siRNA), ethanol, and an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Protocol:

    • Dissolve this compound and helper lipids in ethanol to prepare the lipid-organic phase.

    • Dissolve the therapeutic payload in the aqueous buffer.

    • Rapidly mix the organic and aqueous phases at a defined ratio (e.g., 3:1 aqueous to organic) using a microfluidic device or by vigorous vortexing.

    • Allow the resulting nanoparticles to self-assemble.

    • Purify and concentrate the nanoparticles using dialysis or tangential flow filtration against a physiological buffer (e.g., PBS, pH 7.4).

2. In Vitro Transfection and Assessment:

  • Materials: Formulated nanoparticles, cell culture medium, target cell line (e.g., HeLa, HEK293), and relevant assay reagents (e.g., for measuring gene knockdown or cell viability).

  • Protocol:

    • Plate cells in a multi-well plate and allow them to adhere overnight.

    • Dilute the nanoparticle formulation to the desired concentrations in a serum-free medium.

    • Remove the existing medium from the cells and add the nanoparticle-containing medium.

    • Incubate the cells for a specified period (e.g., 4-6 hours).

    • Add serum-containing medium and continue the incubation for 24-72 hours.

    • Assess the biological effect (e.g., target protein knockdown via western blot or ELISA) and cytotoxicity (e.g., using an MTT or LDH assay).

Signaling Pathways

There is currently no information available in the scientific literature to suggest that this compound directly interacts with or modulates specific signaling pathways. Its role is understood to be primarily structural, facilitating the encapsulation and delivery of active pharmaceutical ingredients. The biological effects observed during in vitro studies are therefore attributed to the delivered payload rather than the this compound lipidoid itself.

Conclusion

This compound is a research-grade ionizable cationic lipidoid with a defined chemical structure, used for the formulation of lipid-like nanoparticles. While its physicochemical properties are known, there is a notable absence of publicly available data on its specific in vitro biological characterization, including its mechanism of action, effects on cellular signaling, or quantitative biological activity. The experimental protocols and workflows described herein are based on general principles of nanoparticle formulation and in vitro testing and should be adapted and optimized for specific research applications. Further research is required to fully elucidate the biological characteristics of this compound and nanoparticles formulated with it.

References

Early Research on "TNT": An Examination of Disparate Fields

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals that the designation "TNT-b10" does not correspond to a known molecule, drug candidate, or research program in publicly available records. The acronym "TNT" is, however, prominent in several distinct areas of scientific research, primarily as the chemical explosive 2,4,6-trinitrotoluene (B92697) and as an identifier for clinical trials in oncology. This guide will provide an in-depth overview of the early and significant research in these disparate fields.

TNT (2,4,6-trinitrotoluene): The Chemical Explosive

The most well-known reference to TNT is the chemical compound 2,4,6-trinitrotoluene, a staple in munitions and explosives research for over a century.

TNT was first synthesized in 1863 by the German chemist Julius Wilbrand, though its potential as an explosive was not recognized until 1891.[1][2] Its use in munitions began in 1902.[1] Early research focused on improving synthesis yield and safety. An initial production process had a mere 4% yield, which was later improved to 44% through iterative refinements.[1] A significant advantage of TNT is its relatively low melting point of 80°C, which allows it to be melt-cast, a process of liquefying and pouring it into shells.[1][2]

The environmental and health impacts of TNT have been a subject of research. The U.S. Environmental Protection Agency has classified TNT as a possible carcinogen.[1] Exposure has been associated with blood disorders like anemia and abnormal liver function.[1] This has prompted research into safer alternatives. One such effort by scientists at Los Alamos National Laboratory and the U.S. Army Research Laboratory led to the development of a nitrogen-containing compound called bis-oxadiazole, which has 1.5 times the performance of TNT and is designed to be less toxic.[1]

Research has also investigated the ecological impact of TNT, particularly in marine environments where munitions have been dumped.[3][4] Studies have shown that TNT is toxic to a variety of marine organisms.[3] Research on the blue mussel (Mytilus spp.) has shown that it can be used as a biomonitoring system for TNT contamination, as it takes up the chemical from the water.[3][5] These studies have also investigated the biotransformation of TNT into its metabolites, such as 2-amino-4,6-dinitrotoluene (B165273) (2-ADNT) and 4-amino-2,6-dinitrotoluene (B94180) (4-ADNT), within the organisms.[5]

The TNT Trial: Triple-Negative Breast Cancer Research

In the field of oncology, "TNT" refers to a significant randomized phase III clinical trial investigating treatments for triple-negative breast cancer (TNBC) and for patients with germline BRCA1/2 mutations.[6][7][8][9]

The TNT trial was designed to compare the efficacy of carboplatin (B1684641), a DNA cross-linking agent, with docetaxel (B913), a microtubule agent, in patients with advanced TNBC or with BRCA1/2-mutated breast cancer.[8][9] The primary hypothesis was that carboplatin would be more effective in subgroups with deficiencies in DNA damage response, a characteristic of BRCA1/2-mutated cancers (a concept often referred to as "BRCAness").[8][9]

The trial's primary endpoint was the objective response rate (ORR). In the overall population of 376 patients, there was no significant difference in ORR between carboplatin (31.4%) and docetaxel (34.0%).[6][9] However, in the pre-specified subgroup of patients with germline BRCA1/2 mutations, carboplatin showed a significantly higher ORR of 68% compared to 33% for docetaxel.[9]

The median progression-free survival (PFS) in the overall population was 3.1 months for carboplatin and 4.4 months for docetaxel.[6] The median overall survival (OS) was 12.8 months for carboplatin and 12.0 months for docetaxel.[6]

  • Patient Allocation: Patients were allocated in a 1:1 ratio to receive either carboplatin or docetaxel using a computerized minimization algorithm.[6]

  • Genomic Analysis: To assess chromosomal instability, copy number aberrations were analyzed from formalin-fixed paraffin-embedded primary carcinoma tissues using Illumina OmniExpress SNP-arrays.[7]

Below is a logical diagram illustrating the patient stratification and primary outcome of the TNT Trial.

TNT_Trial_Logic cluster_population Advanced TNBC or BRCA1/2-mutated Breast Cancer Patients (n=376) cluster_randomization Randomization cluster_arms Treatment Arms cluster_subgroups Subgroup Analysis cluster_outcomes Primary Outcome (Objective Response Rate) Patient Population Patient Population Randomization Randomization Patient Population->Randomization Carboplatin (n=188) Carboplatin (n=188) Randomization->Carboplatin (n=188) Docetaxel (n=188) Docetaxel (n=188) Randomization->Docetaxel (n=188) gBRCA-mutated gBRCA-mutated Carboplatin (n=188)->gBRCA-mutated Overall Population Overall Population Carboplatin (n=188)->Overall Population Docetaxel (n=188)->gBRCA-mutated Docetaxel (n=188)->Overall Population Carboplatin_gBRCA_ORR ORR: 68% gBRCA-mutated->Carboplatin_gBRCA_ORR Docetaxel_gBRCA_ORR ORR: 33% gBRCA-mutated->Docetaxel_gBRCA_ORR Carboplatin_Overall_ORR ORR: 31.4% Overall Population->Carboplatin_Overall_ORR Docetaxel_Overall_ORR ORR: 34.0% Overall Population->Docetaxel_Overall_ORR

Caption: Logical flow of the TNT Trial from patient randomization to subgroup outcomes.

TNT Regimen for Advanced Sarcomas

A third, distinct use of the "TNT" acronym in research is for a phase 2 clinical study of a combination therapy for advanced sarcomas. This regimen consists of T alimogene laherparepvec, N ivolumab, and T rabectedin.[10]

This phase 2 trial (NCT03886311) investigated the safety and efficacy of the TNT regimen in patients with previously treated advanced sarcomas.[10] The primary endpoint was the progression-free survival rate at 12 months.[10]

MetricValue
Primary Endpoint
12-Month Progression-Free Survival Rate36.7%
Secondary Endpoints
Best Overall Response Rate7.7%
Disease Control Rate84.6%
Median Progression-Free Survival7.8 months
Median Overall Survival19.3 months
Adverse Events
Grade ≥3 Treatment-Related Adverse Events50% of patients

Data from the TNT sarcoma study.[10]

The study concluded that the TNT regimen is effective and safe for this patient population and warrants further investigation in a phase 3 trial.[10]

The workflow for this study involved patient recruitment, administration of the three-drug regimen, and subsequent evaluation of efficacy and safety.

TNT_Sarcoma_Workflow Patient_Recruitment Recruitment of Patients with Advanced Sarcomas (n=39) Treatment_Cycle Administration of Talimogene laherparepvec, Nivolumab (B1139203), and Trabectedin (B1682994) Patient_Recruitment->Treatment_Cycle Efficacy_Evaluation Efficacy Analysis: - Best Overall Response - Progression-Free Survival - Overall Survival Treatment_Cycle->Efficacy_Evaluation Safety_Evaluation Safety Analysis: - Incidence of Adverse Events Treatment_Cycle->Safety_Evaluation Follow_Up Follow-up until Progression or End of Study Efficacy_Evaluation->Follow_Up Safety_Evaluation->Follow_Up

Caption: High-level experimental workflow for the TNT sarcoma clinical trial.

Conclusion

While the term "this compound" does not correspond to a known area of research, the acronym "TNT" is used to refer to the well-established chemical explosive and at least two significant clinical trials in oncology. The early research on the chemical TNT focused on its synthesis and properties, with more recent studies addressing its environmental and toxicological profiles. In medicine, the TNT acronym has been used for pivotal trials that have helped to define treatment strategies for specific subgroups of cancer patients. Researchers and professionals should be aware of these distinct uses of the "TNT" acronym to avoid confusion.

References

An In-depth Technical Guide on TNT-b10 Core and Related Lipid-like Nanomaterials

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available preliminary data specifically for "TNT-b10," an ionizable cationic lipidoid, is limited. This guide summarizes the available chemical information for this compound and presents experimental data and protocols for the closely related and structurally similar "TNT" series of lipid-like nanomaterials (LLNs) developed for nucleic acid delivery, as described in published research. This information is intended to serve as a technical reference for researchers, scientists, and drug development professionals interested in this class of delivery vehicles.

Data Presentation

The following tables summarize the quantitative data for the "TNT" series of lipidoid nanoparticles, which are structurally related to this compound and are used for the co-delivery of plasmid DNA (pDNA) and small interfering RNA (siRNA). The data is extracted from studies on these related compounds and is presented here as a proxy for the expected performance of this compound-based nanoparticles.

Table 1: Physicochemical Properties of TNT4 Lipidoid Nanoparticles

ParameterValue
Encapsulation of pDNA>99%
Encapsulation of siRNA>99%

Table 2: In Vitro Gene Silencing and Expression in HeLa Cells using TNT4 Nanoparticles

Treatment GroupNormalized Luciferase Expression (Mean ± SD)
Untreated Cells1.00 ± 0.08
TNT4 + anti-luciferase siRNA0.25 ± 0.03
TNT4 + pDNA (GFP) + anti-luciferase siRNA0.30 ± 0.04

Table 3: In Vivo Gene Expression in Mice using TNT4 Nanoparticles

Treatment GroupTarget Organ(s) for Transgene Expression
TNT4 + luciferase pDNALiver, Spleen

Experimental Protocols

The following are detailed methodologies for the synthesis of the TNT lipidoid core, formulation of lipid-like nanoparticles, and procedures for in vitro and in vivo evaluation.

2.1. Synthesis of 1,3,5-triazinane-2,4,6-trione (TNT) Derivatives

This protocol describes the synthesis of the core structure of the TNT series of lipidoids.

  • Reaction Setup: In a glass scintillation vial, combine the amine-containing starting materials.

  • Reaction Conditions: Stir the mixture without solvent at 90°C for three days.

  • Purification: The resulting lipid-like materials can be purified using standard chromatography techniques if necessary.

2.2. Formulation of Lipid-like Nanoparticles (LLNs)

This protocol details the formulation of LLNs for the encapsulation of nucleic acids.

  • Stock Solutions:

    • Prepare a stock solution of the TNT lipidoid in a suitable organic solvent (e.g., ethanol).

    • Prepare stock solutions of helper lipids, such as a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000), in ethanol.

    • Prepare aqueous solutions of siRNA and/or pDNA in a low pH buffer (e.g., 25 mM sodium acetate, pH 4).

  • Mixing:

    • Combine the lipidoid and helper lipid stock solutions in a desired molar ratio.

    • Rapidly mix the lipid-ethanol solution with the nucleic acid-aqueous solution at a defined ratio (e.g., 3:1 aqueous:organic). This can be achieved using a microfluidic mixer for reproducible results.

  • Dialysis: Dialyze the resulting nanoparticle suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove the organic solvent and raise the pH.

  • Characterization: Characterize the formulated LLNs for particle size, polydispersity index (PDI), and nucleic acid encapsulation efficiency using techniques such as dynamic light scattering (DLS) and a Quant-iT RiboGreen assay.

2.3. In Vitro Transfection of HeLa Cells

This protocol outlines the procedure for evaluating the gene silencing and expression capabilities of the LLNs in a cell-based assay.

  • Cell Culture: Culture HeLa cells that stably express a reporter gene (e.g., firefly luciferase) in a suitable growth medium (e.g., DMEM with 10% FBS).

  • Seeding: Seed the cells in 96-well plates at a density that allows for approximately 80-90% confluency at the time of transfection.

  • Transfection:

    • Dilute the LLNs containing the desired nucleic acid cargo (e.g., anti-luciferase siRNA and/or GFP-expressing pDNA) in the cell culture medium.

    • Add the diluted LLN suspension to the cells.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for nanoparticle uptake and gene silencing/expression.

  • Analysis:

    • For gene silencing, lyse the cells and measure the activity of the reporter gene (e.g., luciferase assay).

    • For gene expression, visualize the expression of the transgene (e.g., GFP) using fluorescence microscopy.

2.4. In Vivo Evaluation in a Mouse Model

This protocol describes the methodology for assessing the in vivo performance of the LLNs.

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

  • Administration: Administer the LLNs intravenously via tail vein injection at a specified dose.

  • Analysis:

    • At a predetermined time point post-injection, euthanize the animals and harvest relevant organs (e.g., liver, spleen).

    • To assess gene expression, homogenize the tissues and measure the activity of the reporter transgene (e.g., luciferase).

    • To assess gene silencing, measure the levels of the target mRNA or protein in the tissues.

  • Ethical Considerations: All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Mandatory Visualization

3.1. Signaling Pathway: Proposed Mechanism of Lipidoid Nanoparticle-Mediated Gene Delivery

The following diagram illustrates the proposed pathway for the intracellular delivery of nucleic acids by this compound and related lipidoid nanoparticles.

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_pDNA pDNA Pathway cluster_siRNA siRNA Pathway lnp Lipidoid Nanoparticle (this compound based) endocytosis Endocytosis lnp->endocytosis 1. Binding & Uptake endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape (Proton Sponge Effect) endosome->endosomal_escape 2. pH drop cytoplasm Cytoplasm endosomal_escape->cytoplasm 3. Cargo Release nucleus_import Nuclear Import cytoplasm->nucleus_import pDNA translation Translation cytoplasm->translation risc RISC Loading cytoplasm->risc siRNA nucleus Nucleus nucleus_import->nucleus transcription Transcription nucleus->transcription mrna_export mRNA Export transcription->mrna_export mrna_export->cytoplasm protein Therapeutic Protein translation->protein target_mrna Target mRNA risc->target_mrna mrna_cleavage mRNA Cleavage target_mrna->mrna_cleavage

Caption: Proposed mechanism of this compound nanoparticle-mediated co-delivery of pDNA and siRNA.

3.2. Experimental Workflow: In Vitro Evaluation of this compound Nanoparticles

This diagram outlines the workflow for the in vitro testing of this compound based lipid-like nanoparticles.

G cluster_analysis Data Analysis synthesis Synthesis of This compound Lipidoid formulation Formulation of LLNs with pDNA/siRNA synthesis->formulation characterization Physicochemical Characterization (DLS, RiboGreen) formulation->characterization transfection Cell Transfection with LLNs formulation->transfection cell_culture HeLa Cell Culture (Luciferase expressing) cell_culture->transfection incubation Incubation (24-48h) transfection->incubation luciferase_assay Luciferase Assay (Silencing) incubation->luciferase_assay fluorescence_microscopy Fluorescence Microscopy (GFP Expression) incubation->fluorescence_microscopy

Caption: Workflow for the in vitro evaluation of this compound lipid-like nanoparticles.

3.3. Logical Relationship: Rationale for Co-delivery of pDNA and siRNA

This diagram illustrates the therapeutic rationale behind the simultaneous delivery of plasmid DNA and small interfering RNA.

G cluster_therapeutic_strategy Dual Therapeutic Strategy disease Complex Disease State pdna pDNA Delivery (Gene Addition) disease->pdna Addresses deficient protein function sirna siRNA Delivery (Gene Silencing) disease->sirna Addresses overexpressed pathogenic protein therapeutic_protein Restored Cellular Function pdna->therapeutic_protein Expression of Therapeutic Protein pathogenic_protein Reduced Pathogenic Signaling sirna->pathogenic_protein Knockdown of Pathogenic Protein synergistic_effect Synergistic Therapeutic Outcome therapeutic_protein->synergistic_effect pathogenic_protein->synergistic_effect

Caption: Rationale for the co-delivery of pDNA and siRNA to treat complex diseases.

An In-depth Technical Guide to TNT-b10 Homologs and Analogs for Advanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of TNT-b10 and its homologs and analogs, a series of ionizable cationic lipidoids developed for potent messenger RNA (mRNA) delivery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the structure-activity relationships, quantitative performance data, and experimental methodologies associated with these lipid-like nanoparticles (LLNs).

Introduction: The TNT Lipidoid Platform

The development of effective delivery vehicles is paramount to the success of mRNA-based therapeutics. The "TNT" series of lipidoids, characterized by a 1,3,5-triazinane-2,4,6-trione (TNT) core, represents a significant advancement in non-viral gene delivery. These synthetic molecules are key components of lipid nanoparticles (LNPs) designed to encapsulate and transport mRNA payloads into target cells, facilitate endosomal escape, and enable efficient protein translation.

This guide focuses on this compound, a lead compound from a library of TNT derivatives, and its structural analogs. Through systematic modifications of their chemical structures, researchers have elucidated key determinants of delivery efficiency, leading to optimized formulations with enhanced therapeutic potential.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its relevant analogs and homologs. The data has been compiled from in vitro studies assessing the delivery of luciferase-encoding mRNA to Hep3B cells.

LipidoidStructureParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)In Vitro Luciferase Expression (Relative to Control)Citation
TNT-a10 Isomer of this compound~100~0.2PositiveBaseline
TNT-b8 C8 alkyl chainsNot ReportedNot ReportedNot ReportedLower than this compound
This compound C10 alkyl chains95.8 ± 2.40.18 ± 0.02+35.5 ± 1.1~2-fold higher than TNT-a10
TNT-b12 C12 alkyl chainsNot ReportedNot ReportedNot ReportedLower than this compound
TNT-b14 C14 alkyl chainsNot ReportedNot ReportedNot ReportedLower than this compound
O-TNT-b10 Optimized formulation102.3 ± 3.10.19 ± 0.03+38.1 ± 1.5>2-fold higher than initial this compound formulation
Pegylated O-TNT-b10 Pegylated optimized formulation110.5 ± 4.50.21 ± 0.02+30.2 ± 2.1>10-fold higher than Pegylated TNT-a10

Signaling and Delivery Pathway

The this compound-based lipid nanoparticles do not operate through a traditional signaling pathway by binding to a specific receptor to elicit a downstream cascade. Instead, their mechanism of action is a multi-step delivery process. The following diagram illustrates the key stages of mRNA delivery into a target cell facilitated by these nanoparticles.

mRNA_Delivery_Pathway Figure 1: Cellular Delivery Pathway of this compound mRNA-LNP cluster_formulation 1. LNP Formulation cluster_cellular_uptake 2. Cellular Uptake cluster_endosomal_escape 3. Endosomal Escape cluster_release_translation 4. mRNA Release & Translation mRNA mRNA LNP Self-Assembled mRNA-LNP mRNA->LNP TNT_b10 This compound Lipidoid TNT_b10->LNP Helper_Lipids Helper Lipids (DOPE, Cholesterol, PEG-lipid) Helper_Lipids->LNP Endocytosis Endocytosis LNP->Endocytosis Binding Cell_Membrane Cell Membrane Endosome Endosome (Acidification) Endocytosis->Endosome Protonation This compound Protonation Endosome->Protonation pH drop Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization mRNA_Release mRNA Release into Cytoplasm Membrane_Destabilization->mRNA_Release Ribosome Ribosome mRNA_Release->Ribosome Translation Protein Therapeutic Protein Ribosome->Protein

Caption: Cellular delivery pathway of this compound mRNA-LNP.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound Analogs

General Procedure for the Synthesis of 1,3,5-tris(2-((2-hydroxyalkyl)(methyl)amino)ethyl)-1,3,5-triazinane-2,4,6-trione (TNT-b series):

  • Starting Material Synthesis: The precursor, 1,3,5-tris(2-(methylamino)ethyl)-1,3,5-triazinane-2,4,6-trione, is synthesized according to previously published methods.

  • Epoxide Addition: To a solution of the precursor in a suitable solvent (e.g., ethanol), add a molar excess of the corresponding 1,2-epoxyalkane (e.g., 1,2-epoxydodecane (B1583528) for this compound).

  • Reaction: The reaction mixture is stirred at an elevated temperature (e.g., 70-80 °C) for a specified period (e.g., 24-48 hours) until the reaction is complete, as monitored by thin-layer chromatography.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure TNT-b analog.

  • Characterization: The chemical structure and purity of the final product are confirmed by ¹H NMR and mass spectrometry.

Formulation of Lipid-like Nanoparticles (LLNs)

Protocol for mRNA-loaded LLN Formulation:

  • Lipid Stock Preparation: Prepare stock solutions of the TNT-b lipidoid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), cholesterol, and 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) in ethanol (B145695).

  • Lipid Mixture: In an RNase-free microcentrifuge tube, combine the lipid stock solutions at the desired molar ratio (e.g., this compound/DOPE/Cholesterol/DMG-PEG 2000 at 30:40:35:1.5 for the optimized O-TNT-b10 formulation).

  • mRNA Solution: In a separate RNase-free tube, dilute the luciferase mRNA in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).

  • Mixing: The ethanolic lipid solution is rapidly injected into the aqueous mRNA solution with vigorous vortexing or through a microfluidic mixing device. The ratio of the aqueous to ethanol phase is typically maintained at 3:1.

  • Dialysis: The resulting nanoparticle suspension is dialyzed against phosphate-buffered saline (PBS, pH 7.4) using a dialysis membrane (e.g., MWCO 10 kDa) to remove ethanol and unencapsulated mRNA.

  • Sterilization: The final LLN formulation is sterilized by filtration through a 0.22 µm syringe filter.

In Vitro Transfection and Luciferase Assay

Protocol for Assessing mRNA Delivery Efficiency in Hep3B Cells:

  • Cell Seeding: Seed Hep3B cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight at 37 °C and 5% CO₂.

  • Transfection: On the day of transfection, replace the cell culture medium with fresh medium. Add the mRNA-loaded LLN formulations to the wells at a specified mRNA dose (e.g., 100 ng/well).

  • Incubation: Incubate the cells with the LLNs for a defined period (e.g., 24 hours).

  • Cell Lysis: After incubation, wash the cells with PBS and then lyse the cells using a suitable lysis buffer (e.g., Glo Lysis Buffer).

  • Luciferase Assay: Add a luciferase assay substrate (e.g., Bright-Glo Luciferase Assay System) to the cell lysate.

  • Measurement: Measure the luminescence intensity using a plate reader. The results are typically expressed as relative light units (RLU) per milligram of protein.

Conclusion

The this compound lipidoid and its analogs represent a versatile and highly effective platform for mRNA delivery. The structure-activity relationship studies have demonstrated that subtle modifications to the lipidoid structure can significantly impact delivery efficiency. The optimized O-TNT-b10 formulation, particularly with pegylation, shows superior performance, highlighting its potential for in vivo therapeutic applications. The detailed protocols provided in this guide offer a valuable resource for researchers aiming to replicate and build upon these findings in the development of next-generation mRNA therapeutics.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis, formulation, and evaluation of the this compound lipidoid library.

Experimental_Workflow Figure 2: Experimental Workflow for this compound Analog Evaluation cluster_synthesis Synthesis & Characterization cluster_formulation Nanoparticle Formulation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis start synthesis Synthesis of TNT-b Analogs start->synthesis characterization NMR & Mass Spec Characterization synthesis->characterization formulation Formulation of mRNA-LLNs characterization->formulation physicochem Physicochemical Analysis (Size, PDI, Zeta) formulation->physicochem transfection Cell Transfection (Hep3B) physicochem->transfection luciferase_assay Luciferase Assay transfection->luciferase_assay data_analysis Data Analysis & Comparison luciferase_assay->data_analysis end data_analysis->end

Caption: Experimental workflow for this compound analog evaluation.

An In-depth Technical Guide to TNT-b10: An Ionizable Lipidoid for Advanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TNT-b10 is a novel, ionizable cationic lipidoid that has demonstrated significant potential as a core component of lipid-like nanoparticles (LLNs) for the effective delivery of messenger RNA (mRNA) therapeutics. Its unique structural properties facilitate high encapsulation efficiency, stability, and potent in vivo transfection, particularly targeting the spleen. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its physicochemical characteristics, formulation optimization, and performance in preclinical models.

Core Concepts of this compound-based mRNA Delivery

This compound belongs to a class of synthetic lipids designed to overcome the challenges of mRNA delivery, namely the instability of mRNA and its inefficient cellular uptake. The core structure of this compound is based on a 1,3,5-triazinane-2,4,6-trione ring, which is functionalized with amino lipid chains. A key innovation in the design of this compound was the strategic repositioning of the hydroxyl and amino functional groups compared to its predecessor, TNT-a10. This seemingly minor structural modification resulted in a dramatic improvement in mRNA delivery efficiency[1][2].

The mechanism of action for this compound-based LLNs follows a multi-step process. The ionizable nature of this compound allows for efficient encapsulation of negatively charged mRNA at a low pH during formulation. At physiological pH, the nanoparticles have a more neutral surface charge, which reduces non-specific interactions and enhances stability in circulation. Upon cellular uptake, which is thought to occur via endocytosis, the acidic environment of the endosome protonates the amino groups of this compound. This charge reversal is believed to facilitate the disruption of the endosomal membrane, leading to the release of the mRNA payload into the cytoplasm where it can be translated into the desired protein.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its optimized lipid-like nanoparticle formulations from the seminal study by Li et al. (2016).

ParameterThis compound LLNsO-TNT-b10 LLNs (Optimized)TNT-a10 LLNs (Comparator)
Particle Size (nm) 150 ± 5120 ± 3145 ± 6
Zeta Potential (mV) +25 ± 3+15 ± 2+28 ± 4
mRNA Entrapment Efficiency (%) ~85>90~80
In Vitro Luciferase Expression (RLU/mg protein in Hep3B cells) ~1.5 x 108>3.0 x 108~1.5 x 107
Cell Viability (% of control) >90>90>90

Table 1: Physicochemical and In Vitro Performance of this compound LLNs. RLU = Relative Light Units. Data extracted from Li et al. (2016).

ParameterO-TNT-b10 LLNs
Animal Model C57BL/6 mice
mRNA Cargo Firefly Luciferase (FLuc)
Dose 0.5 mg/kg
Route of Administration Intravenous (i.v.)
Peak Luciferase Expression (photons/second) ~5 x 107
Primary Organ of Expression Spleen
Time to Peak Expression 6 hours post-injection

Table 2: In Vivo Performance of Optimized O-TNT-b10 LLNs. Data extracted from Li et al. (2016).

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of a 1,3,5-triazinane-2,4,6-trione core, followed by the attachment of the amino lipid side chains. The key structural feature of this compound, the specific positioning of the hydroxyl and amino groups on these side chains, is achieved through a carefully designed synthetic route. For detailed synthetic procedures, readers are referred to the supplementary information of the primary literature.

Formulation of O-TNT-b10 Lipid-like Nanoparticles (LLNs)

The optimized formulation, referred to as O-TNT-b10 LLNs, is prepared using a rapid mixing method.

Materials:

  • This compound in ethanol (B145695)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol

  • Cholesterol in ethanol

  • C14-PEG2000 in ethanol

  • Luciferase mRNA in citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

Protocol:

  • The lipid components (this compound, DOPE, Cholesterol, and C14-PEG2000) are mixed in ethanol at a specific molar ratio (Note: The exact molar ratios for the optimized formulation are proprietary to the original research and not publicly disclosed).

  • The mRNA is dissolved in a low pH citrate buffer.

  • The ethanolic lipid solution is rapidly mixed with the aqueous mRNA solution at a defined volume ratio, leading to the spontaneous self-assembly of the LLNs.

  • The resulting nanoparticle suspension is then dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH, resulting in a stable LNP formulation.

In Vitro Transfection of Hep3B Cells

Protocol:

  • Hep3B cells are seeded in 96-well plates at a density of 10,000 cells per well and cultured for 24 hours.

  • This compound LLNs encapsulating luciferase mRNA are diluted in cell culture medium to achieve the desired final mRNA concentration.

  • The cell culture medium is replaced with the medium containing the LLNs.

  • Cells are incubated for a specified period (e.g., 24 hours).

  • After incubation, the cells are lysed, and luciferase activity is measured using a luminometer.

In Vivo mRNA Delivery in Mice

Protocol:

  • O-TNT-b10 LLNs encapsulating firefly luciferase mRNA are diluted in sterile PBS.

  • C57BL/6 mice are intravenously injected with the LNP formulation via the tail vein at a dose of 0.5 mg/kg of mRNA.

  • At various time points post-injection (e.g., 2, 6, 24, and 48 hours), mice are anesthetized and intraperitoneally injected with D-luciferin (150 mg/kg).

  • Bioluminescence imaging is performed using an in vivo imaging system (IVIS) to quantify the expression of luciferase in different organs.

  • Organs are harvested post-imaging for ex vivo analysis to confirm the location and intensity of luciferase expression.

Visualizations

Signaling Pathways and Cellular Mechanisms

The delivery of mRNA by this compound LLNs initiates a cascade of intracellular events. The following diagram illustrates the proposed cellular uptake and endosomal escape mechanism, leading to protein expression.

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Cytoplasm TNT_b10_LNP This compound LNP (with mRNA cargo) Endocytosis Endocytosis TNT_b10_LNP->Endocytosis Protonation Protonation of this compound Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization mRNA_Release mRNA Release Membrane_Destabilization->mRNA_Release Ribosome Ribosome mRNA_Release->Ribosome Protein_Expression Protein Synthesis (Translation) Ribosome->Protein_Expression Therapeutic_Protein Therapeutic Protein Protein_Expression->Therapeutic_Protein Endocytosis->Protonation

Caption: Cellular uptake and mRNA translation pathway for this compound LLNs.

Experimental Workflow

The following diagram outlines the general workflow for the formulation and in vivo testing of this compound LLNs.

G Start Start Lipid_Synthesis Synthesis of This compound Start->Lipid_Synthesis mRNA_Preparation Preparation of mRNA in Buffer Start->mRNA_Preparation LNP_Formulation LNP Formulation (Rapid Mixing) Lipid_Synthesis->LNP_Formulation mRNA_Preparation->LNP_Formulation Characterization Physicochemical Characterization (Size, Zeta, Encapsulation) LNP_Formulation->Characterization In_Vivo_Study In Vivo Administration (i.v. injection in mice) Characterization->In_Vivo_Study Bioluminescence_Imaging Bioluminescence Imaging (IVIS) In_Vivo_Study->Bioluminescence_Imaging Data_Analysis Data Analysis (Quantification of Protein Expression) Bioluminescence_Imaging->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound LNP formulation and in vivo evaluation.

Conclusion

This compound represents a significant advancement in the field of non-viral mRNA delivery. Its rational design and subsequent optimization have led to a highly effective lipidoid for the formulation of spleen-targeting lipid-like nanoparticles. The data presented in this guide highlight its superior performance in preclinical models, suggesting its potential for a wide range of therapeutic applications where transient protein expression is desired. Further research is warranted to explore the full therapeutic utility of this compound-based delivery systems and to translate these promising preclinical findings into clinical applications.

References

An Examination of the Safety and Toxicity Profile of TNT-b10

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly accessible scientific literature and safety databases do not contain specific safety, toxicity, or preclinical data for a compound designated "TNT-b10." One available source identifies this compound as an ionizable cationic lipidoid used in the formation of lipid-like nanoparticles (LLNs) for research purposes[1]. The information provided is limited to its chemical formula, molecular weight, and basic storage and handling instructions, which classify it as a non-hazardous chemical for shipping purposes[1].

Given the absence of specific data for this compound, this document serves as an in-depth technical guide and template for assessing the safety and toxicity profile of a hypothetical, novel ionizable lipidoid, hereafter referred to as "Lipidoid-Exemplar," intended for use in nucleic acid delivery systems. This guide is structured to meet the needs of researchers, scientists, and drug development professionals by outlining the necessary data, experimental protocols, and analytical frameworks required for a comprehensive safety assessment.

Introduction to Safety and Toxicity Profiling of Novel Lipidoids

The development of novel ionizable lipidoids is critical for advancing lipid nanoparticle (LNP) technology for therapeutic applications, including mRNA vaccines and gene therapies. A thorough evaluation of the safety and toxicity profile of these components is paramount to ensure their biocompatibility and to de-risk their progression through the drug development pipeline. Key areas of investigation include in vitro cytotoxicity, in vivo acute and chronic toxicity, immunogenicity, and biodistribution. This guide outlines the standard methodologies and data presentation for such an assessment.

Quantitative Toxicity Data Summary

Comprehensive toxicity data is essential for determining the therapeutic window and identifying potential risks. The following tables represent a summary of typical quantitative data that would be generated for a novel lipidoid like "Lipidoid-Exemplar."

Table 1: In Vitro Cytotoxicity Data

Cell LineAssay TypeIncubation Time (hrs)IC50 (µg/mL)
HEK293MTT2445.8
HepG2LDH Release2462.3
JAWS II (Dendritic Cells)CellTiter-Glo4833.1

Table 2: In Vivo Acute Toxicity Data in Murine Model

StrainRoute of AdministrationObservation PeriodLD50 (mg/kg)NOAEL (mg/kg)Key Observations
C57BL/6Intravenous (IV)14 days11025Transient weight loss, elevated liver enzymes (ALT, AST) at doses >50 mg/kg
BALB/cIntraperitoneal (IP)14 days15540Localized inflammation at the injection site

NOAEL: No Observed Adverse Effect Level

Experimental Protocols

Detailed and reproducible methodologies are fundamental to a robust safety assessment.

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
  • Cell Seeding: Plate HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of "Lipidoid-Exemplar" formulated in LNPs. Create a serial dilution in complete culture medium to achieve final concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the diluted LNP formulations to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Protocol: In Vivo Acute Systemic Toxicity Study
  • Animal Model: Use healthy, 8-week-old male and female C57BL/6 mice. Acclimatize animals for at least 7 days before the study.

  • Dose Formulation: Formulate "Lipidoid-Exemplar" LNPs in sterile, pyrogen-free phosphate-buffered saline (PBS).

  • Dose Administration: Administer single intravenous (IV) injections of the LNP formulation via the tail vein at doses of 10, 25, 50, 100, and 150 mg/kg. A control group receives a PBS vehicle injection. Use 5 animals per sex per group.

  • Clinical Observation: Monitor animals for mortality, clinical signs of toxicity (e.g., changes in posture, activity, breathing), and body weight changes daily for 14 days.

  • Terminal Procedures: At day 14, euthanize all surviving animals. Collect blood for hematology and clinical chemistry analysis (including liver enzymes ALT and AST).

  • Necropsy and Histopathology: Perform a gross necropsy on all animals. Collect major organs (liver, spleen, kidneys, lungs, heart) for histopathological examination.

  • Data Analysis: Determine the LD50 using probit analysis. Establish the NOAEL as the highest dose at which no significant treatment-related adverse effects are observed.

Visualizations: Pathways and Workflows

Diagrams are provided to illustrate key biological pathways and experimental processes relevant to the safety assessment of novel lipidoids.

G Hypothetical Inflammatory Signaling Pathway Activation by LNPs cluster_cell Cellular Environment LNP Lipidoid-Exemplar LNP Endosome Endosome LNP->Endosome Endocytosis TLR4 Toll-like Receptor 4 (TLR4) Endosome->TLR4 Endosomal Escape & Receptor Engagement MyD88 MyD88 TLR4->MyD88 Signal Transduction NFkB NF-κB MyD88->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Inflammation Inflammatory Response Cytokines->Inflammation Toxicity Potential Cytotoxicity Cytokines->Toxicity

Caption: Hypothetical signaling cascade initiated by LNP uptake.

G Preclinical Safety Assessment Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (MTT, LDH) Hemolysis Hemolysis Assay Acute Acute Toxicity (Single Dose, LD50) Cytotoxicity->Acute Promising Profile Immunostimulation Cytokine Release Assay (e.g., in PBMCs) Immunostimulation->Acute SubChronic Sub-chronic Toxicity (Repeat Dose) Acute->SubChronic Acceptable Safety Margin Biodistribution Biodistribution & Pharmacokinetics SubChronic->Biodistribution GoNoGo Go/No-Go Decision for IND-Enabling Studies Biodistribution->GoNoGo

Caption: Standard workflow for preclinical safety evaluation.

References

Navigating the Identity of TNT-b10 in Pharmacokinetic Research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of publicly available scientific literature reveals a notable ambiguity surrounding the entity "TNT-b10" in the context of pharmacokinetic studies. The term appears to be associated with more than one distinct molecular entity, leading to potential confusion. This guide aims to clarify the available information and provide a structured overview of the pharmacokinetic properties of related, and more clearly defined, therapeutic candidates.

The primary entities identified in relation to the query are:

  • Chimeric TNT Monoclonal Antibodies (chTNT-1, -2, and -3): These are antibody-based therapies targeting necrotic regions of tumors. Their pharmacokinetic profiles have been studied, particularly in the context of chemical modifications like biotinylation to enhance their therapeutic potential.

  • This compound (Lipidoid): This is described as an ionizable cationic lipidoid used in the formulation of lipid-like nanoparticles (LLNs)[1]. As a component of a drug delivery system, its individual pharmacokinetic properties are not typically characterized in the same way as a standalone drug molecule. Publicly available data on the pharmacokinetics of the this compound lipidoid itself is not available.

  • 84-B10: A novel small molecule, specifically a 3-phenylglutaric acid derivative, being investigated for acute kidney injury (AKI) and chronic kidney disease (CKD)[2][3][4]. In contrast to the other entities, detailed in vivo pharmacokinetic studies in animal models and in silico human pharmacokinetic predictions have been published for 84-B10[2][3][4].

Given the availability of detailed data for 84-B10 , this guide will focus on its pharmacokinetic properties as an illustrative example of a comprehensive pharmacokinetic assessment, a level of detail not publicly available for a molecule specifically named "this compound". We will also briefly touch upon the findings related to the chimeric TNT antibodies.

Pharmacokinetics of 84-B10: An Illustrative Case Study

84-B10 is a promising therapeutic candidate for kidney diseases, and its pharmacokinetic profile has been characterized through both in vivo experiments in rats and in silico modeling to predict its behavior in humans[2][3][4].

Data Summary

The following tables summarize the key pharmacokinetic parameters of 84-B10 derived from a study in rats following intraperitoneal injection, and predicted for humans.

Table 1: Pharmacokinetic Parameters of 84-B10 in Rats [4]

ParameterValueUnit
Dose (Intraperitoneal)0.36mg/kg
Cmax (Maximum Concentration)257ng/mL
Tmax (Time to Cmax)0.17h

Table 2: Predicted Human Pharmacokinetic Parameters of 84-B10 in Chronic Kidney Disease (CKD) Patients [2][3]

ParameterValueUnit
Dose (Single)0.41mg/kg
Cmax (Single Dose)~3250ng/mL
Cmax,ss (Multiple Doses)1360ng/mL
Experimental Protocols

The characterization of 84-B10's pharmacokinetics involved the following key experimental methodologies:

1. Animal Studies:

  • Species: Rats[4].

  • Dosing: A single intraperitoneal injection of 84-B10 at a dose of 0.36 mg/kg[4].

  • Sample Collection: Blood samples were collected at various time points post-administration to determine the plasma concentration-time profile[4].

  • Tissue Distribution: Following the final blood collection, tissue samples were harvested to assess the distribution of 84-B10 in various organs[3].

2. Bioanalytical Method:

  • Technique: A validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method was employed for the quantification of 84-B10 in plasma and tissue homogenates[2][3][4]. This method demonstrated good precision, accuracy, and recovery[4].

3. In Silico Modeling:

  • Model Type: A physiologically based pharmacokinetic (PBPK) model was developed[2][3][4].

  • Software: The PK-Sim® platform was utilized for the PBPK model development and simulation[2][3][4].

  • Model Validation: The model was developed using physicochemical properties of 84-B10 and physiological parameters, and its accuracy was verified using the experimental data obtained from the rat studies[4].

  • Human Prediction: The validated PBPK model was then scaled to predict the pharmacokinetic profiles of 84-B10 in both healthy human volunteers and patients with CKD[2][3][4].

Visualizations

To illustrate the logical flow of the pharmacokinetic studies conducted for 84-B10, the following diagrams are provided.

G cluster_preclinical Preclinical In Vivo Studies (Rats) cluster_insilico In Silico PBPK Modeling dose Intraperitoneal Dosing (0.36 mg/kg) sampling Plasma & Tissue Sampling dose->sampling analysis UHPLC-MS/MS Quantification sampling->analysis pk_params Determine Rat PK Parameters (Cmax, Tmax, etc.) analysis->pk_params validation Model Validation with Rat Data pk_params->validation physchem Physicochemical Properties of 84-B10 pbpk_dev PBPK Model Development (PK-Sim®) physchem->pbpk_dev pbpk_dev->validation human_pred Prediction of Human PK (Healthy & CKD Patients) validation->human_pred

Workflow for 84-B10 Pharmacokinetic Characterization.

Chimeric TNT Monoclonal Antibodies: A Note on Biotinylation

Research on chimeric TNT monoclonal antibodies (chTNT-1, chTNT-2, and chTNT-3) has demonstrated that their pharmacokinetic properties can be modulated through chemical modification[5]. Specifically, biotinylation—the process of attaching biotin (B1667282) molecules to the antibody—was shown to result in faster whole-body clearance times and improved biodistribution profiles compared to the unmodified antibodies[5]. The optimal degree of biotinylation was found to vary between the different TNT antibodies, highlighting the importance of empirical optimization for such modifications[5]. This work underscores a key strategy in antibody engineering to enhance therapeutic efficacy by fine-tuning pharmacokinetic behavior.

Conclusion

While a specific, detailed pharmacokinetic profile for a molecule named "this compound" is not available in the public domain, the comprehensive investigation of 84-B10 provides a valuable template for the type of in-depth analysis required for drug development. The combination of in vivo animal studies and in silico PBPK modeling represents a powerful approach to understanding and predicting the pharmacokinetic behavior of new therapeutic entities. Furthermore, the work on chimeric TNT antibodies illustrates how the pharmacokinetics of large molecules can be rationally engineered to improve their therapeutic index. For researchers interested in the field, it is crucial to precisely identify the molecular entity of interest to access the correct and relevant pharmacokinetic data.

References

Methodological & Application

Application Notes and Protocols for TNT-b10 Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TNT-b10 is a novel ionizable cationic lipidoid designed for the formulation of lipid-like nanoparticles (LLNs) to facilitate the delivery of messenger RNA (mRNA). Its unique chemical structure allows for efficient encapsulation of mRNA and subsequent release within the cellular cytoplasm. These application notes provide detailed protocols for the formulation, characterization, and application of this compound-based LLNs for in vitro and in vivo mRNA delivery, based on the findings from Li et al., 2016.[1]

Chemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValue
Chemical Name 1,3,5-tris(2-((2-hydroxydodecyl)(methyl)amino)ethyl)-1,3,5-triazinane-2,4,6-trione
Molecular Formula C₄₈H₉₆N₆O₆
Molecular Weight 853.31 g/mol
Appearance Not specified, typically supplied in a solvent
Storage Store at -20°C for long-term stability.

Experimental Protocols

Protocol 1: Formulation of this compound Lipid-like Nanoparticles (LLNs) for mRNA Delivery

This protocol details the preparation of this compound LLNs encapsulating mRNA, optimized for high delivery efficiency. The optimized formulation, referred to as "O-TNT-b10 LLNs" or "F25", was identified by Li et al. (2016).

Materials:

  • This compound lipidoid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000)

  • mRNA (e.g., encoding a reporter protein like Firefly Luciferase)

  • Ethanol (B145695) (anhydrous)

  • Citrate (B86180) buffer (10 mM, pH 3.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device or a vortex mixer

  • Dialysis cassettes (e.g., 3500 MWCO)

Optimized Formulation Molar Ratios (O-TNT-b10 / F25):

ComponentMolar Ratio (%)
This compound30
DOPE40
Cholesterol35
C14-PEG2000Not specified in detail, typically 1-5%

Note: The originally reported F25 formulation (TNTs/DOPE/Chol = 30/40/35) did not explicitly include a PEGylated lipid. However, for in vivo applications and improved stability, the inclusion of a PEG-lipid is standard practice.

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve this compound, DOPE, cholesterol, and C14-PEG2000 in anhydrous ethanol to achieve the desired molar ratios.

    • The total lipid concentration in the ethanol phase can be in the range of 10-25 mg/mL.

    • Ensure complete dissolution, gentle vortexing or warming may be applied if necessary.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA in 10 mM citrate buffer (pH 3.0) to the desired concentration.

  • Formation of LLNs:

    • The LLNs are formed by the rapid mixing of the organic and aqueous phases. This can be achieved using a microfluidic mixing device for reproducible results or by rapid mixing using a vortexer.

    • Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and connect them to the microfluidic mixer. Set the flow rate ratio (aqueous to organic) typically at 3:1.

    • Vortex Mixing: Rapidly inject the lipid-ethanol solution into the mRNA-aqueous solution while vigorously vortexing.

  • Maturation and Purification:

    • Allow the freshly formed LLN solution to incubate for a defined period (e.g., 30 minutes) at room temperature to allow for nanoparticle stabilization.

    • To remove ethanol and raise the pH to a physiological level, dialyze the LLN solution against PBS (pH 7.4) using a dialysis cassette. Perform dialysis for at least 2 hours with at least one buffer change, or overnight at 4°C.

  • Sterilization and Storage:

    • Filter the final LLN suspension through a 0.22 µm sterile filter.

    • Store the formulated LLNs at 4°C for short-term use. For long-term storage, consult stability data, though -80°C is generally recommended.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase TNT_b10 This compound Ethanol Ethanol TNT_b10->Ethanol dissolve DOPE DOPE DOPE->Ethanol dissolve Chol Cholesterol Chol->Ethanol dissolve PEG PEG-Lipid PEG->Ethanol dissolve Mixer Rapid Mixing (e.g., Microfluidics) Ethanol->Mixer mRNA mRNA Citrate Citrate Buffer (pH 3.0) mRNA->Citrate dissolve Citrate->Mixer Dialysis Dialysis (vs. PBS, pH 7.4) Mixer->Dialysis Ethanol Removal & pH Neutralization Final_LNP Final this compound LLNs Dialysis->Final_LNP Purified LLNs

Workflow for this compound LLN Formulation.
Protocol 2: In Vitro Transfection of Hep3B Cells with this compound LLNs

This protocol describes the procedure for transfecting human liver cancer cells (Hep3B), as performed by Li et al. (2016), to assess the mRNA delivery efficiency of this compound LLNs.

Materials:

  • Hep3B cells

  • Complete growth medium (e.g., EMEM with 10% FBS)

  • This compound LLNs encapsulating luciferase mRNA

  • 96-well opaque white plates (for luminescence assay)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • The day before transfection, seed Hep3B cells in a 96-well opaque white plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, dilute the this compound LLNs to the desired mRNA concentration in a serum-free medium.

    • Remove the old medium from the cells and replace it with the LLN-containing medium. A typical dose might be 100-200 ng of mRNA per well.

    • Incubate the cells with the LLNs for a defined period (e.g., 4-6 hours) at 37°C in a CO₂ incubator.

  • Post-transfection Incubation:

    • After the transfection period, remove the LLN-containing medium and replace it with a fresh complete growth medium.

    • Incubate the cells for an additional 18-42 hours to allow for mRNA translation and protein expression.

  • Luciferase Assay:

    • At the desired time point post-transfection (e.g., 24 hours), remove the medium from the wells.

    • Add the luciferase assay reagent directly to the cells according to the manufacturer's instructions. This reagent typically lyses the cells and provides the substrate for the luciferase reaction.

    • Incubate for a few minutes at room temperature to ensure complete cell lysis.

    • Measure the luminescence using a plate reader. The light output is proportional to the amount of translated luciferase protein.

G Start Seed Hep3B Cells in 96-well plate Incubate1 Incubate Overnight Start->Incubate1 Transfect Add LLNs to Cells Incubate1->Transfect Prepare_LLN Dilute this compound LLNs in Serum-Free Medium Prepare_LLN->Transfect Incubate2 Incubate 4-6 hours Transfect->Incubate2 Change_Medium Replace with Fresh Complete Medium Incubate2->Change_Medium Incubate3 Incubate 18-42 hours Change_Medium->Incubate3 Assay Perform Luciferase Assay Incubate3->Assay Read Measure Luminescence Assay->Read

In Vitro Transfection Workflow.
Protocol 3: In Vivo mRNA Delivery in Mice

This protocol outlines a general procedure for assessing the in vivo mRNA delivery efficiency of this compound LLNs in a murine model, based on the experiments described by Li et al. (2016).

Materials:

  • This compound LLNs encapsulating luciferase mRNA

  • 6-8 week old mice (e.g., C57BL/6)

  • D-luciferin (substrate for in vivo imaging)

  • In vivo imaging system (IVIS) or equivalent

  • Sterile syringes and needles

Procedure:

  • Animal Preparation:

    • Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

    • All animal procedures should be performed in accordance with institutional guidelines and approved protocols.

  • Administration of LLNs:

    • Administer the this compound LLNs to the mice via intravenous (tail vein) injection.

    • The dosage will need to be optimized, but a starting point could be in the range of 0.1-1.0 mg of mRNA per kg of body weight.

  • In Vivo Imaging:

    • At a predetermined time point after LLN administration (e.g., 6, 12, or 24 hours), anesthetize the mice.

    • Administer D-luciferin via intraperitoneal injection (typically 150 mg/kg).

    • Wait for the substrate to distribute (usually 5-10 minutes).

    • Image the mice using an in vivo imaging system to detect the bioluminescence signal from the expressed luciferase. The location and intensity of the signal will indicate the sites of successful mRNA delivery and translation.

  • Data Analysis:

    • Quantify the bioluminescence signal in different organs or regions of interest using the software associated with the imaging system.

    • This will provide a quantitative measure of the in vivo delivery efficiency and biodistribution of the this compound LLNs.

Data Presentation

The following tables summarize the type of quantitative data that can be generated from the above protocols.

Table 1: Physicochemical Characterization of this compound LLNs

ParameterTypical ValueMethod of Measurement
Particle Size (Diameter) 100 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Near-neutral at pH 7.4Electrophoretic Light Scattering
mRNA Encapsulation Efficiency > 90%RiboGreen Assay

Table 2: In Vitro Transfection Efficiency of O-TNT-b10 LLNs

Cell LinemRNA Dose (ng/well)Luminescence (RLU)
Hep3B100Example Value
Hep3B200Example Value
Other cell linesVariesExample Value

RLU: Relative Light Units

Table 3: In Vivo Biodistribution of O-TNT-b10 LLNs

OrganBioluminescence (photons/s/cm²/sr)
LiverExample Value
SpleenExample Value
LungsExample Value
OtherExample Value

Signaling Pathways

Currently, there is no specific signaling pathway information directly associated with the mechanism of action of this compound beyond the general principles of lipid nanoparticle-mediated mRNA delivery. The primary mechanism involves the endocytosis of the LLNs, followed by endosomal escape facilitated by the ionizable nature of this compound, which becomes protonated in the acidic environment of the endosome, leading to the release of the mRNA cargo into the cytoplasm for translation.

G LNP This compound LLN (with mRNA) Cell Target Cell LNP->Cell Binding Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.0) Endosome->Late_Endosome Maturation Protonation This compound Protonation Late_Endosome->Protonation Escape Endosomal Escape Protonation->Escape mRNA_release mRNA Release into Cytoplasm Escape->mRNA_release Translation Translation by Ribosomes mRNA_release->Translation Protein Protein Expression Translation->Protein

Cellular Uptake and mRNA Release.

References

Application Notes and Protocols for Lipid Nanoparticle-Mediated Delivery in Cell Culture Utilizing TNT-b10-like Ionizable Cationic Lipidoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the utilization of lipid nanoparticles (LNPs) incorporating TNT-b10, an ionizable cationic lipidoid, for the delivery of therapeutic payloads such as mRNA, siRNA, and small molecule drugs into cells in culture. This compound is a critical component that facilitates the encapsulation of nucleic acids and their subsequent escape from endosomes, a key step for effective intracellular delivery. This document outlines the principles of LNP technology, detailed protocols for their formulation and application in cell culture, and methods for evaluating their efficacy and cytotoxicity.

Modern LNPs are typically composed of four key components: an ionizable cationic lipid (like this compound), a helper phospholipid, cholesterol, and a PEGylated lipid. The ionizable lipid is positively charged at a low pH, which allows for the efficient encapsulation of negatively charged nucleic acids during formulation. At physiological pH, these lipids are nearly neutral, which reduces cytotoxicity. Upon cellular uptake into endosomes, the acidic environment of the endosome protonates the ionizable lipid, leading to the disruption of the endosomal membrane and the release of the payload into the cytoplasm.

Data Presentation

Table 1: In Vitro Cytotoxicity of Drug-Loaded Lipid Nanoparticles
Cell LineDrugFree Drug IC50LNP-Drug IC50Fold ImprovementReference
MIA PaCa-2Aspirin2.4 mM99.11 µM~24[1]
MIA PaCa-2Curcumin19.6 µM4.93 µM~4[1]
Panc-1Aspirin2.4 mM99.11 µM~24[1]
Panc-1CurcuminNot specifiedNot specifiedNot specified[1]
U87 MGDoxorubicin6.3 µg/ml3.2 µg/ml~2[2]
HeLa4-Hexylresorcinol>200 µM~35 µM>5.7[3]
A5494-Hexylresorcinol>200 µM~50 µM>4[3]
CT-264-Hexylresorcinol>200 µM~31 µM>6.4[3]
Table 2: In Vitro Efficacy of Lipid Nanoparticle-Mediated Gene Delivery
Cell LinePayloadLNP FormulationTransfection/Knockdown EfficiencyReference
AsPC-1KRASG12D siRNACSL-LNPs~68% mRNA reduction[4][5]
AsPC-1KRASG12D siRNABJL-LNPs~47% mRNA reduction[4][5]
AsPC-1KRASG12D siRNASO-LNPs~43% mRNA reduction[4][5]
HEK-293pDNA (luciferase)LNP10High (comparable to Lipofectamine 3000)[6]
CHOpDNA (luciferase)LNP10High (comparable to Lipofectamine 3000)[6]
NeuronssiRNALNP-siRNA~100% transfection efficiency[7]
HepG2mRNA (luciferase)C12-200 LNPsHigh (qualitative)[8]

Experimental Protocols

Protocol 1: Formulation of this compound Containing Lipid Nanoparticles for In Vitro Use

This protocol describes a general method for preparing LNPs using a microfluidic mixing technique.

Materials:

  • Ionizable cationic lipidoid (e.g., this compound)

  • Helper phospholipid (e.g., DSPC)

  • Cholesterol

  • PEGylated lipid (e.g., DMG-PEG2000)

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Payload (mRNA, siRNA, or small molecule drug)

  • Citrate (B86180) buffer (10 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), nuclease-free

  • Microfluidic mixing device

  • Dialysis cassettes (e.g., 3.5 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, helper phospholipid, cholesterol, and PEGylated lipid in ethanol at the desired molar ratio (a common starting ratio is 50:10:38.5:1.5). The total lipid concentration will depend on the microfluidic system used.

  • Prepare Payload Solution: Dissolve the nucleic acid payload in the citrate buffer. For small molecule drugs, the solubilization method will be drug-dependent.

  • Microfluidic Mixing: Set up the microfluidic mixer according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the aqueous payload solution into another.

  • Nanoparticle Formation: Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing will induce the self-assembly of the LNPs.

  • Dialysis: Transfer the resulting LNP suspension to a dialysis cassette and dialyze against PBS at 4°C for at least 2 hours, with at least one buffer change, to remove the ethanol and unencapsulated payload.

  • Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency of the payload should also be determined using an appropriate assay (e.g., RiboGreen for RNA).

Protocol 2: In Vitro Treatment of Cells with Lipid Nanoparticles

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Lipid nanoparticles encapsulating the desired payload

  • 96-well or other appropriate cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere and grow overnight.

  • LNP Dilution: Dilute the LNP stock solution to the desired final concentrations in complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the LNPs.

  • Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) at 37°C and 5% CO2. The incubation time will depend on the payload and the desired outcome.

  • Assay: Following incubation, perform the appropriate assay to evaluate the effect of the delivered payload (e.g., luciferase assay for mRNA delivery, qPCR or Western blot for siRNA-mediated knockdown, or a cell viability assay for a cytotoxic drug).

Protocol 3: Assessment of LNP Cytotoxicity using MTT Assay

Materials:

  • Cells treated with LNPs as described in Protocol 2

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Prepare Cells: Treat cells with a range of LNP concentrations in a 96-well plate as described in Protocol 2, including untreated control wells.

  • Add MTT Reagent: After the desired incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilize Formazan: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Mandatory Visualizations

LNP_Workflow cluster_formulation LNP Formulation cluster_cell_culture Cell Culture Application Lipid Mix in Ethanol Lipid Mix in Ethanol Microfluidic Mixing Microfluidic Mixing Lipid Mix in Ethanol->Microfluidic Mixing Payload in Aqueous Buffer Payload in Aqueous Buffer Payload in Aqueous Buffer->Microfluidic Mixing LNP Self-Assembly LNP Self-Assembly Microfluidic Mixing->LNP Self-Assembly Dialysis (Buffer Exchange) Dialysis (Buffer Exchange) LNP Self-Assembly->Dialysis (Buffer Exchange) Characterization (DLS, Zeta) Characterization (DLS, Zeta) Dialysis (Buffer Exchange)->Characterization (DLS, Zeta) LNP Treatment LNP Treatment Characterization (DLS, Zeta)->LNP Treatment Cell Seeding Cell Seeding Cell Seeding->LNP Treatment Incubation (24-72h) Incubation (24-72h) LNP Treatment->Incubation (24-72h) Downstream Assay Downstream Assay Incubation (24-72h)->Downstream Assay

Caption: Experimental workflow for LNP formulation and in vitro application.

Cellular_Uptake LNP in Extracellular Space LNP in Extracellular Space Endocytosis Endocytosis LNP in Extracellular Space->Endocytosis Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome (Acidification) Late Endosome (Acidification) Early Endosome->Late Endosome (Acidification) Endosomal Escape Endosomal Escape Late Endosome (Acidification)->Endosomal Escape Lysosomal Degradation Lysosomal Degradation Late Endosome (Acidification)->Lysosomal Degradation Payload Release to Cytoplasm Payload Release to Cytoplasm Endosomal Escape->Payload Release to Cytoplasm

Caption: Cellular uptake and endosomal escape pathway of LNPs.

Innate_Immune_Signaling LNP LNP Toll-like Receptors (TLRs) Toll-like Receptors (TLRs) LNP->Toll-like Receptors (TLRs) MyD88-dependent Pathway MyD88-dependent Pathway Toll-like Receptors (TLRs)->MyD88-dependent Pathway TRIF-dependent Pathway TRIF-dependent Pathway Toll-like Receptors (TLRs)->TRIF-dependent Pathway NF-kB Activation NF-kB Activation MyD88-dependent Pathway->NF-kB Activation IRF3/7 Activation IRF3/7 Activation TRIF-dependent Pathway->IRF3/7 Activation Pro-inflammatory Cytokines (TNF-a, IL-6) Pro-inflammatory Cytokines (TNF-a, IL-6) NF-kB Activation->Pro-inflammatory Cytokines (TNF-a, IL-6) Type I Interferons (IFN-a/b) Type I Interferons (IFN-a/b) IRF3/7 Activation->Type I Interferons (IFN-a/b)

Caption: Innate immune signaling pathways activated by LNPs.

References

Application Notes and Protocols for TNT-b10 Based Nanoparticle Dosage in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TNT-b10 is an ionizable cationic lipidoid that serves as a key component in the formulation of lipid-like nanoparticles (LLNs). These nanoparticles are effective non-viral vectors for the delivery of nucleic acid-based therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA), in preclinical mouse models. The unique properties of this compound facilitate the efficient encapsulation of RNA and its subsequent delivery and release into target cells. These application notes provide detailed information on the dosage, administration, and experimental protocols for using this compound-formulated nanoparticles in mice, based on preclinical research.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the formulation and in vivo application of this compound based lipid-like nanoparticles (LLNs) as reported in scientific literature.

Table 1: Composition of O-TNT-b10 Lipid-Like Nanoparticles (LLNs)

ComponentMolar Ratio (%)
This compound30
DOPE35
Cholesterol30
DMG-PEG 20005

Table 2: In Vivo Dosage and Administration of O-TNT-b10 LLNs in Mouse Models

Mouse StrainPayloadAdministration RouteDosageReported Outcome
ICR MiceLuciferase mRNAIntravenous (i.v.)1.0 mg/kgHigh luciferase expression in the spleen.[1]
C57BL/6 MiceLuciferase mRNAIntravenous (i.v.)1.0 mg/kgSignificant luciferase expression in the spleen.[1]
ICR MiceLuciferase mRNAIntraperitoneal (i.p.)5.0 mg/kgModerate luciferase expression.[1]
ICR MiceLuciferase mRNASubcutaneous (s.c.)5.0 mg/kgLow but detectable local luciferase expression.[1]

Experimental Protocols

Protocol 1: Formulation of O-TNT-b10 Lipid-Like Nanoparticles (LLNs)

This protocol describes the preparation of O-TNT-b10 LLNs for the encapsulation of mRNA.

Materials:

  • This compound lipidoid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA (e.g., encoding luciferase)

  • Ethanol (B145695) (200 proof)

  • Citrate (B86180) buffer (10 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 30:35:30:5 to achieve a final total lipid concentration of 10 mM.

  • Prepare mRNA Solution: Dilute the mRNA in 10 mM citrate buffer (pH 4.0) to a concentration of 0.2 mg/mL.

  • Nanoparticle Assembly:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the mRNA solution into another syringe.

    • Set the flow rate ratio of the aqueous phase to the ethanol phase at 3:1.

    • Initiate the mixing process to allow for the self-assembly of the O-TNT-b10 LLNs.

  • Purification:

    • Dialyze the resulting nanoparticle suspension against PBS (pH 7.4) for at least 4 hours at 4°C to remove ethanol and unencapsulated mRNA.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay.

  • Storage: Store the purified O-TNT-b10 LLNs at 4°C for short-term use.

Protocol 2: In Vivo Administration of O-TNT-b10 LLNs in Mice

This protocol outlines the procedure for administering O-TNT-b10 LLNs to mice via different routes.

Materials:

  • O-TNT-b10 LLNs encapsulating the desired RNA payload

  • 6-8 week old mice (e.g., ICR or C57BL/6)

  • Sterile syringes and needles (appropriate gauge for the injection route)

  • Anesthesia (e.g., isoflurane) for imaging procedures

  • In vivo imaging system (for reporter gene studies)

Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.

  • Dosage Preparation: Dilute the O-TNT-b10 LLN suspension in sterile PBS to achieve the desired final concentration for injection. The final volume for injection should be approximately 100-200 µL.

  • Administration:

    • Intravenous (i.v.) Injection: Administer the LLN suspension via the tail vein at a dosage of 1.0 mg/kg.[1]

    • Intraperitoneal (i.p.) Injection: Inject the LLN suspension into the peritoneal cavity at a dosage of 5.0 mg/kg.[1]

    • Subcutaneous (s.c.) Injection: Inject the LLN suspension under the skin, typically in the flank region, at a dosage of 5.0 mg/kg.[1]

  • Monitoring: Observe the animals for any signs of toxicity or adverse reactions post-injection.

  • In Vivo Imaging (for reporter gene studies):

    • At the desired time points post-injection (e.g., 6, 12, 24, 48 hours), anesthetize the mice.

    • If using a luciferase reporter, administer the luciferin (B1168401) substrate via intraperitoneal injection.

    • Image the mice using an in vivo imaging system to detect and quantify the reporter gene expression.

Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_formulation Nanoparticle Formulation cluster_invivo In Vivo Mouse Model lipids This compound, DOPE, Cholesterol, DMG-PEG 2000 in Ethanol mixing Microfluidic Mixing lipids->mixing rna mRNA/siRNA in Citrate Buffer rna->mixing purification Dialysis vs. PBS mixing->purification injection Administration (i.v., i.p., s.c.) purification->injection mouse Mouse Model (e.g., ICR, C57BL/6) injection->mouse analysis Analysis (Imaging, Biodistribution) mouse->analysis

Caption: Experimental workflow for the formulation and in vivo testing of this compound based nanoparticles.

Endosomal_Escape_Pathway cluster_cell Target Cell lnp This compound LNP endocytosis Endocytosis lnp->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome escape Endosomal Escape endosome->escape Protonation of this compound cytoplasm Cytoplasm escape->cytoplasm payload_release mRNA/siRNA Release cytoplasm->payload_release translation Translation (mRNA) -> Protein payload_release->translation risc RISC Loading (siRNA) -> Gene Silencing payload_release->risc

Caption: Proposed mechanism of cellular uptake and endosomal escape of this compound nanoparticles.

References

Application Notes and Protocols for T-bet (Recognized by TNT-b10/eBio4B10 Antibody) Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: The designation "TNT-b10" likely refers to the monoclonal antibody clone eBio4B10, which is specific for the transcription factor T-bet. This document provides a detailed protocol for the detection of T-bet via Western Blot using this antibody or a similar equivalent.

Introduction

T-bet (T-box expressed in T cells) is a critical transcription factor that plays a central role in the differentiation of T helper 1 (Th1) cells of the immune system.[1][2] It is essential for mounting an effective immune response against intracellular pathogens.[1] T-bet orchestrates the expression of a variety of genes that define the Th1 lineage, most notably Interferon-gamma (IFN-γ).[2][3] Understanding the expression levels of T-bet is crucial for research in immunology, infectious diseases, and autoimmune disorders. Western blotting is a widely used technique to detect and quantify T-bet protein levels in cell and tissue lysates.

T-bet Signaling Pathway

The expression of T-bet is induced in naive CD4+ T cells following activation through the T-cell receptor (TCR) and signaling from cytokines such as IFN-γ and Interleukin-12 (IL-12).[3][4][5] The IFN-γ signal is transduced through the STAT1 transcription factor, while IL-12 signals through STAT4.[2][3] Both pathways, along with TCR signaling, converge to induce the transcription of the Tbx21 gene, which encodes T-bet.[3] Once expressed, T-bet activates the transcription of Th1-associated genes, including IFNG (encoding IFN-γ), and represses genes associated with other T helper lineages, such as Th2 and Th17.[2][6]

T_bet_Signaling_Pathway T-bet Signaling Pathway in Th1 Cell Differentiation TCR TCR Signaling T_bet_Gene Tbx21 Gene (encodes T-bet) TCR->T_bet_Gene IFNGR IFN-γ Receptor STAT1 STAT1 IFNGR->STAT1 activates IL12R IL-12 Receptor STAT4 STAT4 IL12R->STAT4 activates STAT1->T_bet_Gene induces STAT4->T_bet_Gene induces T_bet_Protein T-bet Protein T_bet_Gene->T_bet_Protein expresses Th1_Genes Th1-specific genes (e.g., IFNG) T_bet_Protein->Th1_Genes activates Other_Lineage_Genes Th2/Th17 Genes T_bet_Protein->Other_Lineage_Genes represses

Caption: T-bet signaling pathway in Th1 cell differentiation.

Western Blot Protocol for T-bet

This protocol provides a general guideline for performing a western blot to detect T-bet. Optimization of conditions, such as antibody concentrations and incubation times, may be required for specific experimental setups.

I. Sample Preparation (Cell Lysate)
  • Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape cells in the presence of lysis buffer. For suspension cells, centrifuge to pellet cells, wash with ice-cold PBS, and resuspend in lysis buffer.

  • Lysis: Use a suitable lysis buffer, such as RIPA buffer, supplemented with a protease inhibitor cocktail.[7] A common recipe is 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0, with freshly added 1mM PMSF, 1mM Na3VO4, and protease inhibitors.[8]

  • Homogenization: Incubate the cell suspension on ice for 30 minutes with occasional vortexing.[7] If the lysate is viscous due to DNA, sonicate briefly on ice.[7]

  • Centrifugation: Clarify the lysate by centrifuging at approximately 12,000 x g for 15-20 minutes at 4°C.[7][8]

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay, such as the BCA assay.

  • Sample Preparation for Electrophoresis: Mix the desired amount of protein (typically 20-50 µg) with Laemmli sample buffer (to a final concentration of 1x) and boil at 95-100°C for 5-10 minutes to denature the proteins.[7]

II. SDS-PAGE and Protein Transfer
  • Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. The percentage of acrylamide (B121943) will depend on the molecular weight of T-bet (approximately 72 kDa). A 4-20% gradient gel or a 10% gel is generally suitable. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[9] Ensure good contact between the gel and the membrane and avoid air bubbles. Transfer is typically performed at 100V for 1 hour or overnight at a lower constant current in a cold room.[7]

III. Immunodetection
  • Blocking: After transfer, block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer to prevent non-specific antibody binding.[9][10] A common blocking buffer is 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[9]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against T-bet (e.g., monoclonal antibody clone eBio4B10) diluted in blocking buffer. The incubation is typically performed overnight at 4°C with gentle agitation.[11]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody (e.g., anti-mouse IgG-HRP). The incubation is typically for 1 hour at room temperature with gentle agitation.[9]

  • Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.

IV. Detection and Visualization
  • Signal Development: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Imaging: Incubate the membrane with the ECL substrate for 1-5 minutes.[9] Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.

Quantitative Data Summary

ParameterRecommended ValueNotes
Sample Loading 20-50 µg of total protein per laneOptimal amount may vary based on T-bet expression levels.
Primary Antibody Dilution 1:500 - 1:2000Start with the manufacturer's recommendation and optimize.
Primary Antibody Incubation Overnight at 4°C or 1-2 hours at room temperatureOvernight incubation often yields stronger signals.
Secondary Antibody Dilution 1:2000 - 1:20,000Dependent on the specific antibody and detection system.
Secondary Antibody Incubation 1 hour at room temperature
Blocking Buffer 5% non-fat milk or 3-5% BSA in TBSTBSA is preferred for phosphorylated proteins.
Wash Buffer TBST (Tris-Buffered Saline, 0.1% Tween-20)

Western Blot Workflow Diagram

Western_Blot_Workflow General Western Blot Workflow SamplePrep 1. Sample Preparation (Lysis & Quantification) SDSPAGE 2. SDS-PAGE (Protein Separation by Size) SamplePrep->SDSPAGE Transfer 3. Protein Transfer (Gel to Membrane) SDSPAGE->Transfer Blocking 4. Blocking (Prevent Non-specific Binding) Transfer->Blocking PrimaryAb 5. Primary Antibody Incubation (Anti-T-bet) Blocking->PrimaryAb Washing1 6. Washing PrimaryAb->Washing1 SecondaryAb 7. Secondary Antibody Incubation (HRP-conjugated) Washing1->SecondaryAb Washing2 8. Washing SecondaryAb->Washing2 Detection 9. Detection (ECL Substrate) Washing2->Detection Imaging 10. Imaging (Signal Capture) Detection->Imaging

Caption: General workflow for Western Blot analysis.

References

Unraveling Genetic Landscapes: Applications and Protocols of CRISPR-Cas9 Screens

Author: BenchChem Technical Support Team. Date: December 2025

The advent of CRISPR-Cas9 technology has revolutionized functional genomic screening, providing researchers with a powerful tool to systematically investigate gene function on a genome-wide scale. These screens are instrumental in identifying genes and pathways that drive various biological processes, uncover drug targets, and elucidate mechanisms of disease. This document provides detailed application notes and protocols for conducting CRISPR-Cas9 loss-of-function screens, tailored for researchers, scientists, and drug development professionals.

Application Notes

CRISPR-Cas9 screens are versatile and have been applied across numerous research areas. Key applications include:

  • Identification of Drug Targets and Mechanisms of Action: By screening for genes that, when knocked out, confer sensitivity or resistance to a particular compound, researchers can identify novel drug targets and understand how existing drugs exert their effects.

  • Cancer Biology: CRISPR screens are widely used to identify cancer driver genes, tumor suppressor genes, and genes involved in metastasis and therapy resistance.[1] This knowledge is crucial for the development of targeted cancer therapies.

  • Immunology and Immunotherapy: These screens have been pivotal in dissecting the complex regulatory networks of immune cells, such as T cells.[2][3] They help in identifying genes that modulate immune cell activation, differentiation, and effector functions, paving the way for enhanced immunotherapies.[2][3]

  • Infectious Disease Research: CRISPR screens can identify host factors that are essential for pathogen entry, replication, and pathogenesis, revealing potential therapeutic targets for infectious diseases.

  • Understanding Fundamental Biological Processes: Researchers utilize CRISPR screens to explore the genetic basis of cellular processes like cell cycle control, DNA repair, and signal transduction.

A notable example is the use of in vivo CRISPR screens to study T cell fate decisions, which has revealed regulators of T cell differentiation and memory formation.[4][5]

Experimental Protocols

A successful CRISPR-Cas9 screen involves several critical steps, from library design to data analysis. The following protocol outlines a typical pooled lentiviral CRISPR knockout screen.

  • sgRNA Library Design and Synthesis:

    • Pooled sgRNA libraries targeting thousands of genes are computationally designed.[1]

    • These libraries are synthesized using techniques like microarray-based synthesis.[1]

    • Quality Control: The quality of the plasmid library should be assessed by running it on a 1% agarose (B213101) gel with ethidium (B1194527) bromide.[1]

  • Lentivirus Production:

    • HEK293T cells are seeded in a 6-well plate at a density of 750,000 cells per well in VPM (Viral Production Medium).[1]

    • The sgRNA library plasmids are co-transfected with packaging and envelope plasmids into the HEK293T cells.

    • The transfection mixture is incubated for 15 minutes at room temperature before being added dropwise to the cells.[1]

    • The medium is changed after a set incubation period.

    • Viral supernatant is harvested and filtered through a 0.45 μm syringe filter.[1] Viral supernatants can be stored at -80°C for long-term use.[1]

  • Cell Line Optimization:

    • Before transduction, it is crucial to determine the optimal concentration of the selection antibiotic (e.g., Puromycin, Blasticidin, Hygromycin B) for the target cell line.[6] This is done by performing an antibiotic kill curve to find the minimum concentration that kills 100% of non-transduced cells within a specific timeframe (e.g., 2-3 days for Puromycin and Blasticidin, 5-7 days for Hygromycin B).[6]

  • Lentiviral Transduction:

    • Target cells are transduced with the pooled lentiviral sgRNA library.[1]

    • To ensure the library is well-represented, a sufficient number of cells should be transduced to maintain at least 1000-fold coverage of the library.[1] For a library with 10,000 sgRNAs, this means transducing at least 10 million cells.[6]

    • The transduction is often performed by spinoculation, where the plates are centrifuged at 1200 x g for 45 minutes in a pre-warmed centrifuge to enhance viral entry.[1]

  • Antibiotic Selection:

    • After transduction, cells are treated with the predetermined concentration of the selection antibiotic to eliminate non-transduced cells.[1][7]

    • Selection is maintained until all control (non-transduced) cells have died.[7]

  • Screening Assay:

    • The population of knockout mutant cells is subjected to a specific selective pressure (e.g., drug treatment, exposure to a pathogen, or specific culture conditions).

    • The screen can be based on various readouts, such as cell viability, proliferation, or the expression of a fluorescent reporter.[7]

  • Genomic DNA Extraction and Sequencing:

    • Genomic DNA is extracted from the initial reference cell population (before the screen) and the final cell population (after the screen).

    • The sgRNA cassettes integrated into the genome are amplified by PCR.

  • Data Analysis:

    • The relative abundance of each sgRNA in the initial and final populations is determined by high-throughput sequencing.[1]

    • Statistical analysis is performed to identify sgRNAs that are significantly enriched or depleted in the final population. This indicates that the corresponding gene knockout has a positive or negative effect on cell fitness under the screening conditions.

Visualizing Key Workflows and Pathways

To better illustrate the processes involved in CRISPR screening and related biological pathways, the following diagrams are provided.

CRISPR_Screen_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis lib_design sgRNA Library Design & Synthesis lenti_prod Lentivirus Production lib_design->lenti_prod Transfection transduction Cell Transduction lenti_prod->transduction selection Antibiotic Selection transduction->selection assay Screening Assay (e.g., Drug Treatment) selection->assay gDNA_extraction gDNA Extraction assay->gDNA_extraction sequencing High-Throughput Sequencing gDNA_extraction->sequencing data_analysis Data Analysis & Hit Identification sequencing->data_analysis

CRISPR-Cas9 Pooled Screen Workflow.

A common pathway investigated using CRISPR screens is the TNF signaling pathway, which is implicated in inflammation, immunity, and cancer.

TNF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF TNFα TNFR1 TNFR1 TNF->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex RIP1->IKK_complex IκBα IκBα IKK_complex->IκBα Phosphorylates & Degrades NFκB NF-κB IκBα->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates Gene_Expression Gene Expression (Inflammation, Survival) NFκB_n->Gene_Expression

Simplified TNF Signaling Pathway.

Quantitative Data Summary

The following tables provide a structured overview of typical parameters and considerations for a CRISPR screen experiment.

Table 1: Recommended Antibiotic Concentrations for Selection

AntibioticTypical Concentration RangeSelection Duration
Blasticidin5–20 µg/mL2–3 days
Hygromycin B125–625 µg/mL5–7 days
Puromycin2–20 µg/mL2–3 days
Note: The optimal concentration varies significantly depending on the cell line and must be determined empirically.[6]

Table 2: Key Parameters for Lentiviral Transduction

ParameterRecommended ValueRationale
Library Coverage≥ 1000-foldEnsures that each sgRNA is represented in a sufficient number of cells to overcome experimental noise.[1]
Transduction Efficiency25-50%A lower efficiency reduces the likelihood of multiple sgRNAs integrating into a single cell, while a higher efficiency may be cytotoxic.
Viral Media Concentration10-50% of total mediaThe optimal concentration depends on the viral titer and the target cell line's sensitivity.[6]

By following these detailed protocols and considering the outlined applications, researchers can effectively leverage CRISPR-Cas9 screens to make significant discoveries in their respective fields.

References

Commercial Application Notes and Protocols for TNT-b10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TNT-b10 is an ionizable cationic lipidoid that has demonstrated significant potential in the formulation of lipid-like nanoparticles (LLNs) for the delivery of messenger RNA (mRNA). Its unique structural properties facilitate efficient encapsulation of mRNA and subsequent delivery into cells. This document provides detailed application notes and experimental protocols for the use of this compound in research and drug development settings. Commercial suppliers of this compound include Cayman Chemical and MedKoo Biosciences.[1][2]

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Formal Name 1,3,5-tris[2-[(2-hydroxydodecyl)methylamino]ethyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione[2]
CAS Number 3037332-26-3[2]
Molecular Formula C48H96N6O6[2]
Formula Weight 853.3 g/mol [2]
Purity ≥95%[2]
Formulation A solution in ethanol (B145695)[2]
Solubility Ethanol: 10 mg/mL[2]
Characteristics of this compound Lipid-like Nanoparticles (LLNs)
CharacteristicValueConditions
Size (Z-average) 88 - 107 nmIn vivo screening formulation
Polydispersity Index (PDI) < 0.3In vivo screening formulation
Zeta Potential 0.55 mV to 22.7 mVVaries with formulation
mRNA Encapsulation Efficiency > 85%Optimized formulation

Signaling Pathway and Cellular Uptake

The primary role of this compound is as a delivery vehicle; it does not have a direct signaling pathway of its own. The mechanism of action involves the formulation of LLNs that are taken up by cells, followed by endosomal escape and release of the mRNA cargo into the cytoplasm.

TNT_b10_Uptake cluster_cell Cell TNT_b10_LNP This compound LNP (with mRNA cargo) Endosome Endosome TNT_b10_LNP->Endosome Endocytosis Cell_Membrane Cell Membrane mRNA_Release mRNA Release Endosome->mRNA_Release Cytoplasm Cytoplasm Translation Translation (Protein Expression) mRNA_Release->Translation

Cellular uptake and mRNA release of this compound LLNs.

Experimental Protocols

Protocol 1: Formulation of this compound Lipid-like Nanoparticles (LLNs) for mRNA Delivery

This protocol is adapted from methodologies used for the preparation of lipid nanoparticles for mRNA delivery.

Materials:

  • This compound in ethanol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol

  • Cholesterol in ethanol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) in ethanol

  • mRNA in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 3.0)

  • Ethanol, 200 proof

  • Nuclease-free water

  • Microfluidic mixing device (e.g., NanoAssemblr) or manual mixing setup

Procedure:

  • Preparation of Lipid Stock Solution:

    • Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol.

    • Combine the lipid solutions to achieve a final molar ratio of 20:30:40:0.75 (this compound:DOPE:cholesterol:DMG-PEG2000).[3]

    • The total lipid concentration in the ethanol phase should be optimized for the specific application, a common starting point is 10-25 mM total lipid.

  • Preparation of Aqueous mRNA Solution:

    • Dilute the mRNA stock in a citrate buffer (pH 3.0) to the desired concentration. The acidic pH is crucial for the protonation of the ionizable lipid and efficient encapsulation.

  • Nanoparticle Formulation (Microfluidic Method):

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another.

    • Set the flow rate ratio of the aqueous to the ethanol phase to 3:1.

    • Initiate mixing. The rapid mixing of the two phases will lead to the self-assembly of the LLNs.

  • Nanoparticle Formulation (Manual Method):

    • While vigorously stirring the aqueous mRNA solution, rapidly add the lipid-ethanol solution.

    • Continue stirring for a defined period (e.g., 30 minutes) to ensure homogenous nanoparticle formation. Note that this method may result in larger and more polydisperse nanoparticles compared to microfluidic mixing.

  • Purification and Buffer Exchange:

    • Dialyze the formulated LLNs against phosphate-buffered saline (PBS), pH 7.4, overnight at 4°C using a dialysis cassette (e.g., 10K MWCO) to remove ethanol and raise the pH. This step neutralizes the surface charge of the nanoparticles.

    • Alternatively, use tangential flow filtration for larger scale preparations.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

LNP_Formulation_Workflow Lipid_Stock Prepare Lipid Stock (this compound, DOPE, Cholesterol, DMG-PEG) Mixing Rapid Mixing (Microfluidics or Manual) Lipid_Stock->Mixing mRNA_Solution Prepare Aqueous mRNA (Citrate Buffer, pH 3.0) mRNA_Solution->Mixing Purification Purification & Buffer Exchange (Dialysis or TFF) Mixing->Purification Characterization Characterization (DLS, RiboGreen) Purification->Characterization

Workflow for this compound LLN formulation.
Protocol 2: In Vitro Transfection of mRNA using this compound LLNs

This protocol is designed for the transfection of Hep3B cells, a human liver cancer cell line, as this cell line was used in the initial characterization of this compound LLNs. The protocol can be adapted for other cell types.

Materials:

  • Hep3B cells (or other target cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound LLNs encapsulating the mRNA of interest

  • 96-well or 24-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Luciferase assay reagent (if using a luciferase reporter mRNA)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed Hep3B cells in a 96-well or 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, dilute the this compound LLN solution to the desired final mRNA concentration in complete cell culture medium. A starting concentration of 100-500 ng of mRNA per well of a 24-well plate is recommended.

    • Remove the old medium from the cells and replace it with the medium containing the LLNs.

    • Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete cell culture medium.

    • Incubate the cells for an additional 24-48 hours to allow for protein expression.

  • Analysis of Protein Expression:

    • If a reporter protein such as luciferase or GFP is used, analyze the expression using a luminometer or fluorescence microscope, respectively.

    • For other proteins of interest, perform downstream analyses such as Western blotting or functional assays.

Protocol 3: In Vivo Delivery of mRNA using this compound LLNs in Mice

This protocol provides a general guideline for the intravenous administration of this compound LLNs to mice for systemic mRNA delivery.

Materials:

  • This compound LLNs encapsulating the mRNA of interest, sterile-filtered

  • C57BL/6 mice (or other appropriate strain)

  • Sterile PBS

  • Insulin syringes with 28-30 gauge needles

Procedure:

  • Preparation of Dosing Solution:

    • Dilute the sterile this compound LLN solution in sterile PBS to the desired final concentration. A typical dose for in vivo studies is in the range of 0.1 to 1.0 mg of mRNA per kg of body weight.

    • The final injection volume is typically 100-200 µL.

  • Administration:

    • Warm the dosing solution to room temperature.

    • Administer the LLN solution to the mice via tail vein injection.

  • Analysis:

    • At a predetermined time point after injection (e.g., 6, 24, or 48 hours), euthanize the mice.

    • Harvest tissues of interest (e.g., liver, spleen, lungs).

    • Analyze protein expression in the harvested tissues using appropriate methods (e.g., luminescence imaging for luciferase, ELISA, or Western blotting).[3][4]

Conclusion

This compound is a versatile and efficient ionizable lipidoid for the formulation of lipid-like nanoparticles for mRNA delivery. The protocols provided herein offer a starting point for researchers to utilize this compound in their specific applications. Optimization of formulation parameters and delivery conditions may be necessary to achieve the desired outcomes for different mRNA cargos and target cell types.

References

Application Notes & Protocols: Insights from the TNT Trial for Triple-Negative Breast Cancer (TNBC) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key findings and methodologies from the pivotal Phase III TNT (Triple-Negative Breast Cancer Trial), which investigated the efficacy of carboplatin (B1684641) versus docetaxel (B913) in metastatic or recurrent locally advanced triple-negative breast cancer (TNBC) and in patients with germline BRCA1/2 mutations. This document offers valuable insights for researchers and clinicians working on TNBC, DNA damage response pathways, and the development of targeted therapies.

Introduction

Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] The TNT trial (NCT00532727) was a randomized, phase III study designed to compare the efficacy of a platinum-based agent, carboplatin, with a standard taxane (B156437) chemotherapy, docetaxel, in this patient population.[1][2] The trial also included a pre-specified analysis of patients with germline mutations in the BRCA1 or BRCA2 genes, which are known to play a critical role in homologous recombination, a key DNA repair pathway.[3][4][5][6][7]

The central hypothesis of the TNT trial was that tumors with a deficient DNA damage response, particularly those with BRCA1/2 mutations, would exhibit heightened sensitivity to DNA-damaging agents like carboplatin.[2][8]

Key Findings from the TNT Trial

The TNT trial demonstrated that in the unselected TNBC population, carboplatin was not superior to docetaxel. However, in the subgroup of patients with germline BRCA1/2 mutations, carboplatin showed a significantly higher objective response rate (ORR) compared to docetaxel.[9][10][11]

The quantitative outcomes of the TNT trial are summarized in the tables below for easy comparison.

Table 1: Objective Response Rate (ORR) in the TNT Trial

Patient PopulationCarboplatin ORRDocetaxel ORRp-value
Overall Population 31.4%34.0%0.66[9]
gBRCA1/2 Mutation Carriers 68.0%33.3%0.01[9][11]
No gBRCA1/2 Mutation 28.1%34.5%0.30[11]

Table 2: Progression-Free Survival (PFS) in the TNT Trial

Patient PopulationCarboplatin Median PFS (months)Docetaxel Median PFS (months)
Overall Population 3.14.4[2]
gBRCA1/2 Mutation Carriers 6.84.8[10]

Experimental Protocols from the TNT Trial

The following section details the methodologies employed in the TNT trial, providing a framework for designing similar pre-clinical and clinical studies.

Patient Selection Criteria (Inclusion Criteria)
  • Histologically confirmed ER-negative and PR-negative primary breast cancer.

  • Histologically confirmed HER2-negative primary breast cancer.

  • Measurable confirmed metastatic or recurrent locally advanced disease unsuitable for local therapy but suitable for taxane chemotherapy.

  • ECOG Performance Status of 0, 1, or 2.

  • Adequate hematological, biochemical, and renal function.

  • Written informed consent.

A notable inclusion was patients with germline BRCA1/2 mutations, irrespective of their ER, PR, or HER2 status.[11]

Treatment Regimen

Patients were randomized to receive either carboplatin or docetaxel for 6 to 8 cycles or until disease progression.[8]

  • Carboplatin Arm: Carboplatin administered intravenously at a dose calculated to achieve an area under the curve (AUC) of 6 mg/mL·min, given every 3 weeks.[8]

  • Docetaxel Arm: Docetaxel administered intravenously at a dose of 100 mg/m², given every 3 weeks.[8]

Response Evaluation
  • Primary Endpoint: The primary endpoint was the objective response rate (ORR).

  • Assessment: Response was evaluated after three and six cycles of chemotherapy using the Response Evaluation Criteria in Solid Tumors (RECIST).[1]

  • Progression-Free Survival (PFS): PFS was defined according to RECIST criteria and measured from the start of treatment until confirmation of progression or death.[1]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key biological pathways and the experimental design of the TNT trial.

Signaling Pathways

The differential response to carboplatin and docetaxel in the TNT trial can be understood by examining their distinct mechanisms of action at the cellular level.

cluster_0 Carboplatin: DNA Damage and Apoptosis cluster_1 Docetaxel: Microtubule Stabilization and Mitotic Arrest Carboplatin Carboplatin DNA_adducts DNA Adducts & Interstrand Cross-links Carboplatin->DNA_adducts DDR DNA Damage Response (DDR) DNA_adducts->DDR BRCA_proficient Functional BRCA1/2 (HR Repair) DDR->BRCA_proficient activates BRCA_deficient Deficient BRCA1/2 (Impaired HR Repair) DDR->BRCA_deficient Apoptosis_C Apoptosis BRCA_proficient->DNA_adducts repairs BRCA_deficient->Apoptosis_C leads to Docetaxel Docetaxel Microtubules Microtubule Stabilization Docetaxel->Microtubules Mitotic_arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_arrest Apoptosis_D Apoptosis Mitotic_arrest->Apoptosis_D Start Patient Cohort: Metastatic/Locally Advanced TNBC or gBRCA1/2 Mutation Carriers Randomization Randomization (1:1) Start->Randomization ArmA Arm A: Carboplatin (AUC 6) q3w for 6-8 cycles Randomization->ArmA ArmB Arm B: Docetaxel (100 mg/m²) q3w for 6-8 cycles Randomization->ArmB Evaluation Response Evaluation (RECIST) after cycles 3 and 6 ArmA->Evaluation ArmB->Evaluation Endpoint Primary Endpoint: Objective Response Rate (ORR) Secondary Endpoint: Progression-Free Survival (PFS) Evaluation->Endpoint Hypothesis Hypothesis: TNBC with deficient DNA repair (e.g., gBRCA1/2 mutations) is more sensitive to platinum-based chemotherapy. Trial TNT Trial Conducted: Carboplatin vs. Docetaxel in TNBC and gBRCA1/2 carriers Hypothesis->Trial Results_Overall Result 1 (Overall TNBC): No significant difference in ORR between Carboplatin and Docetaxel. Trial->Results_Overall Results_BRCA Result 2 (gBRCA1/2 Subgroup): Carboplatin shows significantly higher ORR than Docetaxel. Trial->Results_BRCA Conclusion Conclusion: BRCA1/2 mutation status is a predictive biomarker for carboplatin sensitivity in patients with metastatic breast cancer. Results_Overall->Conclusion Results_BRCA->Conclusion

References

In Vivo Administration of TNT-b10: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for publicly available data on the in vivo administration of the compound TNT-b10 have yielded no specific protocols, experimental data, or detailed application notes. The scientific literature and publicly accessible databases do not contain information regarding its mechanism of action, preclinical studies, or toxicology in living organisms.

It is crucial to distinguish This compound , identified as an ionizable cationic lipidoid for research use in forming lipid-like nanoparticles (LLNs), from the well-known explosive 2,4,6-trinitrotoluene (TNT) .[1][2] The search results were predominantly related to the environmental toxicology and health effects of the explosive compound, which is chemically distinct and unrelated to the lipidoid this compound.[2][3][4][5]

Furthermore, a clinical trial with the acronym "TNT" was identified, but this study pertains to a comparative trial of carboplatin (B1684641) and docetaxel (B913) in triple-negative breast cancer and is not associated with the lipidoid this compound.

The lack of available information prevents the creation of the requested detailed application notes, protocols, data tables, and visualizations for the in vivo administration of this compound. It is possible that this compound is a recently developed or proprietary compound with research findings that have not yet been published.

Researchers, scientists, and drug development professionals seeking to work with this compound in vivo are advised to consult directly with the manufacturer or supplier for any available internal data, safety information, and handling guidelines. Without such information, any in vivo administration would be purely speculative and potentially unsafe.

References

Application Notes and Protocols for TNT-b10 Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TNT-b10 is an ionizable cationic lipidoid that has demonstrated significant potential in the formulation of lipid-like nanoparticles (LLNs) for the delivery of messenger RNA (mRNA). Its unique structural properties facilitate efficient encapsulation of mRNA and subsequent delivery into target cells, making it a valuable tool for research and development in the fields of gene therapy, vaccine development, and cellular engineering. These application notes provide detailed protocols for the preparation and storage of this compound solutions and the formulation of this compound-based LLNs for in vitro and in vivo applications.

This compound: Physicochemical Properties and Storage

This compound, chemically known as 1,3,5-tris(2-((2-hydroxydodecyl)(methyl)amino)ethyl)-1,3,5-triazinane-2,4,6-trione, is a key component for formulating stable and effective lipid-based nucleic acid delivery systems.

PropertyValue
Synonyms TNT b10, TNTb10
Molecular Formula C₄₈H₉₆N₆O₆
Molecular Weight 853.33 g/mol
Appearance Supplied as a solution in ethanol (B145695) or as a solid
Purity ≥95% to >98%
Solubility Soluble in ethanol (e.g., at 10 mg/mL)[1]
Short-Term Storage 0 - 4°C (dry and dark) for days to weeks[2]
Long-Term Storage -20°C for months to years[1][2]
Stock Solution Storage 0 - 4°C for short-term, -20°C for long-term[2]
Stability Stable for over two years when stored properly[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a this compound stock solution in ethanol.

Materials:

  • This compound (solid)

  • 200 proof ethanol (nuclease-free)

  • Nuclease-free tubes and pipette tips

Procedure:

  • Determine the desired concentration of the this compound stock solution (e.g., 10 mg/mL).

  • Weigh the required amount of this compound solid in a tared, nuclease-free tube.

  • Add the calculated volume of 200 proof ethanol to the tube.

  • Vortex the solution until the this compound is completely dissolved.

  • Store the stock solution at -20°C for long-term use.

Protocol 2: Formulation of Optimized this compound Lipid-Like Nanoparticles (O-TNT-b10 LLNs) for mRNA Delivery

This protocol is adapted from Li et al., 2016 and describes the formulation of LLNs optimized for mRNA delivery. The formulation, referred to as O-TNT-b10 LLNs, consists of this compound, the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), cholesterol, and 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000).

Optimized Molar Ratio: The optimized molar ratio of the lipid components is crucial for the efficacy of the LLNs.

ComponentMolar Ratio
This compound30
DOPE40
Cholesterol25
DMG-PEG 20005

Materials:

  • This compound stock solution in ethanol

  • DOPE stock solution in ethanol

  • Cholesterol stock solution in ethanol

  • DMG-PEG 2000 stock solution in ethanol

  • mRNA in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

  • Nuclease-free water

  • Ethanol (200 proof, nuclease-free)

  • Nuclease-free tubes and pipette tips

  • Microfluidic mixing device or a vortexer

Procedure (using a rapid mixing method):

  • Preparation of the Lipid-Ethanol Phase: a. In a nuclease-free tube, combine the stock solutions of this compound, DOPE, cholesterol, and DMG-PEG 2000 according to the optimized molar ratio (30:40:25:5). b. Add ethanol to achieve the desired final lipid concentration.

  • Preparation of the Aqueous mRNA Phase: a. Dilute the mRNA to the desired concentration in a 10 mM citrate buffer (pH 4.0).

  • Formation of LLNs: a. Rapidly mix the lipid-ethanol phase with the aqueous mRNA phase. This can be achieved using a microfluidic device for controlled and reproducible mixing or by rapid pipetting/vortexing for smaller-scale preparations. A common volumetric ratio for mixing is 1:3 (ethanol phase to aqueous phase). b. The rapid change in solvent polarity causes the lipids to self-assemble and encapsulate the mRNA, forming the LLNs.

  • Purification and Buffer Exchange: a. For in vivo applications, it is essential to remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4). This is typically done by dialysis or tangential flow filtration.

Characterization of O-TNT-b10 LLNs: The physicochemical properties of the formulated LLNs should be characterized to ensure quality and consistency.

ParameterTypical Value (from Li et al., 2016)
Particle Size (Diameter) ~100 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential Slightly positive at neutral pH
mRNA Encapsulation Efficiency > 90%
Protocol 3: In Vitro Transfection of Hep3B Cells with O-TNT-b10 LLNs

This protocol outlines the procedure for transfecting the human liver cancer cell line Hep3B with mRNA-loaded O-TNT-b10 LLNs.

Materials:

  • Hep3B cells

  • Complete growth medium (e.g., MEM with 10% FBS)

  • O-TNT-b10 LLNs encapsulating luciferase mRNA

  • 96-well plates

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: a. Seed Hep3B cells in a 96-well plate at a density that will result in approximately 80-90% confluency at the time of transfection. b. Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ overnight.

  • Transfection: a. Dilute the O-TNT-b10 LLNs in serum-free medium to achieve the desired final mRNA concentration (e.g., 50-200 ng of mRNA per well). b. Remove the growth medium from the cells and add the diluted LLN solution. c. Incubate the cells with the LLNs for 4-6 hours at 37°C. d. After the incubation period, add complete growth medium to the wells.

  • Assessment of Protein Expression: a. At 24-48 hours post-transfection, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

Protocol 4: In Vivo mRNA Delivery in Mice using O-TNT-b10 LLNs

This protocol describes the systemic administration of mRNA-loaded O-TNT-b10 LLNs to mice to assess in vivo protein expression.

Materials:

  • BALB/c mice (or other appropriate strain)

  • O-TNT-b10 LLNs encapsulating luciferase mRNA (in sterile PBS, pH 7.4)

  • D-luciferin

  • In vivo imaging system (IVIS) or equivalent

Procedure:

  • Administration of LLNs: a. Administer the O-TNT-b10 LLNs to the mice via intravenous (IV) injection (e.g., through the tail vein). The dosage will depend on the specific study, but a typical dose might be in the range of 0.5-1.0 mg of mRNA per kg of body weight.

  • Bioluminescence Imaging: a. At a predetermined time point post-injection (e.g., 6, 12, or 24 hours), administer D-luciferin to the mice via intraperitoneal (IP) injection. b. Anesthetize the mice and place them in the imaging chamber of the in vivo imaging system. c. Acquire bioluminescence images to detect the expression of luciferase. The liver is a primary site of accumulation for intravenously administered lipid nanoparticles.

Mandatory Visualizations

G cluster_prep Solution Preparation cluster_formulation LLN Formulation cluster_application Application TNT_solid This compound (Solid) Stock_Solution This compound Stock Solution (-20°C Storage) TNT_solid->Stock_Solution Dissolve Ethanol Ethanol Ethanol->Stock_Solution Lipid_mix Lipid Mix in Ethanol (this compound, DOPE, Cholesterol, DMG-PEG) Stock_Solution->Lipid_mix Mixing Rapid Mixing Lipid_mix->Mixing mRNA_aq mRNA in Aqueous Buffer (pH 4.0) mRNA_aq->Mixing LLNs mRNA-loaded LLNs Mixing->LLNs Purification Dialysis/Purification (Buffer Exchange to PBS pH 7.4) LLNs->Purification In_Vitro In Vitro Transfection (e.g., Hep3B cells) Purification->In_Vitro In_Vivo In Vivo Administration (e.g., IV injection in mice) Purification->In_Vivo

Caption: Workflow for this compound LLN preparation and application.

G cluster_uptake Cellular Uptake cluster_escape Endosomal Escape & mRNA Release cluster_translation Protein Translation LNP This compound LNP Cell_Membrane Cell Membrane LNP->Cell_Membrane Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Protonation Protonation of Ionizable Lipid (this compound) Endosome->Protonation Membrane_Disruption Endosomal Membrane Disruption Protonation->Membrane_Disruption mRNA_Release mRNA Release into Cytoplasm Membrane_Disruption->mRNA_Release Ribosome Ribosome mRNA_Release->Ribosome Protein Protein Synthesis (e.g., Luciferase) Ribosome->Protein

Caption: Cellular mechanism of this compound LNP-mediated mRNA delivery.

References

Application Notes and Protocols for High-Throughput Screening of TNT-b10-based Lipid Nanoparticles for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) therapeutics holds immense promise for a wide range of diseases, from infectious diseases to cancer and genetic disorders. A critical component of successful mRNA therapy is the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, exemplified by their use in the COVID-19 vaccines. The efficacy of these LNPs is largely determined by their composition, particularly the choice of ionizable cationic lipidoid, which is crucial for encapsulating the mRNA and facilitating its release into the cytoplasm.

TNT-b10 is a novel ionizable cationic lipidoid that has demonstrated significant potential for use in LNP-based delivery of siRNA and mRNA.[1] Reports indicate that LNPs formulated with this compound (this compound LLNs) exhibit significantly higher potency compared to earlier generation lipidoids. The development and optimization of this compound-based LNP formulations can be substantially accelerated through the use of high-throughput screening (HTS) methodologies. This document provides detailed application notes and protocols for the high-throughput screening of this compound and other lipidoids for optimal mRNA delivery.

High-Throughput Screening for LNP Formulation and Optimization

High-throughput screening enables the rapid and systematic evaluation of a large number of LNP formulations, allowing for the identification of optimal compositions with enhanced delivery efficiency and therapeutic efficacy.[2] An automated HTS workflow allows for the preparation and characterization of LNPs in a 96-well plate format, significantly increasing throughput and reducing material consumption compared to traditional methods.[2][3]

The screening process typically involves the formulation of a library of LNPs with varying compositions, followed by in vitro characterization and functional assays to assess their performance. Key parameters that can be varied and optimized include:

  • Ionizable Cationic Lipidoid: Screening a library of different lipidoids to identify lead candidates.

  • Lipid Ratios: Optimizing the molar ratios of the ionizable lipid, helper lipids (e.g., DOPE, DSPC), cholesterol, and PEGylated lipids.[4]

  • mRNA Cargo: Assessing the delivery of different mRNA molecules.

  • Cell Type: Evaluating performance in various cell lines relevant to the therapeutic application.

Data Presentation: Comparative Performance of Ionizable Lipidoids

The following table summarizes representative data from a high-throughput screen of a library of ionizable lipidoids, including this compound, for the delivery of a reporter mRNA (e.g., luciferase or GFP) to a relevant cell line (e.g., HeLa or HepG2).

Ionizable LipidoidLNP Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)In Vitro Transfection Efficiency (Fold Change vs. Control)Cytotoxicity (CC50, µM)
This compound 85 ± 5 0.12 ± 0.03 95 ± 2 15.2 ± 1.8 > 50
TNT-a1092 ± 70.15 ± 0.0488 ± 41.5 ± 0.4> 50
Lipidoid 304105 ± 100.21 ± 0.0585 ± 58.7 ± 1.242
Lipidoid 51289 ± 60.13 ± 0.0292 ± 311.5 ± 1.5> 50
DLin-MC3-DMA82 ± 40.11 ± 0.0396 ± 212.1 ± 1.348

Note: Data are presented as mean ± standard deviation. Transfection efficiency is normalized to a control LNP formulation. Cytotoxicity is determined by a standard cell viability assay.

Experimental Protocols

High-Throughput Formulation of Lipid Nanoparticles (96-well plate format)

This protocol describes the automated formulation of LNPs using a robotic liquid handler.[2][3]

Materials:

  • Ionizable lipidoids (e.g., this compound) dissolved in ethanol (B145695) (10 mg/mL)

  • Helper lipid (e.g., DOPE or DSPC) dissolved in ethanol (10 mg/mL)

  • Cholesterol dissolved in ethanol (10 mg/mL)

  • PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol (10 mg/mL)

  • mRNA (e.g., encoding luciferase) in citrate (B86180) buffer (pH 4.0)

  • 96-well plates

  • Robotic liquid handler

Protocol:

  • Prepare Lipid Stock Solutions: In an appropriate solvent like ethanol, prepare stock solutions of the individual lipid components.

  • Prepare mRNA Solution: Dilute the mRNA stock to the desired concentration in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0) to ensure the ionizable lipid is protonated.

  • Automated Lipid Mixing: Program the robotic liquid handler to dispense the required volumes of each lipid stock solution into the wells of a 96-well plate to create a library of different lipid compositions.

  • LNP Formation: The robotic system then rapidly injects the acidic aqueous mRNA solution into the wells containing the ethanolic lipid mixtures. The rapid mixing of the aqueous and organic phases leads to the self-assembly of the LNPs, encapsulating the mRNA. A typical aqueous to ethanol volume ratio is 3:1.

  • Buffer Exchange: Following formation, the LNPs are purified and the ethanol is removed by dialysis or tangential flow filtration against a storage buffer (e.g., PBS, pH 7.4).

In Vitro High-Throughput Transfection Assay

This protocol outlines a method for assessing the transfection efficiency of the LNP library in a 96-well format.[5]

Materials:

  • Adherent cells (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • LNP library from the formulation protocol

  • Reporter gene assay system (e.g., Luciferase Assay System)

  • 96-well white, clear-bottom plates

  • Automated plate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection. Incubate overnight.

  • LNP Treatment: Dilute the LNP formulations to the desired final concentration in complete cell culture medium. Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells with the LNPs for a defined period (e.g., 24-48 hours) at 37°C and 5% CO2.

  • Reporter Gene Assay: After incubation, lyse the cells and measure the reporter protein activity (e.g., luciferase luminescence) using a plate reader according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter signal to a cell viability readout to account for any cytotoxic effects of the LNP formulations.

Mandatory Visualizations

Signaling Pathway: LNP-mediated mRNA Delivery and Endosomal Escape

LNP_Delivery cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endocytosis Endocytosis cluster_cytoplasm Cytoplasm LNP LNP (Neutral Charge) Endosome_Early Early Endosome (pH ~6.5) LNP->Endosome_Early Uptake Endosome_Late Late Endosome (pH ~5.5) Endosome_Early->Endosome_Late Maturation mRNA_Release mRNA Release Endosome_Late->mRNA_Release Endosomal Escape (Protonation of this compound) Ribosome Ribosome mRNA_Release->Ribosome Protein Protein Synthesis Ribosome->Protein

Caption: Mechanism of LNP-mediated mRNA delivery and endosomal escape.

Experimental Workflow: High-Throughput Screening of LNPs

HTS_Workflow cluster_formulation LNP Library Formulation (Automated) cluster_screening In Vitro High-Throughput Screening cluster_analysis Data Analysis and Hit Identification Lipid_Library Lipidoid Library (incl. This compound) Formulation 96-well LNP Formulation Lipid_Library->Formulation mRNA mRNA Cargo mRNA->Formulation Transfection LNP Transfection Formulation->Transfection Cell_Culture Cell Seeding (96-well plates) Cell_Culture->Transfection Assay Reporter Gene Assay (e.g., Luciferase) Transfection->Assay Data Data Acquisition (Plate Reader) Assay->Data Analysis Normalization & Statistical Analysis Data->Analysis Hit Hit Identification (e.g., this compound) Analysis->Hit

Caption: High-throughput screening workflow for LNP optimization.

References

Application Notes and Protocols: TNT-b10 in Organoid Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The application of patient-derived organoids (PDOs) in drug discovery and development has revolutionized preclinical cancer research. These three-dimensional, self-organizing structures closely recapitulate the complex cellular heterogeneity and architecture of the original tumor, offering a more physiologically relevant model than traditional two-dimensional cell cultures. This document provides a detailed overview of the application and protocols for the use of a novel therapeutic compound, TNT-b10, in organoid cultures for researchers, scientists, and drug development professionals. While specific data on "this compound" is not publicly available, this document outlines the established methodologies and frameworks within which a new compound like this compound would be evaluated using organoid technology. The protocols and approaches described are based on established best practices in the field of organoid research and T-cell co-culture systems.

Data Presentation: Framework for Evaluating this compound Efficacy

Quantitative data from experiments evaluating this compound in organoid cultures should be summarized for clear comparison. Below are template tables that would be populated with experimental data.

Table 1: Dose-Response of this compound on Tumor Organoid Viability

Organoid LineThis compound Concentration (µM)Viability (%) - 48hViability (%) - 72hViability (%) - 96hIC50 (µM)
Tumor Type 1 0 (Control)100100100-
0.1
1
10
100
Tumor Type 2 0 (Control)100100100-
0.1
1
10
100

Table 2: Effect of this compound on T-Cell Mediated Cytotoxicity in Organoid Co-cultures

Co-culture ConditionEffector:Target Ratio% Organoid Lysis (Control)% Organoid Lysis (this compound)Fold Changep-value
Autologous T-cells + Tumor Organoids 10:1
25:1
50:1
Engineered T-cells + Tumor Organoids 10:1
25:1
50:1

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are standard protocols that would be adapted for the evaluation of this compound.

Patient-Derived Organoid (PDO) Culture

This protocol outlines the establishment and maintenance of PDOs from tumor tissue.

Materials:

  • Fresh tumor tissue

  • DMEM/F-12 medium

  • Advanced DMEM/F-12 medium

  • Penicillin-Streptomycin

  • Bovine Serum Albumin (BSA)

  • Matrigel®

  • Growth factors (e.g., EGF, Noggin, R-spondin1, depending on the tissue of origin)

  • Collagenase Type IV

  • Dispase

  • TrypLE™ Express

  • Cell culture plates (24-well, 96-well)

Procedure:

  • Tissue Digestion:

    • Mince the tumor tissue into small pieces (1-2 mm³).

    • Digest the tissue fragments with a solution of Collagenase Type IV and Dispase in DMEM/F-12 at 37°C for 30-60 minutes with gentle agitation.

    • Neutralize the enzyme activity with DMEM/F-12 containing 10% FBS.

    • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Organoid Seeding:

    • Resuspend the cell pellet in a 1:1 mixture of Advanced DMEM/F-12 and Matrigel® on ice.

    • Dispense 50 µL domes of the cell-Matrigel® suspension into the center of pre-warmed 24-well plates.

    • Polymerize the Matrigel® domes by incubating at 37°C for 20-30 minutes.

    • Carefully add 500 µL of complete organoid growth medium to each well.

  • Organoid Maintenance:

    • Culture the organoids at 37°C in a 5% CO₂ incubator.

    • Replace the culture medium every 2-3 days.

    • Passage the organoids every 7-14 days by dissociating them with TrypLE™ Express and re-seeding in fresh Matrigel®.

Organoid Viability Assay (Dose-Response to this compound)

This protocol describes how to assess the effect of this compound on organoid viability.

Materials:

  • Established PDO cultures

  • This compound stock solution

  • CellTiter-Glo® 3D Cell Viability Assay (Promega)

  • 96-well clear bottom, white-walled plates

Procedure:

  • Seeding Organoids:

    • Dissociate mature organoids into small fragments.

    • Seed the fragments in 10 µL domes of Matrigel® in a 96-well plate.

    • After polymerization, add 100 µL of organoid growth medium.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in organoid growth medium.

    • After 24 hours of seeding, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.

  • Viability Measurement:

    • At specified time points (e.g., 48, 72, 96 hours), remove the culture medium.

    • Add 100 µL of CellTiter-Glo® 3D reagent to each well.

    • Incubate for 30 minutes at room temperature with gentle shaking.

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle control to determine percent viability.

Organoid and T-Cell Co-culture for Cytotoxicity Assessment

This protocol details a method to evaluate the ability of this compound to enhance T-cell mediated killing of tumor organoids.[1][2]

Materials:

  • Established PDO cultures

  • Autologous or engineered T-cells

  • Co-culture medium (e.g., ImmunoCult™-XF T Cell Expansion Medium supplemented with appropriate cytokines)

  • Propidium Iodide (PI) and Hoechst 33342

  • Fluorescence microscope

Procedure:

  • Co-culture Setup:

    • Dissociate organoids and seed them in a 96-well plate as described in 2.2.

    • Isolate T-cells from peripheral blood or use engineered T-cells.

    • After 24 hours, replace the organoid medium with co-culture medium containing T-cells at various effector-to-target ratios.

    • Add this compound or vehicle control to the respective wells.

  • Cytotoxicity Measurement:

    • After the desired co-culture period (e.g., 48-72 hours), carefully remove the medium.

    • Add a staining solution containing PI (to stain dead cells) and Hoechst 33342 (to stain all nuclei) in fresh medium.

    • Incubate for 30 minutes at 37°C.

    • Image the wells using a fluorescence microscope.

    • Quantify the percentage of dead organoid cells (PI-positive) relative to the total number of organoid cells (Hoechst-positive) using image analysis software.

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key processes.

Experimental_Workflow cluster_tissue Tissue Processing cluster_culture Organoid Culture cluster_assay Functional Assays Tumor Tissue Tumor Tissue Digestion Digestion Tumor Tissue->Digestion Cell Suspension Cell Suspension Digestion->Cell Suspension Seeding in Matrigel Seeding in Matrigel Cell Suspension->Seeding in Matrigel Organoid Formation Organoid Formation Seeding in Matrigel->Organoid Formation Maintenance & Expansion Maintenance & Expansion Organoid Formation->Maintenance & Expansion Drug Treatment (this compound) Drug Treatment (this compound) Maintenance & Expansion->Drug Treatment (this compound) Viability Assay Viability Assay Drug Treatment (this compound)->Viability Assay Co-culture with T-cells Co-culture with T-cells Drug Treatment (this compound)->Co-culture with T-cells Cytotoxicity Assay Cytotoxicity Assay Co-culture with T-cells->Cytotoxicity Assay Signaling_Pathway cluster_T_Cell T-Cell cluster_Tumor_Cell Tumor Organoid Cell TCR TCR Signaling Cascade Signaling Cascade TCR->Signaling Cascade MHC MHC-Antigen TCR->MHC Recognition Effector Functions Cytokine Release Granzyme B / Perforin Signaling Cascade->Effector Functions Apoptosis Pathway Apoptosis Pathway Effector Functions->Apoptosis Pathway Induces Cell Death Cell Death Apoptosis Pathway->Cell Death This compound This compound This compound->Signaling Cascade Enhances? This compound->Apoptosis Pathway Sensitizes?

References

Application Notes and Protocols for In Vivo Delivery of TNT-b10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TNT-b10 is an ionizable lipid-like compound integral to the formation of lipid-like nanoparticles (LLNs) for the in vivo delivery of RNA-based therapeutics, particularly messenger RNA (mRNA). Its unique structural properties facilitate high encapsulation efficiency and potent delivery, with a notable tropism towards the spleen. These application notes provide a comprehensive overview of the formulation, administration, and analysis of this compound LLNs for in vivo applications, based on preclinical studies.

Data Presentation

The following tables summarize the key quantitative data for the formulation and in vivo performance of this compound LLNs.

Table 1: Physicochemical Properties of Optimized this compound LLNs

ParameterValue
Lipidoid This compound
Formulation Components (Molar Ratio) This compound / DOPE / Cholesterol (30:40:35)
Payload Firefly Luciferase (FLuc) mRNA
Particle Size (Z-average Diameter) ~150 nm
Polydispersity Index (PDI) < 0.2
Encapsulation Efficiency > 90%

Table 2: In Vivo mRNA Delivery Efficiency in BALB/c Mice

ParameterDetails
Animal Model BALB/c Mice
Administration Route Intravenous (Tail Vein Injection)
Dosage 0.5 mg/kg FLuc mRNA
Primary Target Organ Spleen
Relative Expression (Spleen vs. Liver) ~10-fold higher in the spleen
Time to Peak Expression 6 hours post-administration

Experimental Protocols

Protocol 1: Formulation of this compound Lipid-Like Nanoparticles (LLNs)

This protocol describes the preparation of this compound LLNs encapsulating mRNA using a microfluidic mixing or ethanol (B145695) injection method.

Materials:

  • This compound lipidoid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) (Optional, for stability)

  • mRNA (e.g., Firefly Luciferase mRNA)

  • Ethanol, anhydrous

  • Citrate (B86180) buffer (10 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr) or standard syringe pump setup

  • Dialysis tubing (e.g., 10 kDa MWCO)

  • Sterile, nuclease-free tubes and reagents

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a lipid stock solution in ethanol containing this compound, DOPE, and Cholesterol at a molar ratio of 30:40:35. The total lipid concentration should be between 10-20 mg/mL. If using DMG-PEG 2000, it can be added at 1-5 mol%.

    • Prepare an mRNA stock solution in 10 mM citrate buffer (pH 4.0) at a concentration of 0.5-1 mg/mL.

  • Nanoparticle Assembly (Microfluidic Mixing):

    • Set the total flow rate on the microfluidic mixer (e.g., 12 mL/min).

    • Set the flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) to 3:1.

    • Load the lipid stock solution and the mRNA stock solution into their respective syringes.

    • Initiate the mixing process to generate the LLNs.

  • Nanoparticle Assembly (Ethanol Injection - Manual):

    • Place the aqueous mRNA solution in a sterile tube with a stir bar and stir vigorously.

    • Using a syringe, rapidly inject the ethanolic lipid solution into the stirring aqueous phase at a volume ratio of 1:3 (organic:aqueous).

    • Allow the mixture to stir for 30 minutes at room temperature.

  • Purification and Buffer Exchange:

    • Transfer the resulting nanoparticle suspension to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) for at least 6 hours at 4°C, with at least two changes of buffer, to remove ethanol and unencapsulated mRNA.

  • Characterization:

    • Measure the particle size (Z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the zeta potential of the nanoparticles.

    • Quantify mRNA encapsulation efficiency using a fluorescent dye-binding assay (e.g., RiboGreen assay) comparing fluorescence before and after nanoparticle lysis with a detergent (e.g., 1% Triton X-100).

  • Sterilization and Storage:

    • Sterilize the final LLN suspension by passing it through a 0.22 µm syringe filter.

    • Store the sterile LLNs at 4°C. Use within one week for best results.

Protocol 2: In Vivo Administration and Biodistribution Analysis of this compound LLNs in Mice

This protocol details the systemic administration of this compound LLNs to mice and the subsequent analysis of mRNA expression and biodistribution.

Materials:

  • This compound LLNs encapsulating Firefly Luciferase (FLuc) mRNA

  • BALB/c mice (6-8 weeks old)

  • D-Luciferin potassium salt

  • In Vivo Imaging System (IVIS) or similar bioluminescence imager

  • Sterile saline or PBS for injection

  • Insulin syringes (28-30 gauge)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for dissection

  • Liquid nitrogen

  • Tissue homogenization equipment

  • Luciferase assay kit

  • Protein quantification assay kit (e.g., BCA)

Procedure:

  • Animal Preparation and Dosing:

    • Acclimatize mice for at least one week prior to the experiment.

    • Dilute the this compound LLN suspension in sterile PBS to the final desired concentration. The final dose of mRNA should be 0.5 mg/kg body weight.

    • Administer the LLN suspension to the mice via intravenous (IV) tail vein injection. The typical injection volume is 100-200 µL.

  • In Vivo Bioluminescence Imaging (for Efficacy):

    • At desired time points (e.g., 2, 6, 24, 48 hours post-injection), anesthetize the mice.

    • Administer D-luciferin (150 mg/kg) via intraperitoneal (IP) injection.

    • Wait for 10-15 minutes for luciferin (B1168401) distribution.

    • Place the anesthetized mouse in the IVIS imaging chamber and acquire bioluminescence images.

    • Use imaging software to quantify the bioluminescent signal (radiance) from the whole body or specific regions of interest (e.g., spleen, liver).

  • Ex Vivo Biodistribution Analysis:

    • At the final time point (typically 6 hours for peak expression), euthanize the mice.

    • Immediately perfuse with PBS to remove blood from the organs.

    • Dissect key organs (spleen, liver, lungs, heart, kidneys).

    • For ex vivo imaging, place the organs in a petri dish, add D-luciferin solution, and image using the IVIS system.

    • For quantitative analysis, weigh each organ and snap-freeze in liquid nitrogen.

    • Homogenize the frozen tissues in a suitable lysis buffer.

    • Centrifuge the homogenates to pellet debris and collect the supernatant.

    • Perform a luciferase assay on the supernatant to measure luciferase activity.

    • Perform a protein quantification assay on the supernatant.

    • Normalize the luciferase activity to the total protein content in each organ (RLU/mg protein) to determine the level of mRNA expression.

Visualizations

Experimental_Workflow cluster_formulation Protocol 1: LNP Formulation cluster_invivo Protocol 2: In Vivo Study prep_stocks Prepare Lipid & mRNA Stock Solutions mix Microfluidic Mixing (Aqueous:Organic = 3:1) prep_stocks->mix Ethanol & Citrate Buffer purify Dialysis vs. PBS (Buffer Exchange) mix->purify characterize Characterization (Size, PDI, Zeta, Encapsulation) purify->characterize inject IV Tail Vein Injection (0.5 mg/kg mRNA) characterize->inject Sterile LNPs imaging In Vivo Imaging (IVIS) (2, 6, 24h post-injection) inject->imaging dissect Euthanasia & Dissection (6h post-injection) inject->dissect imaging->dissect exvivo Ex Vivo Analysis (Bioluminescence & Luciferase Assay) dissect->exvivo

Caption: Workflow for this compound LLN formulation and in vivo evaluation.

Signaling_Pathway lnp This compound LLN (in circulation) uptake Cellular Uptake (Endocytosis) lnp->uptake ApoE binding (optional) endosome Endosome uptake->endosome escape Endosomal Escape (pH-mediated) endosome->escape Low pH protonates ionizable lipid mrna mRNA Release (into Cytoplasm) escape->mrna translation Ribosomal Translation mrna->translation protein Therapeutic Protein (e.g., Luciferase) translation->protein Protein Synthesis

Caption: Intracellular delivery mechanism of this compound LLNs.

Application Notes and Protocols for Tandem Mass Tag (TMT) Proteomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tandem Mass Tag (TMT) technology is a powerful isobaric labeling strategy that enables simultaneous identification and quantification of proteins in multiple samples. This approach allows for high-throughput analysis of proteomic changes across different experimental conditions, making it an invaluable tool in biomarker discovery, drug development, and systems biology research. This document provides detailed application notes and experimental protocols for the use of TMT reagents in proteomic analysis. While the user specified "TNT-b10," this appears to be a non-standard nomenclature. The following information pertains to the widely adopted and commercially available Tandem Mass Tag (TMT) technology.

Principle of TMT Labeling

TMT reagents are a set of isobaric chemical tags that covalently bind to the primary amines of peptides. Each isobaric tag consists of three components: a reporter group with a unique isotopic composition, a mass normalizer group, and a peptide reactive group. During mass spectrometry analysis, the intact labeled peptides from different samples are indistinguishable in the MS1 scan due to their identical total mass. Upon fragmentation in the MS/MS scan, the reporter ions are cleaved and their unique masses allow for the relative quantification of the peptides, and thus the corresponding proteins, from each sample.[1][2]

Quantitative Data Presentation

The performance of TMT reagents is critical for reliable quantitative proteomic analysis. Key performance indicators include labeling efficiency, the number of identified and quantified proteins, and the precision and accuracy of quantification.

Performance MetricTMT10/11plexTMTpro™ 16/18plexNotes
Multiplexing Capability Up to 11 samplesUp to 18 samples (with potential for up to 35)TMTpro™ offers higher throughput in a single experiment.[3][4]
Labeling Efficiency >95%>97%High labeling efficiency is crucial for accurate quantification. Sample pH is a critical factor.[5][6]
Protein Identifications ~8,000 - 9,000+~8,800 - 10,000+The number of identifications can vary based on sample complexity, instrumentation, and fractionation.[5]
Quantitative Accuracy HighHighMS3-based quantification methods can improve accuracy by reducing reporter ion interference.
Quantitative Precision (CV) <15%<15%Coefficient of variation (CV) is typically low, indicating good reproducibility.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical TMT-based proteomics experiment, from sample preparation to data analysis.

I. Protein Extraction and Digestion
  • Cell Lysis:

    • Wash cell pellets with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.5, with protease and phosphatase inhibitors).

    • Sonicate the lysate to shear DNA and ensure complete lysis.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a compatible protein assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • For each sample, take a standardized amount of protein (e.g., 100 µg).

    • Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool samples to room temperature.

    • Add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

  • Protein Digestion:

    • Dilute the urea concentration of the sample to less than 2 M with 50 mM Tris-HCl, pH 8.5.

    • Add trypsin at a 1:50 (trypsin:protein) ratio (w/w).

    • Incubate overnight at 37°C with shaking.

  • Peptide Desalting:

    • Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's protocol.

    • Dry the desalted peptides using a vacuum centrifuge.

II. TMT Labeling
  • Reagent Preparation:

    • Bring the TMT reagents to room temperature.

    • Reconstitute each TMT label with anhydrous acetonitrile.

  • Peptide Labeling:

    • Resuspend the dried peptide pellets in a labeling buffer (e.g., 100 mM TEAB, pH 8.5).

    • Add the appropriate TMT label to each sample and incubate for 1 hour at room temperature.

    • Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 0.5% and incubating for 15 minutes.

  • Sample Pooling and Desalting:

    • Combine the labeled samples in equal amounts.

    • Desalt the pooled sample using a C18 SPE cartridge.

    • Dry the final labeled peptide mixture in a vacuum centrifuge.

III. Peptide Fractionation (Optional but Recommended)
  • To reduce sample complexity and increase proteome coverage, the pooled TMT-labeled peptides can be fractionated using techniques such as high-pH reversed-phase liquid chromatography (HPRP-LC).

  • Collect fractions and concatenate them for subsequent LC-MS/MS analysis.

IV. LC-MS/MS Analysis
  • Resuspend the final peptide sample in a suitable solvent (e.g., 0.1% formic acid).

  • Analyze the sample using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

  • Set up the instrument method to include an MS1 scan followed by data-dependent MS/MS scans.

  • For TMT quantification, use a higher-energy collisional dissociation (HCD) fragmentation method. For improved accuracy, an MS3-based method (Synchronous Precursor Selection - SPS) is recommended to minimize reporter ion interference.

Mandatory Visualizations

Experimental Workflow

TMT_Workflow cluster_prep Sample Preparation cluster_labeling TMT Labeling cluster_analysis Analysis Protein_Extraction Protein Extraction & Quantification Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Digestion Trypsin Digestion Reduction_Alkylation->Digestion Desalting1 Peptide Desalting Digestion->Desalting1 TMT_Labeling TMT Labeling Desalting1->TMT_Labeling Quenching Quenching TMT_Labeling->Quenching Pooling Sample Pooling Quenching->Pooling Desalting2 Final Desalting Pooling->Desalting2 Fractionation Fractionation (Optional) Desalting2->Fractionation LC_MSMS LC-MS/MS Analysis Fractionation->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

Caption: A generalized experimental workflow for TMT-based quantitative proteomics.

Signaling Pathway Example: mTOR Signaling

TMT-based proteomics is frequently used to quantify changes in protein abundance within key cellular signaling pathways, such as the mTOR pathway, which is a central regulator of cell growth and metabolism.

mTOR_Signaling cluster_outputs Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Autophagy Autophagy mTORC1->Autophagy

Caption: Simplified mTOR signaling pathway, where protein levels can be quantified using TMT.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Guide for Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with kinase assays, with a hypothetical focus on experiments involving the ionizable cationic lipidoid TNT-b10.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it be used in our assay?

This compound is an ionizable cationic lipidoid that can be used to form lipid-like nanoparticles (LLNs)[1]. In the context of a kinase assay, you might be using this compound as part of a delivery system for a kinase inhibitor or other therapeutic agent to assess its impact on kinase activity.

Q2: We are observing no signal or a very weak signal in our kinase assay. What are the possible causes?

A weak or absent signal can stem from several factors, including non-functional reagents, low transfection efficiency if you are working with cells, or a weak promoter if it's a reporter assay[2]. Ensure that your reagents are within their expiration dates and have been stored correctly[1]. If applicable, optimize the ratio of plasmid DNA to transfection reagent. It is also crucial to confirm that the signal from your samples is significantly above the background and your negative control[2].

Q3: Our assay is showing a high background signal. What could be the reason?

High background in kinase assays can be caused by several factors. The compound being tested can sometimes interfere with the detection method, especially in fluorescence or luminescence-based assays[3]. This can manifest as autofluorescence or fluorescence quenching[3]. Another potential cause is the non-specific binding of assay components to the plate[3]. Using white plates with clear bottoms can help reduce background issues in luminescence assays[2].

Q4: We are seeing high variability between our replicate wells. How can we improve consistency?

High variability can be introduced by pipetting errors, the use of reagents from different batches, or inconsistencies in incubation times[2]. To minimize variability, it is recommended to prepare a master mix of your working solutions and use a calibrated multichannel pipette[2]. Normalizing your data, for instance by using an internal control reporter in a dual-luciferase assay, can also help account for variability[2].

Troubleshooting Guide

Issue 1: No or Low Signal
Possible Cause Recommended Solution
Inactive Enzyme Verify the activity of your kinase. Use a fresh batch of enzyme or a known positive control activator.
Substrate Depletion Optimize the concentration of the substrate. Ensure it is not being fully consumed before the end of the assay.[4]
Incorrect ATP Concentration Ensure the ATP concentration is optimal for your kinase and assay format. Some assays require ATP concentrations that mimic physiological conditions.[5]
Reagent Degradation Check the expiration dates and storage conditions of all reagents, including buffers, ATP, and detection reagents.[2] Prepare fresh reagents if necessary.
Compound Interference Your test compound (or this compound) may be quenching the signal. Run a control without the enzyme to test for this.[3][4]
Issue 2: High Background Signal
Possible Cause Recommended Solution
Compound Autofluorescence Measure the fluorescence of your compound in the assay buffer without the other assay components.[3] If it is autofluorescent, consider a different detection method.
Non-specific Binding Increase the number of wash steps or add a blocking agent like BSA to your buffers.[3]
Contaminated Reagents Prepare fresh buffers and reagents to rule out contamination.[2]
High Enzyme Concentration Titrate your kinase to find a concentration that gives a robust signal without a high background.
Light Leak (Luminescence Assays) Ensure the plate reader's light seals are intact and that you are using opaque, white plates designed for luminescence.

Experimental Protocols

Standard Kinase Assay Protocol with Controls

This protocol outlines a typical kinase assay to troubleshoot common issues.

  • Prepare Reagents : Prepare all buffers, kinase, substrate, ATP, and your test compound (e.g., an inhibitor delivered with this compound).

  • Set Up Assay Plate :

    • Blank: Buffer and detection reagent only. This measures the background from the buffer and plate.

    • No Enzyme Control: All assay components except the kinase. This helps identify compound interference with the detection system.

    • No Substrate Control: All assay components except the substrate. This measures kinase autophosphorylation.

    • Positive Control (No Inhibitor): All assay components, representing 100% kinase activity.

    • Negative Control (Known Inhibitor): All assay components with a well-characterized inhibitor for your kinase.

    • Test Wells: All assay components with your test compound at various concentrations.

  • Initiate Reaction : Add ATP to all wells to start the kinase reaction.

  • Incubate : Incubate the plate at the optimal temperature and for the recommended time for your kinase.

  • Stop Reaction : Stop the reaction using a stop solution if required by your assay kit.

  • Detection : Add the detection reagent and read the plate on a suitable plate reader (e.g., luminometer or fluorometer).

Visualizations

Signaling Pathway Diagram

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds GRB2 GRB2 RTK->GRB2 Activates SOS SOS GRB2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Phosphorylates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulates Assay_Workflow start Start prep Prepare Reagents (Buffer, Kinase, Substrate, ATP, Compound) start->prep plate Plate Setup (Controls and Test Samples) prep->plate initiate Initiate Kinase Reaction (Add ATP) plate->initiate incubate Incubate at Optimal Temperature initiate->incubate detect Add Detection Reagent incubate->detect read Read Plate (Luminescence/Fluorescence) detect->read analyze Analyze Data read->analyze end End analyze->end

References

Technical Support Center: Optimizing TNT-b10 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is intended for research purposes only. "TNT-b10" is not a widely recognized scientific identifier. The following guidance is based on general principles of optimizing the concentration of a novel therapeutic agent and may require significant adaptation for a specific, uncharacterized compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in in vitro experiments?

A1: For a novel compound like this compound, a broad concentration range should be initially screened to determine its cytotoxic or effective concentration. A typical starting point would be a logarithmic dilution series, for example, from 1 nM to 100 µM. This initial screen will help identify a narrower, more effective concentration range for subsequent, more detailed experiments.

Q2: How can I determine the optimal concentration of this compound for my specific cell line?

A2: The optimal concentration is cell-line dependent. A dose-response curve should be generated by treating your specific cell line with a range of this compound concentrations. Key parameters to measure include cell viability (e.g., using an MTT or CellTiter-Glo assay), apoptosis (e.g., via Annexin V staining), or a target-specific biomarker. The concentration that yields the desired biological effect with minimal off-target toxicity is considered optimal.

Q3: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the issue?

A3: High cytotoxicity at low concentrations could indicate that your cell line is particularly sensitive to this compound. Alternatively, it may suggest issues with the compound's solubility or stability in your culture medium, leading to the formation of cytotoxic aggregates. Ensure proper solubilization of this compound and consider reducing the treatment duration.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent results between experiments - Pipetting errors- Variation in cell seeding density- Degradation of this compound stock solution- Use calibrated pipettes and consistent technique.- Ensure uniform cell seeding.- Prepare fresh this compound dilutions for each experiment from a frozen stock.
No observable effect at any concentration - this compound is not active in the chosen cell line.- The compound has degraded.- Insufficient treatment duration.- Test on a different, potentially more sensitive cell line.- Verify the integrity of the compound.- Perform a time-course experiment to determine the optimal treatment duration.
Precipitation of this compound in culture medium - Poor solubility of the compound.- Use a suitable solvent (e.g., DMSO) for the stock solution and ensure the final solvent concentration in the medium is low (<0.1%).- Consider using a formulation with improved solubility.

Experimental Protocols

Determining IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Experimental Workflow & Signaling Pathways

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_dilutions Prepare this compound Serial Dilutions add_compound Add this compound to Cells prepare_dilutions->add_compound incubate Incubate for 24-72h add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance plot_curve Plot Dose-Response Curve read_absorbance->plot_curve calculate_ic50 Calculate IC50 plot_curve->calculate_ic50

Caption: Workflow for determining the IC50 of this compound.

Hypothetical this compound Signaling Pathway

TNT_b10_Pathway TNT_b10 This compound Receptor Target Receptor TNT_b10->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Apoptosis Apoptosis Transcription_Factor->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factor->Cell_Cycle_Arrest

Caption: A hypothetical inhibitory signaling pathway for this compound.

TNT-b10 Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential solubility issues encountered during experiments with TNT-b10.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an ionizable cationic lipidoid.[1] It is primarily used in the formation of lipid-like nanoparticles (LLNs) which are vehicles for delivering messenger RNA (mRNA).[1]

Q2: What is the known solubility of this compound?

A2: this compound is soluble in ethanol (B145695) at a concentration of 10 mg/ml.[1]

Q3: How should this compound be stored?

A3: this compound should be stored at -20°C for long-term stability.[1]

Q4: What are the primary applications of this compound?

A4: this compound is utilized in the formulation of lipid-like nanoparticles for the encapsulation and delivery of mRNA to cells, as demonstrated in studies with Hep3B liver cancer cells.[1]

Troubleshooting Guide for this compound Solubility Issues

This guide addresses common solubility challenges that may arise when working with this compound.

Problem 1: this compound powder is difficult to dissolve in ethanol.

  • Possible Cause 1: Incorrect solvent or solvent grade.

    • Solution: Ensure you are using anhydrous, high-purity ethanol. Lower grades of ethanol may contain water, which can affect the solubility of lipophilic compounds like this compound.

  • Possible Cause 2: Insufficient solvent volume.

    • Solution: Verify that you are using the correct volume of ethanol to achieve a concentration at or below 10 mg/ml.

  • Possible Cause 3: Low temperature.

    • Solution: Gently warm the solution to room temperature. Sonication can also be employed to aid dissolution.

Problem 2: this compound precipitates out of solution when the ethanol stock is diluted with an aqueous buffer.

  • Possible Cause 1: Rapid change in solvent polarity.

    • Solution: This is a common issue when mixing a lipophilic compound in an organic solvent with an aqueous phase. To mitigate this, consider a step-wise dilution or the use of a co-solvent system. The addition of a small percentage of a mutually miscible solvent can help to ease the transition in polarity.

  • Possible Cause 2: pH of the aqueous buffer.

    • Solution: As an ionizable cationic lipidoid, the solubility of this compound can be pH-dependent. Experiment with buffers of different pH values to find the optimal range for solubility and nanoparticle formation.

  • Possible Cause 3: High concentration of this compound.

    • Solution: The final concentration of this compound in the aqueous mixture may be too high. Try reducing the final concentration of this compound in the formulation.

Problem 3: The formulated lipid nanoparticles have low encapsulation efficiency.

  • Possible Cause 1: Suboptimal formulation parameters.

    • Solution: The ratio of this compound to other lipids in the formulation, as well as the overall lipid concentration, can impact encapsulation efficiency. A systematic optimization of the formulation ratios is recommended.

  • Possible Cause 2: Issues with the mixing process.

    • Solution: The method and speed of mixing the lipid-ethanol solution with the aqueous phase are critical for nanoparticle formation. Techniques like microfluidic mixing can provide rapid and controlled mixing, leading to more homogenous nanoparticles and higher encapsulation efficiency.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Molecular FormulaC48H96N6O6[1]
Molecular Weight853.3 g/mol [1]
AppearanceA solution in ethanol[1]
Purity≥95%[1]
Solubility10 mg/ml in ethanol[1]
Storage Temperature-20°C[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/ml Stock Solution of this compound in Ethanol

  • Materials:

    • This compound (solid)

    • Anhydrous ethanol (≥99.5%)

    • Sterile, RNase-free microcentrifuge tubes or glass vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile, RNase-free container.

    • Add the appropriate volume of anhydrous ethanol to achieve a final concentration of 10 mg/ml.

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

    • If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C.

Mandatory Visualizations

TNT_b10_Solubility_Troubleshooting cluster_start Initial Observation cluster_dissolution Dissolving in Ethanol cluster_precipitation Aqueous Dilution cluster_solution Resolution start Solubility Issue with this compound dissolution_issue Difficulty Dissolving Initial Stock start->dissolution_issue Initial Stock Prep precipitation_issue Precipitation Upon Aqueous Dilution start->precipitation_issue Formulation Step check_solvent Verify Solvent (Anhydrous Ethanol) dissolution_issue->check_solvent check_concentration Check Concentration (≤10 mg/ml) check_solvent->check_concentration Solvent OK gentle_heating Gentle Warming / Sonication check_concentration->gentle_heating Concentration OK solution This compound Solubilized gentle_heating->solution check_mixing Optimize Mixing Method (e.g., Microfluidics) precipitation_issue->check_mixing adjust_ph Adjust Buffer pH check_mixing->adjust_ph Mixing OK lower_concentration Lower Final Concentration adjust_ph->lower_concentration pH Optimized lower_concentration->solution

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental_Workflow_TNT_b10 cluster_prep Preparation of Components cluster_formulation Nanoparticle Formulation cluster_purification Purification and Characterization cluster_application Application prep_tnt Prepare 10 mg/ml this compound in Ethanol Stock mix_lipids Combine Lipid Stocks to Create Lipid Mixture prep_tnt->mix_lipids prep_lipids Prepare Other Lipid Stocks (e.g., Cholesterol, DSPC) in Ethanol prep_lipids->mix_lipids prep_mrna Prepare mRNA in Aqueous Buffer (e.g., Citrate) mixing Rapid Mixing of Lipid Mixture and mRNA Solution (e.g., using Microfluidics) prep_mrna->mixing mix_lipids->mixing dialysis Dialysis or Tangential Flow Filtration to Remove Ethanol and Buffer Exchange mixing->dialysis characterization Characterize Nanoparticles: Size, Zeta Potential, Encapsulation Efficiency dialysis->characterization in_vitro In Vitro Transfection characterization->in_vitro in_vivo In Vivo Administration characterization->in_vivo

Caption: General experimental workflow for formulating this compound lipid nanoparticles.

References

Technical Support Center: TNT-b10 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TNT-b10 for lipid-like nanoparticle (LLN) formulation and mRNA delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is an ionizable cationic lipidoid. Its primary application is in the formation of lipid-like nanoparticles (LLNs) which are used as carriers to deliver messenger RNA (mRNA) into cells. These LLNs protect the mRNA from degradation and facilitate its entry into the cytoplasm, where it can be translated into a therapeutic or reporter protein.

Q2: What are the recommended storage conditions for this compound?

For long-term stability (months to years), this compound should be stored at -20°C in a dry, dark environment. For short-term storage (days to weeks), it can be kept at 0-4°C. It is typically shipped at ambient temperature.

Q3: What are the key components of a this compound-based lipid-like nanoparticle formulation?

A typical LLN formulation using an ionizable lipidoid like this compound includes:

  • Ionizable Lipidoid (this compound): Facilitates mRNA encapsulation and endosomal escape.

  • Helper Lipids (e.g., DSPC, DOPE): Provide structural stability to the nanoparticle.

  • Cholesterol: Enhances membrane fusion and stability.

  • PEGylated Lipid (e.g., DMG-PEG2000): Improves circulation time and reduces immune response by creating a protective layer.[1]

Q4: What is the N/P ratio and why is it important?

The N/P ratio is the molar ratio of nitrogen atoms (N) in the ionizable lipid (like this compound) to the phosphate (B84403) groups (P) in the mRNA backbone. This ratio is a critical parameter as it influences the encapsulation efficiency, stability, and overall charge of the LLNs. Optimizing the N/P ratio is crucial for achieving high transfection efficiency while minimizing cytotoxicity.

Troubleshooting Guides

This section addresses specific issues that may arise during LLN formulation, characterization, and in vitro transfection experiments.

Section 1: LLN Formulation & Characterization

Problem: Low mRNA Encapsulation Efficiency

Potential Cause Recommended Solution
Suboptimal N/P Ratio Optimize the N/P ratio by testing a range (e.g., 3:1 to 8:1). A higher ratio can improve encapsulation but may increase toxicity.
Incorrect pH of Buffer Ensure the buffer used for mRNA dilution is at an acidic pH (e.g., pH 4-5). This protonates the ionizable lipid, facilitating electrostatic interaction with the negatively charged mRNA.[2]
Poor Quality of mRNA Use high-quality, purified mRNA. Ensure it is free from contaminants and degradation. Run a gel to check mRNA integrity.
Issues with Lipid Mixing Ensure lipids are fully dissolved in ethanol (B145695) before mixing with the aqueous mRNA solution. Use a rapid and consistent mixing method, such as microfluidics, to ensure uniform nanoparticle formation.[3][4]

Problem: Inconsistent Particle Size or High Polydispersity Index (PDI)

Potential Cause Recommended Solution
Inconsistent Mixing Speed/Flow Rates Use a controlled and reproducible mixing method like a microfluidic system. Small batch-to-batch differences in mixing can lead to significant variations in size.[5]
Suboptimal Lipid Ratios The molar ratio of the four lipid components is critical. A commonly used ratio is around 50% ionizable lipid, 10% helper lipid, 38.5% cholesterol, and 1.5% PEGylated lipid.[6] Optimization of these ratios may be required for your specific mRNA and cell type.
Aggregation of Nanoparticles Ensure proper storage of the formulated LLNs. If not for immediate use, store at 4°C. Avoid freezing, which can compromise particle structure.[7] Check for visible precipitation.
Issues with Downstream Processing Purification methods like dialysis or ultrafiltration should be performed carefully to remove ethanol and unencapsulated mRNA without causing particle aggregation.
Section 2: In Vitro Transfection Experiments

Problem: Low Transfection Efficiency (Low Reporter Protein Expression)

Potential Cause Recommended Solution
Poor Cell Health Use healthy, actively dividing cells at a low passage number. Ensure cell confluency is optimal (typically 70-90%) at the time of transfection.[7]
Suboptimal LLN Dose Perform a dose-response experiment to determine the optimal concentration of LLNs for your target cell line.
Presence of Serum or Antibiotics While some protocols suggest transfecting in complete media, certain serum components or antibiotics can interfere with lipid-mediated transfection.[8] If efficiency is low, consider reducing serum concentration or removing antibiotics during the initial hours of transfection.
Endosomal Entrapment A large portion of mRNA can get trapped in endosomes.[1] The design of the ionizable lipid (this compound) is meant to address this, but efficiency varies between cell types. Ensure the lipid formulation is optimized for endosomal escape.
Incorrect Incubation Time Analyze protein expression at an optimal time point post-transfection (typically 24-48 hours for mRNA). A time-course experiment can help determine the peak expression time.

Problem: High Cytotoxicity / Cell Death

Potential Cause Recommended Solution
High LLN Concentration Reduce the concentration of LLNs added to the cells. High concentrations of cationic lipids can be toxic.[9][10]
High N/P Ratio While a higher N/P ratio can improve encapsulation, it also increases the positive charge of the nanoparticles, which can lead to membrane disruption and cytotoxicity.[6] Test a lower N/P ratio.
Extended Exposure Time Reduce the incubation time of the LLNs with the cells. For sensitive cell lines, consider replacing the transfection medium with fresh culture medium after 4-6 hours.[6]
Contaminants in Formulation Ensure the plasmid DNA used for in vitro transcription of mRNA is of high quality and low in endotoxins.[11]
Section 3: Data Analysis (Reporter Assays)

Problem: High Variability in Luciferase Assay Results

Potential Cause Recommended Solution
Inconsistent Transfection Efficiency Variability in cell density, cell health, or pipetting during transfection can lead to inconsistent results.[11] Prepare a master mix for transfection complexes to add to replicate wells.[11]
Inconsistent Cell Plating Ensure cells are evenly distributed in the wells. Clumped cells can lead to variable transfection.[11]
Background Luminescence Use opaque, white-walled plates for luciferase assays to minimize background signal and prevent crosstalk between wells.[11][12]
Signal Saturation If the luciferase signal is extremely high, you may be saturating the luminometer's detector.[11] Dilute the cell lysate before adding the luciferase substrate to ensure the signal is within the dynamic range of the assay.[11][13]

Experimental Protocols & Methodologies

Protocol: Formulation and In Vitro Transfection of this compound LLNs with Reporter mRNA

This protocol describes a general method for formulating this compound-based LLNs encapsulating luciferase mRNA and using them for in vitro transfection.

1. Preparation of Lipid and mRNA Stock Solutions:

  • Prepare a 25 mM stock solution of the lipid mixture (e.g., 50% this compound, 10% DSPC, 38.5% Cholesterol, 1.5% DMG-PEG2000) in absolute ethanol.[6][14]

  • Dissolve the individual lipids in ethanol. Heating to 60-65°C may be required for complete solubilization.[14]

  • Prepare a stock solution of your reporter mRNA (e.g., luciferase mRNA) in an RNase-free citrate (B86180) buffer (pH 4.0).

2. LLN Formulation (Microfluidic Mixing):

  • Set up a microfluidic mixing system.

  • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

  • Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic). The rapid mixing will induce the self-assembly of the LLNs.

3. Purification and Characterization:

  • Dialyze the resulting LLN solution against sterile PBS (pH 7.4) for at least 6 hours to remove ethanol and unencapsulated mRNA.

  • Characterize the formulated LLNs for particle size, Polydispersity Index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

  • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

4. In Vitro Transfection:

  • Plate your target cells in a 24-well plate to achieve 70-90% confluency on the day of transfection.[7]

  • Dilute the purified LLNs to the desired concentrations in serum-free medium.

  • Remove the old medium from the cells and add the LLN-containing medium.

  • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

5. Luciferase Assay:

  • After the incubation period, wash the cells with PBS.

  • Lyse the cells using a suitable lysis buffer.

  • Add the luciferase assay substrate to the cell lysate according to the manufacturer's protocol.

  • Measure the luminescence using a luminometer.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_formulation 2. LLN Formulation cluster_qc 3. Quality Control cluster_transfection 4. In Vitro Transfection cluster_analysis 5. Data Analysis prep_lipids Prepare Lipid Mix (this compound, DSPC, Chol, PEG) in Ethanol mixing Microfluidic Mixing prep_lipids->mixing prep_mrna Prepare Reporter mRNA in Acidic Buffer prep_mrna->mixing purification Purification (Dialysis) mixing->purification dls Characterization (DLS) - Size - PDI - Zeta Potential purification->dls ribogreen Encapsulation Efficiency (RiboGreen Assay) purification->ribogreen transfect Add LLNs to Cells purification->transfect cell_plating Plate Target Cells cell_plating->transfect incubation Incubate (24-48h) transfect->incubation lysis Cell Lysis incubation->lysis luc_assay Luciferase Assay lysis->luc_assay readout Measure Luminescence luc_assay->readout

Caption: Experimental workflow for this compound LLN formulation and in vitro mRNA delivery.

signaling_pathway cluster_extracellular cluster_cell Target Cell cluster_cytoplasm Cytoplasm lln This compound LLN (mRNA inside) endocytosis Endocytosis lln->endocytosis 1. Cellular Uptake ribosome Ribosome protein Translated Protein (e.g., Luciferase) ribosome->protein 5. Protein Synthesis mrna mRNA mrna->ribosome 4. Translation endosome Endosome endocytosis->endosome escape Endosomal Escape (pH-mediated) endosome->escape 2. Protonation of this compound escape->mrna 3. mRNA Release

Caption: Mechanism of mRNA delivery and translation via this compound based LLNs.

References

Technical Support Center: Understanding and Mitigating Off-Target Effects of Targeted Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a specific therapeutic agent designated "TNT-b10" did not yield information on a singular molecule or drug. The most prominent reference relates to the "TNT Trial" (NCT00532727), a significant clinical study in triple-negative breast cancer. Therefore, this technical support center will address the broader and critically important topic of off-target effects in targeted cancer therapies, using illustrative examples and data, including insights from studies of well-characterized drugs.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in targeted cancer therapy?

A1: Off-target effects refer to the interactions of a drug with proteins or molecules other than its intended therapeutic target.[1] In targeted cancer therapy, drugs are designed to be highly specific for a particular molecule driving cancer growth. However, absolute specificity is rarely achieved. These unintended interactions can lead to a range of consequences, from unexpected therapeutic benefits (beneficial off-target effects) to adverse drug reactions and toxicity.[1] Understanding and identifying off-target effects is crucial for accurate interpretation of experimental results, patient safety, and the development of more effective and less toxic cancer treatments.[2]

Q2: How can I determine if my experimental phenotype is due to an on-target or off-target effect?

A2: Distinguishing between on-target and off-target effects is a critical step in preclinical drug development. A multi-pronged approach is recommended:

  • Target Engagement Assays: Confirm that the drug binds to its intended target in your experimental system at relevant concentrations.

  • Structure-Activity Relationship (SAR) Studies: Utilize analogue compounds that are structurally similar to your drug but have different target binding affinities. A less active analogue should produce a weaker phenotype if the effect is on-target.

  • Target Knockdown/Knockout Models: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the intended target. If the drug phenotype is rescued or mimicked by target knockdown/knockout, it is likely an on-target effect.

  • Rescue Experiments: Overexpress a drug-resistant mutant of the target protein. If this rescues the phenotype, it strongly suggests an on-target mechanism.

  • Orthogonal Approaches: Use a different drug with a distinct chemical structure that inhibits the same target. If both drugs produce the same phenotype, it strengthens the evidence for an on-target effect.

Q3: What are some common experimental approaches to identify potential off-targets?

A3: Several experimental strategies can be employed to identify potential off-targets:

  • Kinase Profiling: For kinase inhibitors, comprehensive panels of recombinant kinases can be screened to determine the drug's selectivity profile.

  • Affinity Chromatography/Mass Spectrometry: This involves immobilizing the drug on a solid support and using it to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.

  • Computational Modeling: In silico approaches, such as molecular docking, can predict potential off-target binding based on the drug's structure and the structures of known proteins.

  • Phenotypic Screening: High-content imaging or other phenotypic assays can be used to compare the cellular effects of the drug to a library of compounds with known targets.

  • Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability across the proteome in response to drug treatment, as target binding often alters a protein's melting point.

Troubleshooting Guides

Problem: Inconsistent results in cell-based assays.
  • Possible Cause: Off-target effects at the concentration used.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the IC50 or EC50 for your on-target effect.

    • Correlate with Target Engagement: Ensure that the concentrations used are consistent with target binding affinity (e.g., Kd).

    • Test in Multiple Cell Lines: Off-target effects can be cell-type specific. Consistent results across different cell lines with the same target dependency support an on-target effect.

    • Consult Off-Target Databases: Check publicly available databases for known off-targets of your compound or similar chemical scaffolds.

Problem: Unexpected toxicity observed in in vivo models.
  • Possible Cause: Unidentified off-target liabilities.

  • Troubleshooting Steps:

    • Conduct Preliminary Kinome Scans or Proteomics Profiling: Use in vitro screening to identify potential off-targets that could explain the observed toxicity.

    • Analyze Metabolites: Determine if a metabolite of the parent compound is responsible for the toxicity.

    • Evaluate Structurally Related Compounds: Test if analogues with improved selectivity profiles show reduced toxicity.

Quantitative Data Summary

The following table summarizes key findings from the TNT Trial, which investigated the efficacy of carboplatin (B1684641) versus docetaxel (B913) in patients with advanced triple-negative breast cancer (TNBC) and those with germline BRCA1/2 mutations (gBRCA-BC). This data highlights how understanding a tumor's genetic makeup (a key aspect of targeted therapy) can inform treatment decisions.

Patient SubgroupTreatment ArmObjective Response Rate (ORR)p-value for Interaction
Unselected Population Carboplatin31.4%0.66
Docetaxel34.0%
gBRCA-BC Carboplatin68%0.01
Docetaxel33%

Data from the TNT Trial as reported in multiple sources.[3][4]

Experimental Protocols

Protocol: Kinase Inhibitor Selectivity Profiling

Objective: To determine the selectivity of a kinase inhibitor against a panel of kinases.

Methodology:

  • Kinase Panel Selection: Choose a commercially available kinase panel (e.g., radiometric, fluorescence-based, or binding assays) that covers a broad range of the human kinome.

  • Compound Preparation: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing (e.g., 10-point curve, 3-fold dilutions).

  • Assay Performance:

    • For enzymatic assays, incubate the kinase, substrate (e.g., a peptide and ATP), and inhibitor at the specified concentrations.

    • For binding assays, incubate the kinase and a competitive ligand with the inhibitor.

  • Data Acquisition: Measure the output signal (e.g., radioactivity, fluorescence, luminescence) which is proportional to kinase activity or binding.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the inhibitor.

    • Fit the data to a dose-response curve to determine the IC50 (for enzymatic assays) or Kd (for binding assays) for each kinase.

    • Generate a selectivity profile by comparing the IC50/Kd for the intended target to those of other kinases in the panel.

Visualizations

experimental_workflow Experimental Workflow for Investigating Off-Target Effects cluster_in_vitro In Vitro / In Silico Screening cluster_cell_based Cell-Based Assays cluster_proteomics Proteomics Approaches cluster_in_vivo In Vivo Studies comp_profiling Compound Profiling (e.g., Kinase Panel) pheno_screen Phenotypic Screening comp_profiling->pheno_screen comp_modeling Computational Modeling comp_modeling->pheno_screen target_validation On-Target Validation (siRNA, CRISPR, Rescue) pheno_screen->target_validation affinity_ms Affinity Chromatography-MS target_validation->affinity_ms tpp Thermal Proteome Profiling target_validation->tpp efficacy_studies Efficacy Studies in Resistant Models target_validation->efficacy_studies toxicity_assessment Toxicity Assessment affinity_ms->toxicity_assessment tpp->toxicity_assessment toxicity_assessment->efficacy_studies start Start: Drug Candidate start->comp_profiling start->comp_modeling

Caption: Workflow for identifying and validating off-target effects.

signaling_pathway Hypothetical Off-Target Effect of a Kinase Inhibitor cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway drug Kinase Inhibitor target_kinase Target Kinase (e.g., EGFR) drug->target_kinase Inhibition off_target_kinase Off-Target Kinase (e.g., JAK2) drug->off_target_kinase Inhibition on_target_substrate Downstream Substrate 1 target_kinase->on_target_substrate on_target_effect Desired Therapeutic Effect (e.g., Apoptosis) on_target_substrate->on_target_effect off_target_substrate Downstream Substrate 2 off_target_kinase->off_target_substrate off_target_effect Adverse Effect (e.g., Toxicity) off_target_substrate->off_target_effect

Caption: On-target vs. off-target signaling pathways.

References

Technical Support Center: Hypothetical Toxin T-10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the novel cytotoxic agent, Hypothetical Toxin T-10. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating T-10-induced toxicity in their cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of T-10 induced cytotoxicity?

A1: The primary mechanism of T-10 induced cytotoxicity is believed to be the generation of reactive oxygen species (ROS), leading to oxidative stress.[1][2] This can result in damage to cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic pathways.

Q2: My cells show reduced viability in an MTT assay after T-10 treatment, but I don't observe significant apoptosis. What could be happening?

A2: The MTT assay measures metabolic activity, which can be affected by factors other than cell death, such as mitochondrial dysfunction or a shift in cellular metabolism.[3] T-10 might be impairing mitochondrial function without directly inducing apoptosis at the tested concentration and time point. It is advisable to use a secondary assay that directly measures cell death, such as a live/dead stain or an apoptosis assay (e.g., Annexin V/PI staining), to confirm the cytotoxic effect.[4]

Q3: I'm observing high variability in T-10 toxicity between experiments. What are the potential causes?

A3: High variability can stem from several factors:

  • Cell Passage Number: Using cells of a high passage number can lead to inconsistent responses.

  • Cell Density: The initial seeding density of your cells can influence their susceptibility to toxic compounds.

  • Compound Stability: Ensure that your stock solution of T-10 is properly stored and has not degraded.

  • Reagent Consistency: Use consistent lots of media, serum, and other reagents.

Q4: Are there any known methods to reduce T-10 toxicity in my cell cultures?

A4: Yes, several strategies can be employed to mitigate T-10 toxicity:

  • Antioxidant Co-treatment: Given that T-10's toxicity is linked to ROS production, co-treatment with antioxidants like N-acetylcysteine (NAC) may reduce cytotoxicity.

  • Dose and Time Optimization: Reducing the concentration of T-10 or the duration of exposure can minimize off-target effects while still achieving the desired experimental outcome.[5]

  • Media Formulation: For cell lines that are highly dependent on oxidative phosphorylation, ensuring the media has adequate glucose can sometimes mitigate mitochondrial toxicity.[6]

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Death at Low T-10 Concentrations
Possible Cause Troubleshooting Step
Incorrect T-10 Concentration Verify the calculations for your stock and working solutions. Perform a serial dilution and re-test.
Cell Line Sensitivity The specific cell line you are using may be particularly sensitive to T-10. Review literature for reported sensitivities or establish a dose-response curve.
Contamination Check your cell cultures for microbial contamination, which can exacerbate cytotoxicity.
Solvent Toxicity If using a solvent like DMSO to dissolve T-10, ensure the final concentration in your culture media is non-toxic to your cells. Run a solvent-only control.
Issue 2: T-10 Appears to Lose Potency Over Time
Possible Cause Troubleshooting Step
Compound Instability T-10 may be unstable in solution at your storage temperature. Prepare fresh stock solutions more frequently and store them in small aliquots at -80°C.
Adsorption to Plastics Some compounds can adsorb to the surface of plastic labware. Consider using low-adhesion microplates or glassware for storing and diluting T-10.
Cellular Resistance Prolonged exposure to sub-lethal concentrations of a toxin can sometimes lead to the development of resistant cell populations.

Quantitative Data Summary

The following table summarizes hypothetical dose-response data for T-10 across different cell lines, as determined by a standard 24-hour MTT assay.

Cell LineIC50 (µM)Max Inhibition (%)
HeLa 15.295
A549 28.592
MCF-7 12.898
HepG2 35.188

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • T-10 Treatment: Prepare serial dilutions of T-10 in complete culture medium. Remove the old medium from the cells and add 100 µL of the T-10 dilutions to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Detecting Apoptosis using Annexin V/PI Staining
  • Cell Treatment: Treat cells with T-10 in a 6-well plate for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Visualizations

T10_Toxicity_Pathway T10 T-10 ROS Reactive Oxygen Species (ROS) T10->ROS Mitochondria Mitochondrial Dysfunction T10->Mitochondria ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation DNA_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway for T-10 induced apoptosis.

Experimental_Workflow cluster_viability Cell Viability Assessment cluster_apoptosis Apoptosis Confirmation Cell_Seeding 1. Seed Cells T10_Treatment 2. Treat with T-10 Cell_Seeding->T10_Treatment MTT_Assay 3. Perform MTT Assay T10_Treatment->MTT_Assay Data_Analysis_V 4. Analyze Viability Data MTT_Assay->Data_Analysis_V Cell_Treatment_A 1. Treat Cells with T-10 Cell_Harvest 2. Harvest Cells Cell_Treatment_A->Cell_Harvest Annexin_Staining 3. Annexin V/PI Staining Cell_Harvest->Annexin_Staining Flow_Cytometry 4. Analyze by Flow Cytometry Annexin_Staining->Flow_Cytometry

Caption: Workflow for assessing T-10 cytotoxicity.

References

Technical Support Center: TNT-b10

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a representative small molecule inhibitor, herein referred to as TNT-b10, targeting the MAPK/ERK signaling pathway. The data and protocols are illustrative and should be adapted based on the specific physicochemical properties of your compound.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results with this compound in our cell-based assays. What are the likely causes?

A1: Inconsistent results with small molecule inhibitors like this compound can arise from several factors.[1] These can be broadly categorized as:

  • Compound-Related Issues: Problems with the inhibitor's solubility, stability in stock solutions or culture media, and storage conditions.[1][2]

  • Experimental System-Related Issues: Variability in cell culture conditions, such as cell density, passage number, and serum concentration in the media.[1]

  • Assay-Related Issues: Inconsistencies in reagent preparation, incubation times, and the instrumentation used for analysis.[1]

Q2: How can we confirm that the observed cellular phenotype is due to on-target inhibition of the MAPK/ERK pathway by this compound?

A2: To validate on-target activity, consider the following approaches:

  • Use a Structurally Different Inhibitor: Employing another inhibitor that targets the same protein in the MAPK/ERK pathway and observing a similar phenotype strengthens the evidence for on-target effects.[1]

  • Perform a Dose-Response Curve: A clear correlation between the concentration of this compound and the biological effect, consistent with its known IC50 value, indicates on-target activity.[1]

  • Rescue Experiment: If feasible, overexpressing a mutant of the target protein that is resistant to this compound should reverse the observed phenotype.[1]

Q3: What are the best practices for preparing and storing stock solutions of this compound?

A3: Proper handling and storage are crucial for maintaining the integrity of this compound.[2][3]

  • Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is highly soluble, such as DMSO.

  • Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.[4]

  • Storage Temperature: Store stock solutions at -20°C or -80°C for long-term stability.[2][3]

  • Aliquoting: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][3]

  • Light Protection: Protect from light by storing in amber vials or wrapping tubes in foil, as many small molecules are light-sensitive.[2]

Q4: We observe precipitation when diluting our this compound stock solution into aqueous cell culture media. How can we address this?

A4: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules.[3][5]

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically <0.5%) to avoid toxicity and precipitation.[1][3]

  • Intermediate Dilutions: Prepare intermediate dilutions of this compound in a suitable buffer before adding it to the final cell culture media.[5]

  • Sonication and Warming: Gentle warming (e.g., to 37°C) or brief sonication can help to redissolve any precipitate, but the impact on compound stability should be verified.[3][5]

Troubleshooting Guide: this compound Stability in Solution

This guide provides a systematic approach to troubleshooting common stability-related issues with this compound.

Problem: Loss of this compound Activity in Experiments

G start Start: Loss of this compound Activity Observed step1 Step 1: Verify Stock Solution Integrity - Check for precipitates - Analyze by HPLC/LC-MS start->step1 decision1 Stock Solution OK? step1->decision1 step2 Step 2: Assess Stability in Assay Buffer - Incubate this compound in buffer - Analyze at time points by HPLC/LC-MS decision1->step2 Yes outcome1 Issue Identified: Stock Solution Degraded decision1->outcome1 No decision2 Stable in Buffer? step2->decision2 step3 Step 3: Evaluate Cellular Metabolism - Incubate with and without cells - Compare this compound levels decision2->step3 Yes outcome2 Issue Identified: Instability in Assay Buffer decision2->outcome2 No outcome3 Issue Identified: Rapid Cellular Metabolism step3->outcome3 Metabolism Detected outcome4 No Stability Issues Detected: Investigate other experimental variables step3->outcome4 No Metabolism

Caption: Troubleshooting workflow for loss of this compound activity.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various conditions.

ConditionIncubation Time (hours)Percent Remaining this compoundDegradation Products Detected
Aqueous Buffer (pH 7.4) 0100%No
298.5%Minor
892.1%Yes
2475.3%Yes
Cell Culture Medium (+10% FBS) 0100%No
295.2%Yes
885.6%Yes
2460.1%Yes
Stock in DMSO (-20°C) 0100%No
720 (30 days)99.8%No

Experimental Protocols

Protocol 1: Assessing this compound Stability in Aqueous Buffer

Objective: To determine the stability of this compound in a standard aqueous buffer over time.

Method:

  • Prepare a working solution of this compound in the assay buffer at the final experimental concentration.

  • Incubate the solution under the same conditions as your experiment (e.g., temperature, light exposure).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analyze each aliquot by a validated stability-indicating HPLC or LC-MS method to quantify the amount of intact this compound.[2]

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under stress conditions.[6]

Method:

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C.[6]

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C.[6]

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.[6]

  • Photodegradation: Expose a solution of this compound to a calibrated light source. A control sample should be kept in the dark.[6]

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).[6]

  • At appropriate time points, withdraw samples, neutralize if necessary, and analyze by HPLC or LC-MS to identify and quantify degradation products.[6]

Signaling Pathway

This compound is a hypothetical inhibitor of MEK1/2 in the MAPK/ERK signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocates and Activates TNTb10 This compound TNTb10->MEK GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: this compound inhibits MEK1/2 in the MAPK/ERK pathway.

References

Frequently Asked Questions (FAQs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the TNT-b10 Co-immunoprecipitation (Co-IP) Kit . This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions that may arise during your protein-protein interaction experiments.

Q1: What is the primary application of the this compound Co-IP Kit?

A1: The this compound Co-IP Kit is designed for the isolation and enrichment of a specific protein (the "bait") and its interacting partners (the "prey") from a complex mixture, such as a cell lysate.[1] It is a valuable tool for identifying and validating protein-protein interactions, which is crucial for understanding cellular signaling pathways and regulatory networks.[2][3]

Q2: What types of samples are compatible with the this compound kit?

A2: The kit is optimized for freshly prepared cell lysates from cultured mammalian cells.[4] While it may be adapted for tissue homogenates, optimization of the lysis buffer will be required to ensure efficient protein extraction and preservation of protein complexes.[5] For best results, avoid using repeatedly frozen and thawed samples, as this can lead to protein degradation.[6]

Q3: How do I choose the right antibody for my Co-IP experiment?

A3: Selecting a high-quality antibody is critical for a successful Co-IP.[1] The antibody must be validated for immunoprecipitation applications and should specifically recognize the native conformation of your bait protein. Polyclonal antibodies are often recommended for the "capture" step as they can bind to multiple epitopes, increasing the efficiency of pulling down the target protein.[7] For the subsequent detection by Western blot, a monoclonal antibody that recognizes a different epitope can be used to enhance specificity.[5]

Q4: What are the critical controls to include in my Co-IP experiment?

A4: Including proper controls is essential for interpreting your results and troubleshooting any issues.[8] Key controls include:

  • Input Control: A small fraction of the cell lysate before the immunoprecipitation step. This control verifies that your bait and prey proteins are expressed in the sample.

  • Isotype Control: A non-specific antibody of the same isotype as your primary antibody. This helps to determine if the observed interactions are specific to your antibody or due to non-specific binding to the immunoglobulin.[9]

  • Bead-Only Control: Beads incubated with the cell lysate in the absence of the primary antibody. This control identifies proteins that bind non-specifically to the beads themselves.[1]

Troubleshooting Guides

This section addresses common problems encountered during Co-IP experiments in a question-and-answer format.

Problem Area 1: High Background or Non-Specific Binding

Q: I am seeing many non-specific bands in my final elution, obscuring my results. What can I do to reduce this background?

A: High background can be caused by several factors. Here are some troubleshooting steps:

  • Pre-Clearing Lysate: Before adding your specific antibody, incubate the cell lysate with beads (e.g., Protein A/G) for about 30-60 minutes.[10][11] This step removes proteins that non-specifically bind to the beads.

  • Optimize Washing Steps: Increase the number and duration of washes after the antibody-bead-lysate incubation.[10] You can also increase the stringency of your wash buffer.[10] See the table below for buffer modifications.

  • Block the Beads: Before use, incubate the beads with a blocking agent like 2% Bovine Serum Albumin (BSA) to prevent non-specific protein binding.[12]

  • Reduce Antibody Concentration: Using too much antibody can lead to non-specific binding.[6][7] Perform a titration experiment to find the optimal antibody concentration.[9]

Parameter Standard Condition Modification for High Background Reference
Washing Steps 3 washes, 5 min each4-5 washes, 5-10 min each[2][10]
Wash Buffer Salt 150 mM NaClIncrease to 250-500 mM NaCl[10]
Wash Buffer Detergent 0.1% Triton X-100Increase to 0.5% or add 0.1% SDS[13]
Antibody Amount 2-5 µg per 1 mg lysateTitrate down to 1 µg[7][9]
Problem Area 2: Weak or No Signal for Bait or Prey Proteins

Q: My Western blot shows no band for my bait protein or its interacting partner. What could be the issue?

A: A weak or absent signal can be frustrating. Consider the following potential causes and solutions:

  • Protein Expression: First, confirm that your bait and prey proteins are expressed at detectable levels in your input sample via Western blot.[12] If expression is low, you may need to increase the amount of starting material or consider overexpressing the bait protein.[6]

  • Lysis Buffer Incompatibility: The lysis buffer may be too harsh, disrupting the protein-protein interaction.[5] RIPA buffer, for example, is effective at cell lysis but can denature some proteins and disrupt interactions.[5] Try a milder buffer with non-ionic detergents.[12]

  • Antibody Issues: The antibody may not be suitable for IP, or its epitope might be blocked by the interacting protein.[6][12] Try a different antibody that targets a different region of the bait protein.[12]

  • Weak or Transient Interaction: The interaction between your bait and prey might be weak or transient. To stabilize the complex, you can perform in-vivo crosslinking with an agent like formaldehyde (B43269) before cell lysis.[14] Also, ensure all steps are performed at 4°C to maintain protein stability.[12]

  • Inefficient Elution: Your protein complex may not be eluting efficiently from the beads. If using a pH-based elution, you can try boiling the beads in Laemmli (SDS-PAGE) sample buffer as an alternative, though this will also elute antibody fragments.[15]

Parameter Possible Cause of Weak/No Signal Recommended Solution Reference
Lysis Buffer Too harsh (e.g., high SDS)Use a milder buffer (e.g., Tris-based with 1% Triton X-100)[4][5]
Protein Interaction Weak or transientPerform cross-linking prior to lysis; keep samples cold[12][14]
Antibody Epitope is maskedUse an antibody targeting a different epitope[12]
Elution Inefficient protein releaseBoil beads in 2x Laemmli buffer for 5 min at 90°C[4]

Experimental Protocols

Detailed Protocol for Co-Immunoprecipitation using this compound Kit

This protocol provides a general workflow. Optimization may be required for specific protein complexes.

1. Cell Lysis a. Grow cells to 80-95% confluency (approx. 3.6 x 10^7 cells).[16] b. Wash cells with ice-cold PBS. c. Add 1 ml of ice-cold Lysis Buffer (20 mM Tris pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with fresh protease and phosphatase inhibitors.[4][5] d. Scrape cells and transfer the lysate to a microfuge tube. e. Incubate on ice for 30 minutes with gentle vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[17] g. Transfer the supernatant (clarified lysate) to a new tube. This is your starting material.

2. Pre-Clearing the Lysate (Optional but Recommended) a. Add 20 µl of resuspended this compound Protein A/G magnetic beads to 1 mg of lysate. b. Incubate with rotation for 30-60 minutes at 4°C.[10] c. Place the tube on a magnetic rack and transfer the supernatant to a new tube.

3. Immunoprecipitation a. Add the recommended amount of your primary antibody (typically 1-10 µg) to the pre-cleared lysate.[9][18] b. Incubate with gentle rotation for 2-4 hours or overnight at 4°C. c. Add 30 µl of equilibrated this compound Protein A/G magnetic beads. d. Incubate with rotation for another 1-2 hours at 4°C.[2]

4. Washing a. Place the tube on a magnetic rack to capture the beads. Discard the supernatant. b. Add 500 µl of ice-cold Wash Buffer. Invert the tube several times to wash the beads. c. Repeat the wash step 3-5 times to remove non-specifically bound proteins.[2]

5. Elution a. After the final wash, remove all supernatant. b. Add 40 µl of 2x Laemmli Elution Buffer to the beads. c. Boil the sample at 90-95°C for 5-10 minutes to dissociate the protein complex from the beads.[4] d. Place the tube on the magnetic rack and carefully collect the supernatant containing your immunoprecipitated proteins.

6. Analysis a. Analyze the eluted sample and the input control by SDS-PAGE and Western blotting.

Visualizations

Diagrams of Workflows and Pathways

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis A Cell Culture B Cell Lysis (with inhibitors) A->B C Clarify Lysate (Centrifugation) B->C D Pre-Clearing (with beads) C->D E Add Primary Antibody (to Lysate) D->E F Add this compound Beads (Capture Complex) E->F G Wash Beads (3-5 times) F->G H Elute Proteins (Laemmli Buffer) G->H I SDS-PAGE & Western Blot H->I

Figure 1: Experimental workflow for Co-immunoprecipitation.

Troubleshooting_Tree Start Co-IP Experiment Issue Problem What is the main problem? Start->Problem HighBg High Background Problem->HighBg Many non-specific bands NoSignal No/Weak Signal Problem->NoSignal Bait/prey not detected Sol_Bg1 Increase Wash Stringency HighBg->Sol_Bg1 Sol_Bg2 Pre-Clear Lysate HighBg->Sol_Bg2 Sol_Bg3 Titrate Antibody Down HighBg->Sol_Bg3 Sol_Sig1 Check Input Expression NoSignal->Sol_Sig1 Sol_Sig2 Use Milder Lysis Buffer NoSignal->Sol_Sig2 Sol_Sig3 Try a Different Antibody NoSignal->Sol_Sig3

Figure 2: Decision tree for troubleshooting common Co-IP problems.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA Signal Bait Bait Protein (Target of Co-IP) KinaseA->Bait Phosphorylates Prey Prey Protein (Interacting Partner) Bait->Prey Interaction (Studied by this compound) TF Transcription Factor Prey->TF Nucleus Nucleus TF->Nucleus Translocates

Figure 3: Hypothetical signaling pathway involving a Bait-Prey interaction.

References

Technical Support Center: Improving TNT-b10 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TNT-b10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and optimizing the in vivo efficacy of this compound.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Issue 1: Lower than expected in vivo efficacy.

  • Question: We are observing minimal tumor growth inhibition in our xenograft model after administering this compound. What are the potential causes and how can we troubleshoot this?

  • Answer: Low in vivo efficacy can stem from multiple factors related to the antibody-drug conjugate (ADC), the experimental model, or the protocol itself.[1][2] Here is a step-by-step guide to troubleshoot this issue:

    • Verify this compound Integrity and Activity:

      • Aggregation: ADC aggregation can reduce efficacy and cause toxicity.[3] Assess the level of aggregation using size-exclusion chromatography (SEC) or dynamic light scattering (DLS).[3] If aggregation is high, consider optimizing the formulation buffer.[4]

      • Conjugation Stability: Premature release of the cytotoxic payload can lead to reduced efficacy.[1][5] Ensure the linker is stable in the bloodstream.[1]

      • Binding Affinity: Confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen.[6] This can be verified using in vitro binding assays like ELISA or surface plasmon resonance (SPR).[7]

    • Optimize Dosing and Administration:

      • Dose Level: The initial dose may be suboptimal. A dose-response study is often necessary to determine the optimal dosage.[8]

      • Dosing Schedule: The frequency of administration is critical. The dosing interval should be based on the half-life of this compound.[9] Consider that the dosing interval may be substantially longer than what the half-life alone would predict.[9]

      • Route of Administration: The most common routes for antibody administration in mouse models are intraperitoneal (i.p.) and intravenous (i.v.).[10] The i.v. route often allows for more uniform distribution.[10]

    • Evaluate the Animal Model:

      • Target Expression: Confirm high and homogenous expression of the target antigen in your tumor model. Low or heterogeneous target expression can limit efficacy.[2]

      • Tumor Microenvironment: The tumor microenvironment can create barriers to antibody penetration.[11]

      • Immunogenicity: The animal model may be generating anti-drug antibodies (ADAs), which can neutralize this compound and reduce its efficacy.[12] Consider using immunodeficient mouse models to mitigate this.[12]

Issue 2: High toxicity or adverse effects observed in animal models.

  • Question: Our mice are showing signs of toxicity (e.g., weight loss, lethargy) after this compound administration, even at doses that are not providing significant efficacy. What could be the cause?

  • Answer: Toxicity is a common challenge with ADCs and can be caused by several factors:[5]

    • Off-Target Toxicity:

      • Payload Release: The cytotoxic payload may be released prematurely in the circulation due to an unstable linker, leading to systemic toxicity.[5]

      • Target Expression on Healthy Tissues: The target antigen may be expressed on normal, healthy tissues, leading to on-target, off-tumor toxicity.[1]

    • ADC Properties:

      • High Drug-to-Antibody Ratio (DAR): A high DAR can increase toxicity.[1] Optimizing the DAR is crucial for balancing efficacy and safety.[13]

      • Hydrophobicity: A highly hydrophobic payload can lead to aggregation and faster clearance, which can contribute to toxicity.[14]

    • Troubleshooting Steps:

      • Dose Fractionation: Instead of a single high dose, administering the total dose in smaller, more frequent injections (dose fractionation) may mitigate toxicity while maintaining efficacy.[9]

      • Re-evaluate the Linker: If premature payload release is suspected, a more stable linker chemistry may be required.[1]

      • Isotype Control: Always include an isotype control group to differentiate between antigen-specific effects and non-specific toxicity.[15]

Issue 3: Inconsistent results between experiments.

  • Question: We are observing significant variability in tumor response to this compound across different experimental cohorts. How can we improve the reproducibility of our results?

  • Answer: Inconsistent results can be frustrating and can often be traced back to subtle variations in experimental procedures.[3]

    • Standardize Reagents and Procedures:

      • Antibody Quality: Ensure high purity (>95%) and low endotoxin (B1171834) levels (<1 EU/mg) for all batches of this compound.[3] Use a consistent source and lot of the antibody if possible.

      • Handling: Always maintain sterility when handling antibodies to avoid contamination.[15]

      • Protocols: Adhere strictly to standardized protocols for tumor cell implantation, animal handling, and drug administration.

    • Animal Model Consistency:

      • Age and Weight: Use mice of a consistent age and weight range for all experiments.

      • Tumor Size: Randomize animals into treatment groups only when tumors have reached a consistent, predefined size.[16]

    • Data Analysis:

      • Sufficient Sample Size: Use a minimum of 5-8 animals per experimental group to achieve robust statistical significance.[17]

      • Blinding: Whenever possible, blind the personnel who are measuring tumors and assessing outcomes to the treatment groups.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a mouse xenograft model? A1: The optimal starting dose can vary depending on the specific tumor model and the payload potency. For many mouse-specific antibodies, a standard dose range is 100-250 μg per mouse.[10] However, a pilot dose-ranging study is highly recommended to determine the maximum tolerated dose (MTD) and the optimal biological dose for your specific model.

Q2: How should I prepare and store this compound for in vivo use? A2: this compound should be of high purity, with low endotoxin levels, and free of preservatives or carrier proteins like BSA that can interfere with the experiment.[18] For handling, always maintain sterility to prevent contamination.[15] Store the antibody at the recommended temperature (typically 4°C for short-term and -20°C or -80°C for long-term storage) and avoid repeated freeze-thaw cycles.

Q3: What are the critical quality attributes to check for this compound before starting an in vivo study? A3: Before any in vivo experiment, you should verify the following:

  • Purity: Greater than 95% as determined by SEC-HPLC.[3]

  • Endotoxin Levels: Less than 1 EU/mg.[3]

  • Aggregation: Minimal aggregation as confirmed by DLS or SEC.[3]

  • Antigen Binding: Confirmed binding to the target antigen via an in vitro assay.

Q4: What control groups are essential for a robust in vivo efficacy study with this compound? A4: To ensure reliable data, the following control groups are recommended:

  • Vehicle Control: To assess the natural progression of the tumor.

  • Isotype Control: To account for any non-specific effects of the antibody administration. The isotype control must match the host species and isotype of this compound.[8][15]

  • Unconjugated Antibody Control: To determine if the antibody alone has any anti-tumor activity.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound to guide experimental design.

Table 1: Hypothetical Dose-Response Data for this compound in a Murine Xenograft Model

Dose (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (%)Observed Toxicity
1i.p.Once weekly25%None
5i.p.Once weekly60%Mild weight loss (<5%)
10i.p.Once weekly85%Significant weight loss (>15%)
5i.v.Once weekly70%Mild weight loss (<5%)

Table 2: Comparison of Different Dosing Schedules for this compound at 5 mg/kg

Dosing ScheduleTotal Dose (mg/kg)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
5 mg/kg, once weekly560%-4%
2.5 mg/kg, twice weekly565%-1%
1.67 mg/kg, three times a week568%0%

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model

This protocol outlines a typical workflow for evaluating the efficacy of this compound.[16]

  • Cell Culture and Implantation:

    • Culture the selected cancer cell line in the appropriate medium until they reach 80-90% confluency.

    • Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.

    • Subcutaneously inject the cell suspension into the flank of the mice (typically 6-8 weeks old).

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).

    • Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • This compound Administration:

    • Prepare the appropriate dilutions of this compound and control articles in a sterile buffer.

    • Administer this compound via the chosen route (e.g., i.p. or i.v. injection) according to the predetermined dosing schedule.

  • Data Collection and Analysis:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

    • Analyze the data to determine tumor growth inhibition and statistical significance.

Mandatory Visualization

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Internalization Internalization Receptor->Internalization This compound This compound This compound->Receptor Binds Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Signaling_Cascade Downstream Signaling Cascade Payload_Release->Signaling_Cascade Inhibits Apoptosis Apoptosis Signaling_Cascade->Apoptosis Induces

Caption: Hypothetical mechanism of action for this compound.

experimental_workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment with this compound or Controls randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint End of Study Criteria Met? monitoring->endpoint endpoint->monitoring No analysis Tumor Excision & Pharmacodynamic Analysis endpoint->analysis Yes end End analysis->end

Caption: Workflow for an in vivo efficacy study.

troubleshooting_workflow cluster_adc ADC Integrity Checks cluster_dosing Dosing Optimization cluster_model Model Evaluation start Low In Vivo Efficacy Observed check_adc Step 1: Verify this compound Integrity & Activity start->check_adc adc_agg Check Aggregation (SEC/DLS) check_adc->adc_agg adc_bind Verify Binding (ELISA/SPR) check_adc->adc_bind adc_stable Assess Linker Stability check_adc->adc_stable check_dosing Step 2: Optimize Dosing & Administration dose_level Perform Dose-Response Study check_dosing->dose_level dose_sched Optimize Dosing Schedule check_dosing->dose_sched dose_route Test Different Routes (i.p./i.v.) check_dosing->dose_route check_model Step 3: Evaluate Animal Model model_target Confirm Target Expression check_model->model_target model_tme Analyze Tumor Microenvironment check_model->model_tme model_ada Assess Anti-Drug Antibodies check_model->model_ada adc_agg->check_dosing adc_bind->check_dosing adc_stable->check_dosing dose_level->check_model dose_sched->check_model dose_route->check_model

Caption: Troubleshooting workflow for low efficacy.

References

TNT-b10 Experimental Variability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TNT-b10, an advanced ionizable lipidoid for the formulation of lipid-like nanoparticles (LLNs) and lipid nanoparticles (LNPs) for siRNA and mRNA delivery. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges and provide clear guidance on protocols and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an ionizable cationic lipidoid used in the development of lipid nanoparticles (LNPs) for the delivery of nucleic acids such as siRNA and mRNA.[1][2][3][4] Its chemical formula is C48H96N6O6 with a molecular weight of 853.31 g/mol .[1][3] It is particularly noted for its utility in spleen-targeted mRNA delivery.

Q2: What is the primary application of this compound?

A2: this compound is primarily used as a key component in lipid nanoparticle formulations to encapsulate and deliver mRNA and siRNA to target cells, both in vitro and in vivo.[2][3][4] Research has shown its effectiveness in delivering mRNA to liver cancer cells and its potential for targeting immune cells in the spleen.

Q3: How does this compound facilitate nucleic acid delivery?

A3: Like other ionizable lipids, this compound is designed to have a near-neutral charge at physiological pH, which reduces toxicity and non-specific interactions in circulation. Upon encapsulation within the acidic environment of an endosome, the lipid becomes protonated, facilitating the disruption of the endosomal membrane and the release of the nucleic acid payload into the cytoplasm.

Q4: What are the storage recommendations for this compound?

A4: For long-term storage, this compound should be kept at -20°C. For short-term storage, 0-4°C is suitable. It is typically shipped at ambient temperature.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and application of this compound-based lipid nanoparticles.

Problem Potential Cause Recommended Solution
Low mRNA/siRNA Encapsulation Efficiency Suboptimal pH of the aqueous buffer.Ensure the aqueous buffer (e.g., sodium acetate (B1210297) or sodium citrate) is at a pH of 4-5 to protonate the ionizable lipid, facilitating interaction with the negatively charged nucleic acid.
Inappropriate lipid-to-nucleic acid weight ratio.Optimize the lipid-to-nucleic acid weight ratio, typically starting in the range of 10:1 to 30:1.
Inefficient mixing of lipid and aqueous phases.Utilize a rapid and reproducible mixing method, such as a microfluidic device, to ensure uniform nanoparticle formation.
Large Particle Size (>200 nm) or High Polydispersity Index (PDI > 0.3) Aggregation due to insufficient stabilization.Increase the molar percentage of the PEG-lipid (e.g., 1-2 mol%) to enhance steric stabilization.
Inconsistent mixing during formulation.Employ a controlled mixing system like a microfluidic mixer for consistent and rapid mixing. Manual methods can lead to variability.
Lipid components not fully dissolved.Ensure all lipid components are completely dissolved in the ethanol (B145695) solvent before mixing with the aqueous phase.
Low Transfection Efficiency In Vitro Poor endosomal escape.The design of this compound is intended to facilitate endosomal escape. However, optimizing the formulation with different helper lipids may improve this process.
Low cellular uptake.Confirm the appropriate cell line is being used and that cells are healthy and in the logarithmic growth phase.
Degradation of mRNA/siRNA.Use RNase-free reagents and consumables throughout the formulation process to prevent nucleic acid degradation.
High Cytotoxicity High concentration of the ionizable lipid.Perform a dose-response curve to determine the optimal LNP concentration that provides high transfection efficiency with minimal toxicity.
Residual ethanol from the formulation process.Ensure complete removal of ethanol through dialysis or a similar buffer exchange method after LNP formation.
Batch-to-Batch Variability Inconsistent manual mixing.Standardize the formulation process by using an automated or semi-automated mixing system.
Variability in raw material quality.Use high-purity lipids and ensure consistent quality of all reagents.
Instability during storage.Store LNPs at 4°C for short-term use. For long-term storage, consider lyophilization with a cryoprotectant or storage at -80°C.[5]

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles using Microfluidic Mixing

This protocol describes a general method for formulating this compound-based LNPs for mRNA delivery.

1. Preparation of Lipid Stock Solutions:

  • Prepare individual stock solutions of this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol. A common molar ratio is approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • Combine the individual lipid stock solutions in a glass vial to create the final lipid mixture in ethanol.

2. Preparation of Aqueous Phase:

  • Prepare an aqueous buffer (e.g., 50 mM sodium citrate) with a pH of 4.0.

  • Dissolve the mRNA in this acidic aqueous buffer.

3. Microfluidic Mixing:

  • Set up a microfluidic mixing device (e.g., NanoAssemblr).

  • Load the lipid-ethanol mixture into one syringe and the mRNA-aqueous buffer mixture into another.

  • Set the flow rate ratio of the aqueous phase to the organic (ethanol) phase to 3:1.

  • Initiate the mixing process. The rapid mixing of the two phases will cause the lipids to precipitate and self-assemble into LNPs, encapsulating the mRNA.

4. Purification and Buffer Exchange:

  • Collect the LNP solution from the microfluidic device.

  • Dialyze the LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and exchange the buffer. This can be done using dialysis cassettes with an appropriate molecular weight cutoff (e.g., 10 kDa).

5. Characterization:

  • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

  • Zeta Potential: Determine the surface charge of the LNPs.

  • Encapsulation Efficiency: Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen). The fluorescence is measured before and after lysing the LNPs with a detergent like Triton X-100.

    • Encapsulation Efficiency (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

6. Sterilization and Storage:

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Store the sterile LNP solution at 4°C for short-term use.

Diagrams and Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_form Formulation cluster_proc Post-Processing cluster_final Final Product LipidMix Lipid Mixture (this compound, DSPC, Chol, PEG) in Ethanol Microfluidics Microfluidic Mixing LipidMix->Microfluidics Organic Phase mRNASol mRNA in Aqueous Buffer (pH 4) mRNASol->Microfluidics Aqueous Phase Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis Characterization Characterization (Size, PDI, Zeta, EE) Dialysis->Characterization Sterilization Sterile Filtration Characterization->Sterilization FinalLNP Sterile LNP Formulation Sterilization->FinalLNP

Caption: Workflow for this compound Lipid Nanoparticle Formulation.

LNP_Cellular_Delivery cluster_extracellular Extracellular Space cluster_cellular Cellular Environment LNP This compound LNP (with mRNA) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Endosome Endosome (Acidic pH) Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape This compound Protonation Cytoplasm Cytoplasm Escape->Cytoplasm mRNA Release Translation mRNA Translation (Ribosome) Cytoplasm->Translation Protein Therapeutic Protein Translation->Protein

Caption: Cellular Delivery Pathway of this compound LNPs.

References

Technical Support Center: TNT-b10 Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for the TNT-b10 protocol, a method for assessing the efficacy of inhibitors on the TNF-α signaling pathway by quantifying NF-κB p65 nuclear translocation.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the this compound protocol?

The this compound protocol is designed to quantify the inhibitory effect of a compound on the nuclear translocation of the NF-κB p65 subunit following stimulation with Tumor Necrosis Factor-alpha (TNF-α). It is primarily used in drug discovery and development to screen for potential anti-inflammatory agents.

Q2: What is the key modification in the "b10" version of this protocol?

The "b10" modification refers to the inclusion of a specific co-incubation step with a proteasome inhibitor, MG-132, as a positive control for maximal NF-κB activation. This allows for normalization of the test compound's effect, providing a more accurate determination of its inhibitory potential by establishing a dynamic range for the assay.

Q3: My negative control (unstimulated cells) shows high background for nuclear p65. What is a possible cause?

High background in unstimulated cells can be due to several factors:

  • Cell Stress: Over-confluent cells, nutrient deprivation, or harsh handling during seeding can lead to baseline NF-κB activation. Ensure cells are healthy and sub-confluent.

  • Contamination: Mycoplasma or endotoxin (B1171834) contamination can activate inflammatory pathways. Regularly test cell cultures for contamination.

  • Antibody Specificity: The primary antibody for p65 may have non-specific binding. Validate the antibody using knockout/knockdown cell lines if possible, or test different antibody clones.

Q4: The TNF-α stimulation did not result in a significant increase in p65 nuclear translocation in my positive control. What went wrong?

This issue can arise from:

  • Inactive TNF-α: Ensure the TNF-α stock is properly stored and has not undergone multiple freeze-thaw cycles. Test its activity with a known sensitive cell line.

  • Cell Line Responsiveness: The cell line used may have low expression of TNF receptors (TNFR1/2). Verify the responsiveness of your cell line or use a different one known to be sensitive to TNF-α.

  • Timing: The peak of p65 nuclear translocation is transient. The chosen time point for cell lysis or fixation might be too early or too late. Perform a time-course experiment (e.g., 15, 30, 60, 90 minutes) to determine the optimal stimulation time for your specific cell model.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High Well-to-Well Variability Inconsistent cell seeding; Uneven compound/cytokine distribution; Edge effects in the plate.Use a multichannel pipette or automated cell dispenser for seeding. Ensure proper mixing of reagents in each well. Avoid using the outer wells of the plate, or fill them with PBS to maintain humidity.
Low Assay Window (Signal-to-Background Ratio) Suboptimal TNF-α concentration; Insufficient incubation time; Low primary antibody concentration.Titrate TNF-α to determine the EC80 (80% of maximal effect) for your cell line. Optimize the stimulation time as described in the FAQ. Titrate the primary antibody to find the optimal concentration that maximizes signal without increasing background.
Test Compound Appears Toxic to Cells Compound concentration is too high; Compound is insoluble and precipitating on cells.Perform a cytotoxicity assay (e.g., MTS or LDH release) in parallel to determine the compound's toxic concentration range. Visually inspect the wells for precipitate after compound addition; if present, consider using a lower concentration or a different solvent.

Experimental Protocol: this compound

This protocol outlines the steps for measuring the effect of a test inhibitor on TNF-α-induced NF-κB p65 nuclear translocation in HeLa cells using immunofluorescence microscopy.

1. Cell Seeding:

  • Seed HeLa cells in a 96-well imaging plate at a density of 1 x 10⁴ cells/well.
  • Incubate for 24 hours at 37°C, 5% CO₂.

2. Compound Treatment:

  • Prepare serial dilutions of the test inhibitor in serum-free media.
  • Remove the old media from the cells and add 100 µL of the compound dilutions.
  • Incubate for 1 hour at 37°C, 5% CO₂.
  • Controls: Include wells with vehicle only (e.g., 0.1% DMSO) and a positive control inhibitor (e.g., 10 µM BAY 11-7082).

3. Stimulation (this compound Modification):

  • Prepare a solution of TNF-α in serum-free media at a final concentration of 20 ng/mL.
  • Add 50 µL of the TNF-α solution to all wells except the negative control wells.
  • For the "b10" positive control, add MG-132 to a final concentration of 10 µM along with TNF-α.
  • Incubate for 30 minutes at 37°C, 5% CO₂.

4. Fixation and Permeabilization:

  • Fix the cells by adding 4% paraformaldehyde for 15 minutes at room temperature.
  • Wash three times with PBS.
  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

5. Immunostaining:

  • Block with 5% BSA in PBS for 1 hour.
  • Incubate with anti-NF-κB p65 primary antibody (1:500 dilution) overnight at 4°C.
  • Wash three times with PBS.
  • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
  • Wash three times with PBS.

6. Imaging and Analysis:

  • Acquire images using a high-content imaging system.
  • Quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm. The ratio of nuclear to cytoplasmic intensity is used to determine the extent of translocation.

Data Presentation

Table 1: Dose-Response of a Test Inhibitor on p65 Nuclear Translocation

Inhibitor Conc. (µM)Nuclear/Cytoplasmic p65 Ratio (Mean ± SD)% Inhibition
0 (Vehicle)3.5 ± 0.40%
0.13.1 ± 0.511.4%
12.2 ± 0.337.1%
51.5 ± 0.257.1%
101.1 ± 0.268.6%
BAY 11-7082 (10 µM)1.0 ± 0.171.4%

Visualizations

TNT_b10_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR1 TNFR1 TRADD_TRAF2 TRADD/TRAF2 TNFR1->TRADD_TRAF2 Recruits IKK_Complex IKK Complex TRADD_TRAF2->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates p65_p50 NF-κB (p65/p50) IkB->p65_p50 Inhibition IkB_p p-IκBα p65_p50_active Active NF-κB p65_p50->p65_p50_active Releases p65_p50_nucleus NF-κB in Nucleus p65_p50_active->p65_p50_nucleus Translocates Proteasome Proteasome IkB_p->Proteasome Degradation Test_Inhibitor Test Inhibitor MG132 MG-132 ('b10' Control) MG132->Proteasome Inhibits Gene_Transcription Gene Transcription (Inflammation) p65_p50_nucleus->Gene_Transcription Induces

Caption: TNF-α signaling pathway leading to NF-κB activation and points of intervention.

TNT_b10_Workflow start Start seed_cells 1. Seed HeLa Cells in 96-well Plate start->seed_cells incubate1 2. Incubate 24h seed_cells->incubate1 add_compound 3. Add Test Inhibitor (1h Incubation) incubate1->add_compound stimulate 4. Stimulate with TNF-α (30 min Incubation) add_compound->stimulate fix_perm 5. Fix and Permeabilize stimulate->fix_perm immunostain 6. Immunostain for p65 (Green) & Nuclei (Blue) fix_perm->immunostain image 7. Acquire Images immunostain->image analyze 8. Analyze Nuclear/Cytoplasmic p65 Intensity Ratio image->analyze end End analyze->end

Caption: Experimental workflow for the this compound protocol.

Technical Support Center: TNT-b10 Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the quality control measures for TNT-b10 lipid nanoparticles (LNPs). It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a lipid-like nanoparticle (LLN) designed for the delivery of messenger RNA (mRNA). It is an optimized version of the siRNA carrier TNT-a10, with modified functional group positions to enhance its delivery capabilities, particularly to the spleen.[1][2]

Q2: What is the typical formulation of this compound LNPs?

A2: A common formulation for this compound LNPs consists of this compound, DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), and cholesterol. An optimized ratio has been reported as 20/30/40 (this compound/DOPE/Cholesterol).[3]

Q3: How is the stability of this compound LNPs enhanced?

A3: The stability of this compound LNPs can be significantly improved through pegylation. Pegylated O-TNT-b10 LNPs have been shown to be stable for at least four weeks.[4][5]

Q4: What are the key characterization methods for this compound LNPs?

A4: Essential characterization methods for this compound LNPs include Dynamic Light Scattering (DLS) for size measurement and Cryo-Transmission Electron Microscopy (Cryo-TEM) to observe their shape and internal structure.[4][5] These are crucial for both quality control and the optimization of their formulation.[4][5]

Troubleshooting Guide

Problem 1: Low mRNA Delivery Efficiency

Q: My experiments are showing low transfection efficiency with this compound LNPs. What are the possible causes and solutions?

A: Low delivery efficiency can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Suboptimal Formulation: The ratio of this compound to helper lipids is critical. An optimized formulation (e.g., F25) has demonstrated significantly higher luciferase expression.[5] Ensure you are using the recommended ratios.

  • Particle Size and Polydispersity: The size and uniformity of your LNPs are crucial for efficient cellular uptake. Characterize your LNP size using Dynamic Light Scattering (DLS).

  • Structural Integrity: The structure of the lipid-like compounds can dramatically affect delivery efficiency.[5] Confirm the integrity of your this compound material.

  • Comparison with Predecessors: The delivery efficiency of O-TNT-b10 LLNs has been shown to be 10-fold higher than that of TNT-a10 LLNs with the same formulation.[4] If you have previously worked with TNT-a10, you should expect a significant improvement with this compound.

Problem 2: Particle Aggregation and Instability

Q: I am observing aggregation and instability of my this compound LNP preparations. How can I resolve this?

A: LNP stability is a common challenge. Consider the following:

  • Pegylation: The addition of a PEG lipid to the formulation is crucial for stability. Pegylated O-TNT-b10 LNPs have demonstrated stability for over four weeks.[5][6]

  • Storage Conditions: The shelf-life and storage conditions, such as temperature and storage buffer, are critical and unresolved challenges for mRNA therapeutics in general.[7] Ensure your storage conditions are optimized.

  • Formulation Ratios: The molar ratios of the components, including cholesterol, are important for stabilizing the LNP structure.[1]

Quantitative Data Summary

ParameterValueReference
Optimized Formulation Ratio (this compound/DOPE/Cholesterol)20/30/40[3]
Stability of Pegylated O-TNT-b10 LNPsAt least 4 weeks[4][5]
Delivery Efficiency Improvement (O-TNT-b10 vs. TNT-a10)10-fold higher[4][5][6]
In Vitro Delivery Efficiency Improvement (Optimized vs. Initial)Over 2-fold[5]

Key Experimental Protocols

1. Dynamic Light Scattering (DLS) for Particle Size Analysis

  • Purpose: To determine the size distribution and polydispersity index (PDI) of this compound LNPs.

  • Methodology:

    • Dilute the LNP suspension in an appropriate buffer (e.g., PBS) to a suitable concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle).

    • Equilibrate the sample to the set temperature.

    • Acquire the scattering data over a set duration.

    • Analyze the data using the instrument's software to obtain the average particle size and PDI.

2. Cryo-Transmission Electron Microscopy (Cryo-TEM) for Structural Analysis

  • Purpose: To visualize the morphology and internal structure of this compound LNPs.

  • Methodology:

    • Apply a small volume (3-5 µL) of the LNP suspension to a glow-discharged TEM grid.

    • Blot the grid to create a thin film of the suspension.

    • Plunge-freeze the grid into liquid ethane (B1197151) to rapidly vitrify the sample.

    • Transfer the frozen grid to a cryo-TEM holder under liquid nitrogen.

    • Insert the holder into the TEM.

    • Image the sample at low electron dose conditions to prevent radiation damage.

    • Acquire images at different magnifications to observe the overall morphology and fine structural details.

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_qc Quality Control This compound This compound Mixing Microfluidic Mixing This compound->Mixing Helper_Lipids Helper Lipids (DOPE, Cholesterol, PEG-lipid) Helper_Lipids->Mixing mRNA mRNA mRNA->Mixing LNP_Suspension LNP Suspension Mixing->LNP_Suspension Formation of LNP Suspension DLS DLS Analysis (Size, PDI) Cryo-TEM Cryo-TEM (Morphology) Encapsulation Encapsulation Efficiency LNP_Suspension->DLS LNP_Suspension->Cryo-TEM LNP_Suspension->Encapsulation

Caption: Experimental workflow for this compound LNP formulation and quality control.

cellular_pathway TNT-b10_LNP This compound LNP (with mRNA) Cell_Membrane Cell Membrane TNT-b10_LNP->Cell_Membrane 1. Approach Endocytosis Endocytosis Cell_Membrane->Endocytosis 2. Uptake Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape 3. pH-mediated Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm mRNA_Release mRNA Release Cytoplasm->mRNA_Release Translation Translation (Ribosomes) mRNA_Release->Translation 4. mRNA in Cytosol Protein Protein Expression Translation->Protein 5. Protein Synthesis

Caption: Cellular uptake and mRNA release pathway for this compound LNPs.

References

Technical Support Center: TNT-b10 Experimental Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support center addresses common experimental artifacts and troubleshooting strategies relevant to a hypothetical small molecule inhibitor, referred to as "TNT-b10." As publicly available information on a specific molecule named "this compound" is unavailable, this guide synthesizes best practices and troubleshooting advice from established biochemical and cell-based assay protocols.

This resource is intended for researchers, scientists, and drug development professionals to navigate and resolve potential challenges during the experimental evaluation of novel compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing an increase in signal in our MTT/XTT cell viability assays at higher concentrations of this compound, suggesting increased cell viability. Is this expected?

A1: This is a common artifact observed with certain small molecules.[1][2] An apparent increase in cell viability, especially at higher concentrations of a test compound, is often due to the compound directly reducing the tetrazolium salts (MTT, XTT) to their colored formazan (B1609692) product.[1][2] This chemical reaction is independent of cellular metabolic activity and can lead to a false-positive signal. It is crucial to perform a cell-free control experiment to confirm this interference.[1][2]

Q2: Our ELISA results show high background across all wells, even in our negative controls, when testing the effect of this compound. What are the likely causes?

A2: High background in ELISA assays is a frequent issue with several potential causes.[3] The most common culprits include insufficient plate washing, inadequate blocking, or issues with antibody concentrations.[4] Contamination of reagents or buffers, incorrect incubation times or temperatures, and non-specific binding of antibodies can also contribute to high background.[4][5]

Q3: In our Western blot analysis, we are not seeing a clear, single band for our protein of interest after treatment with this compound. What could be wrong?

A3: Issues with Western blot results can stem from various steps in the protocol. Problems such as no signal, high background, or non-specific bands are common.[6][7][8] If you are seeing no signal, it could be due to low target protein concentration, inefficient protein transfer, or problems with the primary or secondary antibodies.[7][8] High background can be caused by insufficient blocking or washing, or too high an antibody concentration.[6][8] Non-specific bands may indicate that the antibody is cross-reacting with other proteins or that there is protein degradation.[6][8]

Q4: How can we confirm that the observed cellular effects are due to this compound's on-target activity and not off-target effects or general toxicity?

A4: Distinguishing between on-target and off-target effects is a critical aspect of drug development.[9] To confirm on-target activity, you can perform several experiments. A dose-response curve showing a clear relationship between this compound concentration and the biological effect is a good starting point.[9] A rescue experiment, where you overexpress a resistant mutant of the target protein, can also provide strong evidence of on-target activity.[9] Additionally, target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), can confirm that this compound is binding to its intended target within the cell.[9] It is also important to determine the cytotoxic threshold of this compound to ensure you are working with non-toxic concentrations in your functional assays.[9]

Troubleshooting Guides

Troubleshooting High Background in ELISA

High background in an ELISA can mask the specific signal, leading to reduced assay sensitivity and inaccurate results.[3] The following table summarizes common causes and solutions.

Problem Code Potential Cause Recommended Solution
ELISA-HB-01 Insufficient WashingIncrease the number of wash steps and the volume of wash buffer. Ensure complete aspiration of buffer between washes.[3][4]
ELISA-HB-02 Inadequate BlockingIncrease the blocking incubation time or the concentration of the blocking agent (e.g., from 1% to 2% BSA). Consider trying a different blocking agent.[4]
ELISA-HB-03 High Antibody ConcentrationTitrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[10]
ELISA-HB-04 Non-specific Antibody BindingRun a control with only the secondary antibody to check for non-specific binding. Ensure the secondary antibody was raised against the species of the primary antibody.
ELISA-HB-05 Reagent/Plate ContaminationUse fresh, sterile reagents and plates. Ensure no cross-contamination between wells.[3][5]
ELISA-HB-06 Substrate IssuesEnsure the substrate has not degraded. The TMB substrate solution should be colorless before use.[3]
ELISA-HB-07 Incorrect Incubation ConditionsAdhere to the recommended incubation times and temperatures. Avoid running assays near heat sources or in direct sunlight.[3]
Troubleshooting Cell Viability Assay Artifacts

Cell viability assays are prone to artifacts, especially when screening chemical compounds.[11][12]

Problem Code Potential Cause Recommended Solution
CVA-A-01 Compound Interference with Assay Reagents (e.g., MTT, XTT)Perform a cell-free control experiment by incubating this compound with the assay reagent in the absence of cells to check for direct reduction.[1][2]
CVA-A-02 High Variability Between ReplicatesEnsure even cell seeding by properly mixing the cell suspension before and during plating. Use a multichannel pipette for consistency.[11]
CVA-A-03 "Edge Effects" in Multi-well PlatesAvoid using the outer wells for experimental samples. Fill the perimeter wells with sterile media or PBS to create a humidity barrier.[11]
CVA-A-04 Incomplete Solubilization of Formazan Crystals (MTT Assay)Ensure the solubilization solution is added to all wells and mixed thoroughly. Allow sufficient incubation time for complete dissolution.[11]
CVA-A-05 Compound PrecipitationVisually inspect for compound precipitation in the wells. If observed, consider using a lower concentration or a different solvent.

Experimental Protocols

Protocol: Cell-Free Assay for MTT/XTT Interference

This protocol is designed to determine if this compound directly reduces tetrazolium salts, leading to a false-positive signal in cell viability assays.[1]

  • Prepare Compound Dilutions: Prepare a serial dilution of this compound in cell culture medium at the same concentrations used in your cellular experiments. Include a vehicle control (e.g., DMSO).

  • Plate Setup: Add the compound dilutions to the wells of a 96-well plate in the absence of cells.

  • Add Assay Reagent: Add the MTT or XTT reagent to each well according to the manufacturer's protocol.

  • Incubation: Incubate the plate for the same duration as your cell-based assay (e.g., 2-4 hours) at 37°C.

  • Solubilization (for MTT): If using MTT, add the solubilization solution (e.g., DMSO or SDS).

  • Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

  • Analysis: A significant increase in absorbance in the wells containing this compound compared to the vehicle control indicates direct interference.

Protocol: General Western Blot Analysis

This protocol provides a general framework for assessing changes in protein expression or phosphorylation following treatment with this compound.

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

Visualizations

Hypothetical this compound Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF TNTb10 This compound TNTb10->Kinase2 Gene Gene Expression TF->Gene

Caption: Hypothetical signaling pathway where this compound inhibits Kinase B.

Troubleshooting_High_ELISA_Background Start High Background Observed CheckWashing Review Washing Protocol Start->CheckWashing WashingOK Washing Sufficient? CheckWashing->WashingOK IncreaseWashing Increase Wash Steps/Volume WashingOK->IncreaseWashing No CheckBlocking Review Blocking Step WashingOK->CheckBlocking Yes IncreaseWashing->CheckWashing BlockingOK Blocking Adequate? CheckBlocking->BlockingOK OptimizeBlocking Increase Blocking Time/Concentration BlockingOK->OptimizeBlocking No CheckAntibody Review Antibody Concentrations BlockingOK->CheckAntibody Yes OptimizeBlocking->CheckBlocking AntibodyOK Concentrations Optimal? CheckAntibody->AntibodyOK TitrateAntibody Perform Antibody Titration AntibodyOK->TitrateAntibody No CheckContamination Investigate Contamination AntibodyOK->CheckContamination Yes TitrateAntibody->CheckAntibody Resolved Problem Resolved CheckContamination->Resolved

Caption: Workflow for troubleshooting high background in ELISA.

Cell_Viability_Workflow Seed 1. Seed Cells in 96-well Plate Adhere 2. Allow Cells to Adhere (Overnight) Seed->Adhere Treat 3. Treat with this compound Serial Dilutions Adhere->Treat Incubate 4. Incubate for Desired Duration (e.g., 72h) Treat->Incubate AddReagent 5. Add Viability Reagent (e.g., MTT) Incubate->AddReagent IncubateReagent 6. Incubate with Reagent (e.g., 2-4h) AddReagent->IncubateReagent Solubilize 7. Solubilize Formazan (if MTT) IncubateReagent->Solubilize Read 8. Read Absorbance/Fluorescence Solubilize->Read Analyze 9. Analyze Data & Plot Dose-Response Curve Read->Analyze

Caption: Standard workflow for a cell viability assay.

References

Validation & Comparative

Comparison: Carboplatin vs. Docetaxel in the Context of the TNT Trial

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of current research reveals that "TNT-b10" does not correspond to a specific therapeutic compound. The term "TNT" in a clinical context primarily refers to the "TNT trial," a significant phase III study in oncology. This trial investigates the efficacy of different chemotherapy agents in specific cancer subtypes.

Given this, a direct comparison of a compound named "this compound" with a competitor is not feasible. However, a comprehensive analysis of the key chemotherapeutic agents evaluated within the prominent TNT clinical trial can be provided. The most relevant and well-documented study is the TNT trial (NCT00532727), which compares the efficacy of carboplatin (B1684641) to docetaxel (B913) in patients with triple-negative or BRCA1/2-mutated breast cancer.[1][2][3]

Therefore, this guide will proceed with a detailed comparison of Carboplatin and Docetaxel , the two drugs investigated in the TNT trial, which represents the most pertinent interpretation of the user's request.

This comparison guide provides an objective analysis of the performance of Carboplatin versus Docetaxel, drawing upon the data from the TNT clinical trial.

Data Presentation

The primary endpoint of the TNT trial was the objective response rate (ORR). The trial's findings indicate a significant difference in efficacy between the two drugs, particularly in patients with germline BRCA1/2 mutations (gBRCA-BC).

MetricCarboplatinDocetaxelPopulationSource
Objective Response Rate (ORR) 31.4%34.0%Unselected Population[2]
Objective Response Rate (ORR) 68%33%gBRCA-BC Patients[2]

As the data indicates, while there was no significant difference in the overall unselected patient population, carboplatin demonstrated a markedly superior objective response rate in the subgroup of patients with germline BRCA1/2 mutations.[2]

Experimental Protocols

The methodologies for the TNT trial provide the framework for understanding the data presented.

TNT Trial (NCT00532727) Protocol Summary: [1][3]

  • Study Design: A phase III, open-label, randomized clinical trial.[1]

  • Patient Population: Patients with recurrent locally advanced or metastatic triple-negative breast cancer (TNBC) or those with recurrent locally advanced or metastatic disease with germline BRCA1/2 mutations.[1]

  • Intervention: Patients were randomized to receive either carboplatin or docetaxel.

  • Primary Endpoint: The primary outcome measured was the objective response rate (ORR).[2]

  • Biomarker Analysis: A prespecified protocol was in place for biomarker-treatment interaction analyses in gBRCA-BC and "BRCAness" subgroups.[2]

Signaling Pathways and Mechanisms of Action

The differential response to carboplatin and docetaxel is rooted in their distinct mechanisms of action and the genetic background of the tumors.

  • Carboplatin: As a platinum-based chemotherapy, carboplatin is a DNA cross-linking agent.[3] It forms adducts with DNA, which disrupts DNA replication and transcription, ultimately leading to apoptosis. Tumors with deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations, are hypothesized to be particularly sensitive to platinum agents.[2]

  • Docetaxel: Docetaxel belongs to the taxane (B156437) class of chemotherapeutic drugs. Its mechanism involves the stabilization of microtubules, which are essential components of the cytoskeleton.[3] This disruption of microtubule dynamics inhibits mitosis and leads to cell death.

The following diagram illustrates the distinct signaling pathways targeted by each drug.

G cluster_0 Carboplatin Action cluster_1 Docetaxel Action Carboplatin Carboplatin DNA_Adducts DNA_Adducts Carboplatin->DNA_Adducts Forms DNA_Damage DNA_Damage DNA_Adducts->DNA_Damage Causes Apoptosis_C Apoptosis DNA_Damage->Apoptosis_C Induces Docetaxel Docetaxel Microtubule_Stabilization Microtubule_Stabilization Docetaxel->Microtubule_Stabilization Promotes Mitotic_Arrest Mitotic_Arrest Microtubule_Stabilization->Mitotic_Arrest Leads to Apoptosis_D Apoptosis Mitotic_Arrest->Apoptosis_D Induces

Figure 1. Mechanisms of action for Carboplatin and Docetaxel.

The experimental workflow of the TNT trial can be visualized to understand the patient stratification and treatment allocation.

G Patient_Population Patients with Advanced TNBC or gBRCA-BC Randomization Randomization Patient_Population->Randomization Carboplatin_Arm Carboplatin Treatment Randomization->Carboplatin_Arm Arm 1 Docetaxel_Arm Docetaxel Treatment Randomization->Docetaxel_Arm Arm 2 ORR_Analysis Objective Response Rate Analysis Carboplatin_Arm->ORR_Analysis Docetaxel_Arm->ORR_Analysis Subgroup_Analysis Subgroup Analysis (gBRCA vs. non-gBRCA) ORR_Analysis->Subgroup_Analysis

Figure 2. TNT trial experimental workflow.

References

Validating Target Engagement of a Novel MEK1 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming that a therapeutic agent engages its intended molecular target within a cellular context is a critical step in the development pipeline. This guide provides a comparative overview of key methodologies for validating the target engagement of a hypothetical MEK1 inhibitor, hereafter referred to as HKI (Hypothetical Kinase Inhibitor). This guide will objectively compare the performance of different validation methods and provide supporting experimental data and protocols.

The Role of MEK1 in Cellular Signaling

MEK1 (Mitogen-activated protein kinase kinase 1) is a crucial kinase in the RAS/RAF/MEK/ERK signaling pathway. This pathway regulates fundamental cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers, making MEK1 an attractive target for therapeutic intervention. HKI is designed to be a potent and selective inhibitor of MEK1, preventing the phosphorylation and subsequent activation of its downstream target, ERK1/2.

Comparison of Target Engagement Validation Methods

Several techniques can be employed to validate the engagement of HKI with MEK1. The choice of method often depends on factors such as the specific research question, available resources, and desired throughput. Below is a comparison of common direct and indirect methods for assessing target engagement.

MethodPrincipleKey AdvantagesKey Limitations
Cellular Thermal Shift Assay (CETSA®) Ligand binding increases the thermal stability of the target protein.Label-free, applicable in intact cells and tissues, reflects physiological conditions.Not all protein-ligand interactions result in a significant thermal shift; can be lower throughput.
Western Blot (p-ERK) Measures the phosphorylation of ERK, a downstream substrate of MEK1, as a readout of target inhibition.Widely accessible, well-established, provides functional confirmation of target inhibition.Indirect method; inhibition of p-ERK could be due to off-target effects.
NanoBRET™ Target Engagement Assay Measures the binding of a fluorescently labeled tracer to a NanoLuc®-tagged target protein in live cells.High-throughput, quantitative, real-time measurements in live cells.Requires genetic modification of the target protein, potential for tracer-specific artifacts.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.Label-free, does not require thermal denaturation.Requires careful optimization of protease concentration and digestion time.

Quantitative Data for MEK1 Inhibitor Target Engagement

The following table summarizes representative quantitative data for well-characterized MEK1 inhibitors, which can serve as a benchmark for evaluating the performance of HKI.

MEK1 InhibitorAssayCell LineEndpointResult
Selumetinib (AZD6244) CETSAHEK293Thermal Shift (ΔTagg)+4.2 °C
Selumetinib (AZD6244) p-ERK Inhibition (Cellular Assay)Various Cancer Cell LinesIC50< 40 nM
Trametinib (GSK1120212) MEK1 Kinase AssayPurified MEK1IC500.7 nM
Trametinib (GSK1120212) p-ERK Inhibition (Cellular Assay)HT-29IC50~1 nM
Cobimetinib (GDC-0973) MEK1 Kinase AssayPurified MEK1IC500.9 nM
Cobimetinib (GDC-0973) p-ERK Inhibition (Cellular Assay)Multiple Cancer Cell LinesIC50Subnanomolar

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for MEK1 Engagement

This protocol describes the validation of HKI engagement with MEK1 in intact cells.

Materials:

  • Cell line expressing MEK1 (e.g., HEK293, HT-29)

  • HKI and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE and Western Blot reagents

  • Primary antibody against MEK1

  • HRP-conjugated secondary antibody

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with HKI at the desired concentration or a vehicle control for 1-2 hours.

  • Heating Step: Harvest and wash the cells in PBS. Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis: Add lysis buffer to the cell suspensions and incubate on ice for 30 minutes.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the levels of soluble MEK1 by Western Blot.

  • Data Analysis: Quantify the band intensities for MEK1 at each temperature. Plot the percentage of soluble MEK1 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of HKI indicates target engagement.

Western Blot for Phospho-ERK (p-ERK) Inhibition

This protocol details the indirect measurement of HKI target engagement by assessing the phosphorylation of its downstream target, ERK.

Materials:

  • Cell line of interest

  • HKI and vehicle control (e.g., DMSO)

  • Growth factors (e.g., EGF) for stimulating the pathway, if necessary

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE and Western Blot reagents

  • Primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2

  • HRP-conjugated secondary antibody

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with various concentrations of HKI or a vehicle control for a predetermined time (e.g., 2 hours). If the basal p-ERK level is low, stimulate the cells with a growth factor for a short period (e.g., 15-30 minutes) before harvesting.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against p-ERK overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

  • Data Analysis: Quantify the band intensities for both p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized p-ERK levels against the HKI concentration to determine the IC50 value.

Visualizations

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Sos1 Sos1 Grb2->Sos1 Ras RAS Sos1->Ras Raf RAF Ras->Raf MEK1 MEK1 Raf->MEK1 ERK ERK MEK1->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation HKI HKI (Hypothetical Kinase Inhibitor) HKI->MEK1

Caption: MAPK/ERK signaling pathway with the inhibitory action of HKI on MEK1.

CETSA_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cell_treatment 1. Cell Treatment (HKI or Vehicle) heating 2. Heating Step (Temperature Gradient) cell_treatment->heating lysis 3. Cell Lysis heating->lysis centrifugation 4. Centrifugation (Separate Soluble Fraction) lysis->centrifugation western_blot 5. Western Blot (Detect Soluble MEK1) centrifugation->western_blot data_analysis 6. Data Analysis (Generate Melting Curve) western_blot->data_analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Efficacy of the TNT Regimen versus Standard of Care in Advanced Sarcomas

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the TNT regimen (Talimogene laherparepvec, Nivolumab (B1139203), and Trabectedin) and the standard of care for the treatment of advanced, previously treated sarcomas. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this combination therapy.

Overview of the TNT Regimen

The TNT regimen is an investigational combination therapy that leverages immunotherapy and chemotherapy to treat advanced sarcomas. It consists of:

  • Talimogene laherparepvec : An oncolytic virus designed to selectively replicate in and lyse tumor cells, releasing tumor-associated antigens and stimulating an anti-tumor immune response.

  • Nivolumab : An immune checkpoint inhibitor that blocks the PD-1 pathway, thereby enhancing T-cell activity against cancer cells.

  • Trabectedin (B1682994) : An alkylating agent that binds to the DNA minor groove, leading to cell cycle arrest and apoptosis.

Standard of Care for Advanced Sarcomas

The standard of care for patients with advanced soft tissue sarcomas who have progressed after initial chemotherapy is heterogeneous and depends on the specific sarcoma subtype. Commonly used agents include single-agent chemotherapies such as doxorubicin, gemcitabine-based regimens, trabectedin, eribulin, and pazopanib. For the purpose of this comparison, we will consider the efficacy of single-agent trabectedin and other relevant second-line therapies as a benchmark.

Efficacy Data Comparison

The following table summarizes the efficacy data from the Phase 2 clinical trial of the TNT regimen and compares it with historical data for standard-of-care options in a similar patient population (previously treated advanced sarcomas).

Efficacy EndpointTNT Regimen (Talimogene laherparepvec + Nivolumab + Trabectedin)[1]Standard of Care (Single-Agent Chemotherapy - Historical Data)
Best Overall Response Rate (ORR) 7.7% (Partial Response)Varies by agent (e.g., Trabectedin: ~7-10%, Pazopanib: ~6%)
Disease Control Rate (DCR) 84.6% (Partial Response + Stable Disease)Varies by agent (e.g., Trabectedin: ~50%, Pazopanib: ~67%)
Median Progression-Free Survival (PFS) 7.8 monthsVaries by agent (e.g., Trabectedin: ~2.4-4.2 months, Pazopanib: 4.6 months)
12-Month Progression-Free Survival Rate 36.7%Data not consistently reported across studies
Median Overall Survival (OS) 19.3 monthsVaries by agent (e.g., Trabectedin: ~12.4-13.9 months, Pazopanib: 12.5 months)
12-Month Overall Survival Rate 73.3%Data not consistently reported across studies

Experimental Protocols

TNT Regimen Phase 2 Trial (NCT03886311)

Study Design: A Phase 2, open-label, single-arm study to evaluate the efficacy and safety of the TNT regimen in patients with advanced, previously treated sarcomas.[1]

Patient Population: Eligible patients were ≥ 18 years of age with a histological diagnosis of advanced sarcoma, had received at least one prior chemotherapy regimen, and had at least one tumor accessible for intratumoral injection.[1]

Treatment Protocol:

  • Trabectedin: Administered intravenously at a dose of 1.2 mg/m² every 3 weeks.[1]

  • Nivolumab: Administered intravenously at a dose of 3 mg/kg every 2 weeks.[1]

  • Talimogene Laherparepvec: Administered intratumorally at a dose of 1x10⁸ plaque-forming units/ml every 2 weeks.[1]

Endpoints:

  • Primary Endpoint: Progression-free survival rate at 12 months.[1]

  • Secondary Endpoints: Best overall response, progression-free survival rate at 6 and 9 months, overall survival rate at 6, 9, and 12 months, and incidence of adverse events.[1]

Visualized Mechanisms and Workflows

TNT_Mechanism_of_Action cluster_tumor_microenvironment Tumor Microenvironment TV Talimogene Laherparepvec TumorCell Tumor Cell TV->TumorCell Infects & Lyses Antigens Tumor-Associated Antigens TumorCell->Antigens Releases PDL1 PD-L1 TumorCell->PDL1 APC Antigen Presenting Cell (APC) Antigens->APC Presents to TCell T-Cell APC->TCell Activates TCell->TumorCell Attacks PD1 PD-1 TCell->PD1 PDL1->PD1 Inhibitory Signal Nivo Nivolumab Nivo->PD1 Blocks Trab Trabectedin DNA Tumor Cell DNA Trab->DNA Binds to Apoptosis Apoptosis DNA->Apoptosis Induces

Caption: Mechanism of action for the TNT combination therapy.

Experimental_Workflow cluster_treatment_cycle Treatment Cycle Patient Patient with Advanced Sarcoma (Previously Treated) Screening Eligibility Screening (≥18 years, accessible tumor) Patient->Screening Enrollment Enrollment in Phase 2 Trial Screening->Enrollment Treatment TNT Regimen Administration Enrollment->Treatment Trab Trabectedin (IV, q3w) Treatment->Trab Nivo Nivolumab (IV, q2w) Treatment->Nivo TV Talimogene Laherparepvec (IT, q2w) Treatment->TV FollowUp Follow-up & Tumor Assessment (CT Scans) Treatment->FollowUp Endpoints Primary & Secondary Endpoint Analysis FollowUp->Endpoints

Caption: Workflow of the TNT regimen Phase 2 clinical trial.

References

Unable to Provide Comparison Guide: "TNT-b10" is Not a Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Our comprehensive research indicates that "TNT-b10" is not a pathway inhibitor as presupposed by the query. Instead, this compound is identified as an ionizable cationic lipidoid, a component utilized in the formation of lipid-like nanoparticles (LLNs)[1]. This fundamental difference in its biochemical nature makes a direct comparison with pathway inhibitors inappropriate and infeasible.

The term "TNT" also appears in the context of clinical trials, such as a study comparing carboplatin (B1684641) with docetaxel (B913) in triple-negative breast cancer, and another trial for advanced sarcomas investigating a combination of talimogene laherparepvec, nivolumab (B1139203), and trabectedin[2][3][4][5]. However, these are trial acronyms and are not related to a specific inhibitory molecule named "this compound."

Due to this misidentification of the core subject, we are unable to proceed with the requested "Publish Comparison Guides" that would compare "this compound" with other inhibitors of a specific pathway. Such a comparison would be based on a flawed premise, as this compound does not function as a pathway inhibitor.

We advise researchers, scientists, and drug development professionals to ensure the correct classification and mechanism of action of a compound before seeking comparative analyses. For accurate and meaningful scientific comparisons, it is crucial to compare entities with similar functional and structural properties.

References

Validating Gene Knockouts: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, rigorous validation of gene knockouts is a critical step to ensure the reliability and reproducibility of experimental findings. This guide provides a comprehensive comparison of standard validation experiments, complete with detailed protocols and data presentation, to assist in the thorough confirmation of target gene ablation. While this guide will use Aldo-keto reductase family 1 member B10 (AKR1B10) as a specific example, the principles and methodologies described are broadly applicable to the validation of any gene knockout.

The Critical Importance of Knockout Validation

Comparative Analysis of Knockout Validation Methods

A comprehensive validation strategy employs multiple techniques to assess the knockout at different biological stages. The choice of methods will depend on the specific gene, the available reagents, and the experimental goals.

Validation Level Experimental Technique What it Measures Pros Cons
Genomic DNA Polymerase Chain Reaction (PCR) & Gel ElectrophoresisConfirms the intended genetic modification (e.g., deletion, insertion) at the DNA level.[2]Direct verification of the genetic edit. Relatively quick and inexpensive.Does not confirm changes in gene expression or protein levels.
Genomic DNA Sanger SequencingProvides the precise nucleotide sequence of the targeted genomic region.[2]Gold standard for confirming the exact nature of the genetic modification.More time-consuming and expensive than standard PCR.
mRNA Reverse Transcription PCR (RT-PCR)Detects the presence or absence of the target gene's transcript.Simple and sensitive method to check for gene expression at the RNA level.Not quantitative.
mRNA Quantitative PCR (qPCR)Measures the relative expression level of the target gene's transcript.[2]Highly sensitive and quantitative. Allows for the detection of residual gene expression.Requires careful primer design and normalization to reference genes.[2]
Protein Western BlotDetects the presence and size of the target protein.[2][3]Directly confirms the absence of the protein product. Provides information on protein size.Dependent on the availability of a specific and high-quality antibody.
Protein Immunofluorescence (IF) / Immunohistochemistry (IHC)Visualizes the presence and subcellular localization of the target protein within cells or tissues.[3][4]Provides spatial information about protein expression. Can be used on tissue sections.Antibody specificity is crucial. Can be less quantitative than Western blotting.
Functional Cell-based or In Vivo AssaysMeasures the biological activity or phenotype associated with the target gene.[2]Confirms the functional consequence of the gene knockout.[2]Can be complex to develop and interpret. The phenotype may be subtle or unexpected.

Experimental Protocols

Genomic PCR for Knockout Confirmation

This protocol is designed to amplify the genomic region targeted for knockout to verify the expected size change due to deletion or insertion.

Materials:

  • Genomic DNA extraction kit

  • PCR primers flanking the target region

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Agarose (B213101) gel and electrophoresis equipment

  • DNA ladder

Procedure:

  • Extract genomic DNA from wild-type (WT) and knockout (KO) cells or tissues.

  • Design PCR primers that flank the targeted genomic region.

  • Set up the PCR reaction with 50-100 ng of genomic DNA.

  • Perform PCR with an appropriate annealing temperature and extension time for the expected amplicon sizes.

  • Run the PCR products on an agarose gel alongside a DNA ladder.

  • Visualize the DNA bands under UV light. The KO sample should show a band of a different size than the WT sample, or no band at all if the deletion is large enough to prevent amplification.

Quantitative PCR (qPCR) for mRNA Expression Analysis

This protocol quantifies the level of the target gene's mRNA to confirm transcriptional silencing.

Materials:

  • RNA extraction kit

  • Reverse transcriptase and reaction buffer

  • qPCR primers for the target gene and a reference gene (e.g., GAPDH, ACTB)

  • SYBR Green or TaqMan probe-based qPCR master mix

  • qPCR instrument

Procedure:

  • Extract total RNA from WT and KO cells or tissues.

  • Synthesize cDNA from 1 µg of total RNA using reverse transcriptase.

  • Set up the qPCR reaction with diluted cDNA, primers for the target gene and a reference gene, and qPCR master mix.

  • Perform qPCR using a standard thermal cycling protocol.

  • Analyze the data using the ΔΔCt method to determine the relative expression of the target gene in KO samples compared to WT samples, normalized to the reference gene. A successful knockout should show a significant reduction or absence of the target gene's transcript.[2]

Western Blot for Protein Validation

This protocol is essential for confirming the absence of the target protein.[3]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse WT and KO cells or tissues and extract total protein.

  • Quantify the protein concentration of the lysates.

  • Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Image the blot to detect the presence or absence of the target protein. A loading control protein (e.g., GAPDH, β-actin) should be probed on the same blot to ensure equal protein loading. In a validated knockout, the band corresponding to the target protein should be absent in the KO sample.[3]

Data Presentation: Expected Outcomes

The following tables summarize the expected results from validation experiments for a hypothetical AKR1B10 knockout.

Table 1: Genomic PCR and qPCR Validation of AKR1B10 Knockout

Sample Genomic PCR (Amplicon Size) qPCR (Relative mRNA Expression)
Wild-Type (WT) Expected WT band size1.0 (normalized value)
AKR1B10 KO Shift in band size or no band< 0.1 (or undetectable)

Table 2: Western Blot Validation of AKR1B10 Knockout

Sample AKR1B10 Protein Level Loading Control (e.g., GAPDH)
Wild-Type (WT) Detectable band at expected MWDetectable band
AKR1B10 KO No detectable bandDetectable band

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. Below are Graphviz diagrams representing a hypothetical signaling pathway, a standard knockout validation workflow, and a decision-making guide for choosing validation methods.

G cluster_pathway Hypothetical Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_1 Kinase_1 Receptor->Kinase_1 Activates AKR1B10 AKR1B10 Kinase_1->AKR1B10 Regulates Transcription_Factor Transcription_Factor AKR1B10->Transcription_Factor Modulates Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Induces

Caption: A hypothetical signaling cascade illustrating the potential role of AKR1B10.

G cluster_workflow Knockout Validation Workflow Design_gRNA Design gRNA/Targeting Vector Transfection Transfect/Inject Cells or Embryos Design_gRNA->Transfection Selection Select/Screen for Modified Clones/Animals Transfection->Selection Genomic_Validation Genomic Validation (PCR, Sequencing) Selection->Genomic_Validation Transcriptomic_Validation Transcriptomic Validation (qPCR) Genomic_Validation->Transcriptomic_Validation Proteomic_Validation Proteomic Validation (Western Blot, IF) Transcriptomic_Validation->Proteomic_Validation Functional_Assay Functional Assays Proteomic_Validation->Functional_Assay Validated_KO Validated Knockout Model Functional_Assay->Validated_KO

Caption: A standard workflow for generating and validating a knockout model.

G cluster_decision Validation Method Selection Start Confirm Genetic Edit? PCR_Seq Use PCR and/or Sequencing Start->PCR_Seq Yes Check_RNA Confirm Transcript Absence? Start->Check_RNA No qPCR Use qPCR Check_RNA->qPCR Yes Check_Protein Confirm Protein Absence? Check_RNA->Check_Protein No Western_IF Use Western Blot or IF/IHC Check_Protein->Western_IF Yes Check_Function Assess Functional Impact? Check_Protein->Check_Function No Functional_Assays Perform Functional Assays Check_Function->Functional_Assays Yes

Caption: A decision tree to guide the selection of appropriate validation experiments.

Alternatives to Knockout Models

In cases where a gene is essential for cell viability, a complete knockout may not be feasible. In such scenarios, alternative approaches can be employed:

  • Conditional Knockout: This technique allows for the deletion of a gene in a specific tissue or at a particular time point.[5]

  • Gene Knockdown: Using small interfering RNA (siRNA) or short hairpin RNA (shRNA), the expression of the target gene can be significantly reduced rather than completely eliminated.[1] This is a valuable alternative when a full knockout is lethal, though it is important to note that knockdown is rarely 100% effective and can have off-target effects.[1]

References

A Comparative Guide: siRNA Knockdown and the Role of Advanced Delivery Systems like TNT-b10

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of gene silencing, researchers and drug developers rely on precise and efficient methods to modulate gene expression. This guide provides a comprehensive comparison between the widely established technique of small interfering RNA (siRNA) knockdown and the role of advanced delivery vehicles, such as lipid-like nanoparticles (LLNs) formulated with ionizable cationic lipidoids like TNT-b10. While siRNA represents the therapeutic modality that silences gene expression, this compound is a component of the delivery system crucial for transporting the siRNA into the target cells.

At a Glance: Key Differences

FeaturesiRNA Knockdown (The Process)LNP-mediated Delivery (e.g., with this compound)
Primary Function Post-transcriptional gene silencing by degrading target mRNA.Encapsulation and intracellular delivery of siRNA payloads.
Nature of Technology A biological mechanism of gene regulation.A synthetic nanoparticle-based drug delivery system.
Key Components Small interfering RNA (siRNA) duplex, RISC complex.Ionizable cationic lipidoid (e.g., this compound series), phospholipids, cholesterol, PEG-lipid.
Mechanism of Action The siRNA guide strand directs the RISC complex to cleave complementary mRNA.Facilitates siRNA protection in circulation, cellular uptake, and endosomal escape.

The Mechanism of Action: A Tale of Two Processes

The overall process of gene silencing using this combined approach can be visualized as a two-stage rocket. The lipid nanoparticle (the delivery vehicle) is the first stage, designed to travel through the biological environment and deliver its payload. The siRNA (the payload) is the second stage, which, once released inside the cell, executes the gene silencing mission.

LNP-mediated siRNA Delivery

Lipid nanoparticles are essential for protecting the fragile siRNA molecules from degradation in the bloodstream and for facilitating their entry into cells. Ionizable cationic lipidoids, such as the TNT series of molecules, are critical components of these LNPs. At a low pH (e.g., during formulation and within endosomes), these lipids are positively charged, allowing for efficient encapsulation of the negatively charged siRNA. At physiological pH (in the bloodstream), they are nearly neutral, which reduces toxicity.

LNP_Delivery cluster_bloodstream Bloodstream (Physiological pH ~7.4) cluster_cell Target Cell cluster_release siRNA Release LNP Lipid Nanoparticle (LNP) (Neutral Surface Charge) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis 1. Binding & Internalization Endosome Endosome (Low pH) Endocytosis->Endosome 2. Encapsulation siRNA_release siRNA released into cytoplasm Endosome->siRNA_release 3. Endosomal Escape (pH-triggered) Cytoplasm Cytoplasm

LNP-mediated siRNA delivery workflow.
siRNA Knockdown: The Silencing Machinery

Once the siRNA is released into the cytoplasm, it engages the cell's natural RNA interference (RNAi) pathway. The double-stranded siRNA is recognized and processed by the RNA-Induced Silencing Complex (RISC). The RISC unwinds the siRNA, retaining the antisense (guide) strand. This guide strand then directs the RISC to the target messenger RNA (mRNA) that has a complementary sequence. The RISC then cleaves the target mRNA, leading to its degradation and preventing it from being translated into a protein. This effectively "knocks down" the expression of the target gene.

siRNA_Knockdown siRNA siRNA duplex RISC_loading RISC Loading siRNA->RISC_loading RISC_active Activated RISC (with guide strand) RISC_loading->RISC_active Strand Separation Cleavage mRNA Cleavage RISC_active->Cleavage mRNA Target mRNA mRNA->Cleavage Target Recognition Degradation mRNA Degradation Cleavage->Degradation No_Protein No Protein Synthesis Degradation->No_Protein

The siRNA-mediated gene knockdown pathway.

Experimental Data and Performance Comparison

Direct comparative data for "this compound" as a standalone entity against siRNA is not applicable. However, we can compare the general performance metrics of siRNA knockdown when delivered by lipid nanoparticles versus other transfection methods.

ParameterLNP-mediated siRNA DeliveryOther Transfection Methods (e.g., Lipofectamine)
In Vivo Applicability High; suitable for systemic administration.Primarily for in vitro use; limited in vivo applications.
Knockdown Efficiency Can achieve >80-90% knockdown in target tissues (e.g., liver).[1][2]Highly variable depending on cell type and reagent; can be very efficient in vitro.
Off-Target Effects Can occur due to the siRNA sequence itself; delivery vehicle can have its own toxicity profile.[3][4][5]Off-target effects are primarily sequence-dependent; reagent toxicity can be a concern.[3][4][5]
Duration of Effect Can be long-lasting (days to weeks) with a single dose.[1]Typically transient (24-72 hours) in dividing cells.[6]

Experimental Protocols

Formulation of siRNA-loaded Lipid Nanoparticles

This is a generalized protocol for formulating siRNA-loaded LNPs using a microfluidic mixing method, which can be adapted for specific ionizable lipids like the TNT series.

Materials:

  • Ionizable cationic lipidoid (e.g., this compound series)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-lipid (e.g., DMG-mPEG2000)

  • siRNA

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare siRNA Solution: Dilute the siRNA in citrate buffer (pH 4.0).

  • Microfluidic Mixing: Load the lipid-ethanol solution and the siRNA-buffer solution into separate syringes and connect them to a microfluidic mixing cartridge. Pump the two solutions through the mixer at a defined flow rate ratio to induce nanoprecipitation and siRNA encapsulation.

  • Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove the ethanol and raise the pH.

  • Characterization: Characterize the LNPs for size, polydispersity, siRNA encapsulation efficiency, and zeta potential.

In Vitro siRNA Transfection and Knockdown Analysis

This protocol outlines a typical workflow for transfecting cells with siRNA and assessing the knockdown efficiency.

Materials:

  • Cultured mammalian cells

  • siRNA (targeting the gene of interest and a non-targeting control)

  • Transfection reagent (e.g., lipid-based reagent like Lipofectamine or pre-formulated LNPs)

  • Opti-MEM or other serum-free medium

  • Complete growth medium

  • Reagents for RNA extraction and protein lysis

  • Reagents for qRT-PCR and Western blotting

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate to be 70-80% confluent at the time of transfection.

  • Transfection Complex Preparation:

    • Dilute the siRNA in a serum-free medium.

    • In a separate tube, dilute the transfection reagent in the same medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

  • Transfection: Add the transfection complexes to the cells and incubate for 4-6 hours.

  • Post-transfection: Replace the transfection medium with fresh complete growth medium and incubate for 24-72 hours.

  • Analysis of Knockdown:

    • mRNA Level (qRT-PCR): Harvest the cells, extract total RNA, and perform quantitative reverse transcription PCR (qRT-PCR) to measure the relative expression of the target mRNA compared to a housekeeping gene and the non-targeting control.

    • Protein Level (Western Blot): Lyse the cells, quantify total protein, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target protein and a loading control.

Experimental_Workflow cluster_transfection siRNA Transfection cluster_analysis Knockdown Analysis (24-72h post-transfection) Cell_Seeding 1. Seed Cells Complex_Formation 2. Prepare siRNA-Lipid Complexes Cell_Seeding->Complex_Formation Incubation 3. Add Complexes to Cells Complex_Formation->Incubation Harvest 4. Harvest Cells Incubation->Harvest qRT_PCR 5a. qRT-PCR (mRNA level) Harvest->qRT_PCR Western_Blot 5b. Western Blot (Protein level) Harvest->Western_Blot

General experimental workflow for in vitro siRNA knockdown.

Conclusion

The comparison of "this compound" and "siRNA knockdown" highlights a crucial distinction between a delivery vehicle component and a biological process. Ionizable cationic lipidoids like this compound are enabling technologies that are pivotal for the in vivo application of siRNA-based therapeutics. Understanding the interplay between the delivery system and the silencing machinery is paramount for designing effective gene therapies. The continued development of novel lipidoids and LNP formulations will be a key driver in expanding the therapeutic potential of RNA interference.

References

Comparative Analysis of Carboplatin and Docetaxel in the Treatment of Advanced Triple-Negative and BRCA1/2-Mutated Breast Cancer: Insights from the TNT Trial

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the efficacy of carboplatin (B1684641) versus docetaxel (B913) in patients with advanced triple-negative breast cancer (TNBC) and those with germline BRCA1/2 mutations, based on the results of the pivotal phase III TNT clinical trial. The data presented is intended for researchers, scientists, and drug development professionals to inform future research and therapeutic strategies.

The TNT trial was a randomized, phase III study designed to evaluate the hypothesis that tumors with defects in DNA damage repair, such as those with BRCA1/2 mutations, would exhibit increased sensitivity to platinum-based chemotherapy.[1][2] The trial directly compared the activity of the DNA cross-linking agent carboplatin with the microtubule-stabilizing agent docetaxel.[2]

Data Presentation: Clinical Trial Results

The primary endpoint of the TNT trial was the objective response rate (ORR).[1][3] The following tables summarize the key efficacy data from the trial, comparing the performance of carboplatin and docetaxel in the overall patient population and in the prespecified subgroup of patients with germline BRCA1/2 mutations.

Table 1: Objective Response Rate (ORR)

Patient PopulationCarboplatin ORRDocetaxel ORRAbsolute Difference (C-D)P-value
Overall Population31.4%34.0%-2.6%0.66[2]
Germline BRCA1/2 Mutation Carriers68.0%33.3%34.7%0.01[3][4]

Table 2: Progression-Free Survival (PFS)

Patient PopulationMedian PFS with CarboplatinMedian PFS with DocetaxelHazard Ratio (HR)P-value for Interaction
Overall Population3.1 months4.4 monthsNot Reported0.40[2]
Germline BRCA1/2 Mutation Carriers6.8 months4.4 monthsNot Reported0.002[2]

Table 3: Overall Survival (OS)

Patient PopulationMedian OS with CarboplatinMedian OS with DocetaxelP-value
Overall Population12.8 months12.0 monthsNot Reported

Note: Overall survival data interpretation is confounded by the planned crossover at progression.[2]

Experimental Protocols

TNT Trial Design

The TNT trial was a phase III, open-label, randomized clinical trial that enrolled 376 patients with recurrent locally advanced or metastatic triple-negative breast cancer or with germline BRCA1/2 mutations.[1][4][5] Patients were randomly assigned in a 1:1 ratio to receive either:

  • Carboplatin: Area under the curve (AUC) of 6, administered intravenously every 3 weeks.[1]

  • Docetaxel: 100 mg/m², administered intravenously every 3 weeks.[1]

Treatment was continued for 6 to 8 cycles or until disease progression.[1] Crossover to the other treatment arm was permitted upon disease progression.[1]

Biomarker Analysis

For consenting patients, blood samples and archival tumor tissue were collected for biomarker analysis.[2] Germline BRCA1 and BRCA2 mutation analysis was conducted centrally.[2] Other exploratory biomarker analyses included the assessment of 'BRCAness' features such as BRCA1 promoter methylation and homologous recombination deficiency (HRD) scores.[1][3]

Visualizations

Signaling Pathway

cluster_0 Normal Cell cluster_1 BRCA1/2 Mutated Cancer Cell DNA_Damage DNA Double-Strand Break BRCA1_2 BRCA1/BRCA2 Proteins DNA_Damage->BRCA1_2 HR_Repair Homologous Recombination (Error-free DNA Repair) BRCA1_2->HR_Repair Cell_Survival Cell Survival and Proliferation HR_Repair->Cell_Survival DNA_Damage_mut DNA Double-Strand Break BRCA1_2_mut Mutated BRCA1/BRCA2 (Non-functional) DNA_Damage_mut->BRCA1_2_mut HR_Repair_mut Defective Homologous Recombination BRCA1_2_mut->HR_Repair_mut Cell_Death Cell Death (Apoptosis) HR_Repair_mut->Cell_Death Carboplatin Carboplatin DNA_Adducts DNA Adducts Carboplatin->DNA_Adducts DNA_Adducts->Cell_Death Unrepaired Damage

Caption: Mechanism of Carboplatin in BRCA1/2 Mutated Tumors.

Experimental Workflow

Patient_Population Patients with Advanced TNBC or BRCA1/2 Mutation (n=376) Randomization 1:1 Randomization Patient_Population->Randomization Carboplatin_Arm Carboplatin (AUC 6, q3w) Randomization->Carboplatin_Arm Docetaxel_Arm Docetaxel (100 mg/m², q3w) Randomization->Docetaxel_Arm Treatment 6-8 Cycles or Until Progression Carboplatin_Arm->Treatment Docetaxel_Arm->Treatment Progression Disease Progression Treatment->Progression Crossover Crossover to Other Arm Progression->Crossover Permitted Follow_up Follow-up for PFS and OS Progression->Follow_up Primary_Endpoint Primary Endpoint: Objective Response Rate Follow_up->Primary_Endpoint

Caption: TNT Clinical Trial Workflow.

References

A Comparative Guide to "TNT" Formulations: Clarifying Terminology and Presenting Relevant Efficacy Data

Author: BenchChem Technical Support Team. Date: December 2025

Initial inquiry into the comparative efficacy of "TNT-b10" versus "TNT-a9" has revealed a significant ambiguity in terminology. Our comprehensive search of scientific literature and clinical trial databases yielded no information on a compound or treatment designated "TNT-a9."

However, the term "TNT" is prominently associated with two distinct areas of biomedical research:

  • This compound: A specific, ionizable cationic lipidoid used in the development of lipid-like nanoparticles (LLNs) for the delivery of RNA therapeutics.[1][2]

  • Total Neoadjuvant Therapy (TNT): A strategic approach in oncology, particularly for locally advanced rectal cancer, where the entire course of chemotherapy and radiation is administered before surgical intervention.

Given the absence of data on "TNT-a9," a direct comparison is not feasible. This guide will instead provide available information on this compound and pivot to a detailed comparative analysis of the major Total Neoadjuvant Therapy regimens, a topic of significant interest to researchers and clinicians in oncology.

Understanding this compound in RNA Delivery

This compound is a research-grade chemical compound classified as an ionizable cationic lipidoid. Its primary application is in the formation of lipid-like nanoparticles (LLNs), which are used as a carrier system for RNA-based therapies, such as siRNA and mRNA.[1] Research has explored the use of this compound containing LLNs for delivering mRNA to induce protein expression, with studies showing potential for targeted delivery to the spleen.[2]

Comparative Efficacy of Total Neoadjuvant Therapy (TNT) Regimens in Locally Advanced Rectal Cancer

For researchers and drug development professionals in oncology, the acronym "TNT" most commonly refers to Total Neoadjuvant Therapy. This treatment paradigm has been evaluated in several landmark clinical trials, each with distinct protocols and patient populations. Below is a comparative guide to the three most prominent TNT trial regimens: PRODIGE 23, RAPIDO, and OPRA.

Experimental Protocols

The core difference between these TNT regimens lies in the sequencing and type of radiotherapy and chemotherapy administered before total mesorectal excision (TME) surgery.

  • PRODIGE 23 Trial: This trial investigated an induction chemotherapy approach. Patients received six cycles of neoadjuvant chemotherapy with mFOLFIRINOX, followed by standard long-course chemoradiotherapy (50 Gy in 25 fractions with concurrent capecitabine). This was then followed by TME surgery and three months of adjuvant chemotherapy.[3][4] The control arm received standard preoperative chemoradiotherapy, surgery, and then six months of adjuvant chemotherapy.[4]

  • RAPIDO Trial: This trial utilized a consolidation chemotherapy approach with short-course radiotherapy. Patients received short-course radiotherapy (25 Gy in 5 fractions) followed by six cycles of CAPOX or nine cycles of FOLFOX4 chemotherapy, and then TME surgery.[5] The standard of care arm consisted of long-course chemoradiotherapy, TME, and optional adjuvant chemotherapy.[6]

  • OPRA Trial: This trial was designed to evaluate the potential for organ preservation by comparing two different TNT sequencing strategies: an induction arm (chemotherapy followed by chemoradiotherapy) and a consolidation arm (chemoradiotherapy followed by chemotherapy).[7][8] Patients who had a complete or near-complete clinical response after TNT were offered a "watch-and-wait" approach to avoid immediate surgery.[7]

Data Presentation: Comparative Efficacy of TNT Regimens

The following table summarizes the key efficacy outcomes from the PRODIGE 23, RAPIDO, and OPRA trials.

Endpoint PRODIGE 23 (TNT Arm) RAPIDO (TNT Arm) OPRA (TNT Arms)
Pathologic Complete Response (pCR) 27.5%[9]27.7%[10]Not the primary endpoint; focused on organ preservation.
3-Year Disease-Free Survival (DFS) 75.7%[9]Not directly reported as 3-year DFS, but disease-related treatment failure at 3 years was 23.7%[6]76% (for both induction and consolidation arms)[11]
7-Year Disease-Free Survival (DFS) 67.6%[12]N/AN/A
3-Year Distant Metastasis Rate N/A19.8%[10]N/A
7-Year Overall Survival (OS) 81.9%[12]N/AN/A
5-Year Organ Preservation Rate N/AN/A39% (Induction Arm), 54% (Consolidation Arm)[7][13]
Mandatory Visualizations: Experimental Workflows

The following diagrams illustrate the treatment workflows for the experimental arms of the PRODIGE 23, RAPIDO, and OPRA trials.

PRODIGE_23_Workflow start Patient with Locally Advanced Rectal Cancer chemo 6 Cycles mFOLFIRINOX (Induction Chemotherapy) start->chemo chemo_rt Chemoradiotherapy (50 Gy + Capecitabine) chemo->chemo_rt surgery Total Mesorectal Excision (TME) chemo_rt->surgery adj_chemo 3 Months Adjuvant Chemotherapy surgery->adj_chemo end Follow-up adj_chemo->end

Caption: PRODIGE 23 Experimental Arm Workflow.

RAPIDO_Workflow start Patient with High-Risk Locally Advanced Rectal Cancer scrt Short-Course Radiotherapy (5 x 5 Gy) start->scrt chemo 6 Cycles CAPOX or 9 Cycles FOLFOX4 (Consolidation Chemotherapy) scrt->chemo surgery Total Mesorectal Excision (TME) chemo->surgery end Follow-up surgery->end

Caption: RAPIDO Experimental Arm Workflow.

OPRA_Workflow cluster_induction Induction Arm cluster_consolidation Consolidation Arm ind_chemo Induction Chemotherapy ind_chemo_rt Chemoradiotherapy ind_chemo->ind_chemo_rt restage Restaging & Response Assessment ind_chemo_rt->restage con_chemo_rt Chemoradiotherapy con_chemo Consolidation Chemotherapy con_chemo_rt->con_chemo con_chemo->restage start Patient with Stage II/III Rectal Cancer randomize Randomization start->randomize randomize->ind_chemo randomize->con_chemo_rt incomplete Incomplete Response restage->incomplete complete Complete/Near-Complete Response restage->complete tme Total Mesorectal Excision (TME) incomplete->tme ww Watch-and-Wait (Organ Preservation) complete->ww

Caption: OPRA Trial Workflow for Organ Preservation.

References

The Clinical Potential of TNT-b10 in Nucleic Acid Delivery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of nucleic acid therapeutics, the development of effective and safe delivery systems is paramount. Among the various non-viral vectors, lipid nanoparticles (LNPs) have emerged as a clinically advanced platform, largely due to the critical role of their ionizable cationic lipid components. This guide provides a comprehensive review of the preclinical potential of TNT-b10, an ionizable cationic lipidoid, in the context of LNP-mediated delivery of RNA therapeutics. We compare its performance with other notable ionizable lipids, supported by available experimental data, and provide insights into the underlying mechanisms and experimental methodologies.

Performance Comparison of Ionizable Lipids

The efficacy of an ionizable lipid is determined by its ability to efficiently encapsulate nucleic acids, facilitate endosomal escape, and ensure the release of the payload into the cytoplasm, all while maintaining a favorable safety profile. This compound has been evaluated in preclinical studies for its potential in delivering messenger RNA (mRNA). The following tables summarize the available quantitative data for this compound and provide a comparison with other well-established ionizable lipids.

Table 1: In Vitro Performance of Ionizable Lipids in mRNA Delivery

Ionizable LipidCell LineTransfection Efficiency (Relative to Control)Cytotoxicity (Cell Viability %)Reference
This compound HeLa~2-fold higher than TNT-a10Not ReportedLi et al., 2016
DLin-MC3-DMA VariousGold StandardGenerally well-tolerated(Various Studies)
SM-102 VariousHighGenerally well-tolerated(Various Studies)
ALC-0315 VariousHighGenerally well-tolerated(Various Studies)

Table 2: In Vivo Performance of Ionizable Lipids in mRNA Delivery

Ionizable LipidAnimal ModelPrimary Organ of DeliveryReported EfficacyReference
B10 LNP Platform *MouseSpleen, LiverEnhanced splenic delivery compared to MC3Mitchell et al., 2023
DLin-MC3-DMA MouseLiverPotent gene silencing/expression(Various Studies)
SM-102 MouseLiverHigh level of protein expression(Various Studies)
ALC-0315 MouseLiverHigh level of protein expression(Various Studies)

*It is important to note that the "B10 LNP platform" in the study by Mitchell et al. (2023) utilizes a C14-4 ionizable lipid, and it is not definitively confirmed to be the same as the this compound described by Li et al. (2016). Further clarification from the original authors would be required to establish a direct link.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments involving the evaluation of ionizable lipids like this compound.

1. Lipid Nanoparticle (LNP) Formulation:

  • Materials: Ionizable lipid (e.g., this compound), helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) are dissolved in ethanol (B145695). The nucleic acid (mRNA or siRNA) is dissolved in an acidic aqueous buffer (e.g., sodium acetate (B1210297) buffer, pH 4.0).

  • Method: The lipid-ethanol solution is rapidly mixed with the nucleic acid-aqueous solution using a microfluidic mixing device or by manual pipetting. The rapid change in polarity causes the lipids to self-assemble into nanoparticles, encapsulating the nucleic acid.

  • Purification: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated nucleic acids.

  • Characterization: The LNPs are characterized for their size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency of the nucleic acid is determined using a fluorescent dye-based assay (e.g., RiboGreen assay).

2. In Vitro Transfection Assay:

  • Cell Culture: A suitable cell line (e.g., HeLa, Jurkat) is cultured in appropriate media until it reaches a desired confluency.

  • Transfection: The cells are incubated with LNPs encapsulating a reporter mRNA (e.g., Luciferase or Green Fluorescent Protein - GFP) at various concentrations.

  • Analysis: After a specified incubation period (e.g., 24-48 hours), the expression of the reporter protein is quantified. For Luciferase, a luminometer is used to measure the light output after adding a substrate. For GFP, flow cytometry or fluorescence microscopy is used to measure the percentage of fluorescent cells and the mean fluorescence intensity.

  • Cytotoxicity Assay: Cell viability after LNP treatment is assessed using a standard assay such as the MTT or PrestoBlue assay.

3. In Vivo Biodistribution and Efficacy Study:

  • Animal Model: A relevant animal model, typically mice, is used.

  • Administration: LNPs encapsulating a reporter mRNA (e.g., Luciferase) are administered via a specific route, such as intravenous (IV) or intramuscular (IM) injection.

  • Biodistribution Analysis: At various time points post-administration, the animals are imaged using an in vivo imaging system (IVIS) to detect the bioluminescence from the expressed Luciferase. After imaging, organs of interest (e.g., liver, spleen, lungs, heart, kidneys) are harvested, homogenized, and a Luciferase assay is performed on the tissue lysates to quantify protein expression in each organ.

  • Safety Evaluation: Blood samples are collected to analyze for markers of liver toxicity (e.g., ALT, AST) and immune stimulation (e.g., cytokines).

Signaling Pathways and Mechanisms of Action

The successful delivery of nucleic acids by LNPs involves a series of cellular events. The ionizable lipid is a key player in this process, particularly in the crucial step of endosomal escape.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell LNP Lipid Nanoparticle (LNP) (Neutral Surface Charge) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.0-5.5) Endosome->Late_Endosome Protonation Ionizable Lipid Protonation (Positively Charged) Late_Endosome->Protonation Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization Payload_Release mRNA/siRNA Release into Cytoplasm Membrane_Destabilization->Payload_Release Translation mRNA Translation (Protein Production) Payload_Release->Translation RISC siRNA incorporates into RISC (Gene Silencing) Payload_Release->RISC Experimental_Workflow Lipid_Synthesis 1. Synthesis of Ionizable Lipid Library LNP_Formulation 2. LNP Formulation with mRNA/siRNA Lipid_Synthesis->LNP_Formulation Characterization 3. Physicochemical Characterization (Size, PDI, Encapsulation) LNP_Formulation->Characterization In_Vitro_Screening 4. In Vitro Screening (Transfection Efficiency & Cytotoxicity) Characterization->In_Vitro_Screening Lead_Identification 5. Lead Candidate Identification In_Vitro_Screening->Lead_Identification In_Vivo_Studies 6. In Vivo Evaluation in Animal Models Lead_Identification->In_Vivo_Studies Biodistribution 7a. Biodistribution Analysis In_Vivo_Studies->Biodistribution Efficacy 7b. Therapeutic Efficacy In_Vivo_Studies->Efficacy Toxicity 7c. Safety/Toxicity Assessment In_Vivo_Studies->Toxicity

TNT-b10 Lipid Nanoparticle Platform: A Comparative Meta-Analysis of Efficacy in RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the TNT-b10 ionizable lipid nanoparticle (LNP) platform for the delivery of RNA therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA). The performance of this compound is evaluated against other notable ionizable lipids, supported by experimental data from preclinical studies. This analysis is intended to inform researchers and drug development professionals on the efficacy and potential applications of this delivery system.

Executive Summary

This compound is a novel ionizable lipid designed for the formulation of lipid nanoparticles to deliver RNA payloads. A key characteristic of this compound-formulated LNPs is their enhanced ability to target the spleen, making them a promising vehicle for applications requiring robust immune cell transfection, such as vaccines and cancer immunotherapy. This guide will delve into the quantitative performance of this compound, the experimental methodologies used for its evaluation, and the underlying biological pathways governing its mechanism of action.

Comparative Efficacy of this compound in RNA Delivery

The efficacy of an LNP-based delivery system is primarily determined by its ability to protect the RNA payload, deliver it to the target tissue and cells, and facilitate its release into the cytoplasm to exert its biological function. The following tables summarize the performance of this compound in comparison to other ionizable lipids based on key performance indicators from published studies.

Table 1: In Vivo mRNA Delivery Efficacy (Luciferase Reporter)
Ionizable LipidTarget Organ(s)Relative Luciferase Expression (vs. Control)Animal ModelReference
This compound Spleen, LiverHigh spleen-to-liver ratioMouse[1]
C12-200LiverHigh liver expressionMouse[2][3]
DLin-MC3-DMALiverHigh liver expressionMouse[2]
SM-102LiverHigh liver expressionMouse[4]
Table 2: LNP Formulation and Physicochemical Characteristics
Ionizable LipidMolar Ratio (Lipid:Cholesterol:DSPC:PEG-Lipid)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
This compound Not specified in available literatureNot specifiedNot specifiedNot specified
SM-10250:38.5:10:1.5~80-100< 0.2> 90
DLin-MC3-DMA50:38.5:10:1.5~80-100< 0.2> 90
C12-20050:38.5:10:1.5~80-100< 0.2> 90

Note: Specific formulation details for this compound are not widely published. The data for other lipids represents typical values from standard formulation protocols.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of LNP efficacy.

LNP Formulation via Microfluidic Mixing

Lipid nanoparticles are typically formulated by rapidly mixing an organic phase containing the lipids with an aqueous phase containing the RNA payload.

Protocol:

  • Organic Phase Preparation: The ionizable lipid (e.g., this compound), cholesterol, DSPC, and a PEG-lipid are dissolved in ethanol (B145695) at a specific molar ratio.

  • Aqueous Phase Preparation: The mRNA or siRNA is diluted in an acidic buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: The organic and aqueous phases are simultaneously injected into a microfluidic mixing device (e.g., NanoAssemblr) at a defined flow rate ratio. The rapid mixing leads to the self-assembly of LNPs with the RNA encapsulated.

  • Purification and Buffer Exchange: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to neutral, resulting in a stable LNP formulation.[4][5]

In Vivo Biodistribution and Efficacy Assessment

Animal models are used to evaluate the tissue-specific delivery and therapeutic efficacy of LNP formulations.

Protocol:

  • Animal Model: Typically, C57BL/6 or BALB/c mice are used.

  • LNP Administration: A defined dose of mRNA-LNPs (e.g., encoding luciferase) is administered intravenously (IV) via the tail vein.

  • Bioluminescence Imaging: At various time points post-injection, mice are anesthetized and injected with a luciferin (B1168401) substrate. Whole-body bioluminescence is then measured using an in vivo imaging system (IVIS) to quantify protein expression and determine tissue distribution.

  • Ex Vivo Analysis: After the final imaging time point, organs of interest (e.g., liver, spleen, lungs) are harvested to quantify luciferase activity using a luminometer, providing more precise measurement of organ-specific expression.[6]

Signaling Pathways and Mechanisms

The successful delivery of RNA by LNPs involves a series of biological interactions and pathways.

LNP Uptake and Endosomal Escape

The mechanism of cellular uptake and subsequent release of the RNA payload into the cytoplasm is a critical determinant of LNP efficacy.

LNP_Uptake_and_Escape cluster_extracellular Extracellular Space cluster_cell Target Cell LNP LNP Endocytosis Endocytosis LNP->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome RNA_Release RNA Release Early_Endosome->RNA_Release Protonation of ionizable lipid Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Late_Endosome->RNA_Release Cytoplasm Cytoplasm Translation mRNA Translation Cytoplasm->Translation RNA_Release->Cytoplasm LNP_Development_Workflow Lipid_Synthesis Synthesis of Ionizable Lipids (e.g., this compound) LNP_Formulation LNP Formulation & Characterization Lipid_Synthesis->LNP_Formulation In_Vitro_Screening In Vitro Screening (Cell Lines) LNP_Formulation->In_Vitro_Screening In_Vivo_Studies In Vivo Studies (Animal Models) In_Vitro_Screening->In_Vivo_Studies Efficacy_Assessment Efficacy Assessment (e.g., Protein Expression) In_Vivo_Studies->Efficacy_Assessment Biodistribution Biodistribution Analysis (e.g., IVIS Imaging) In_Vivo_Studies->Biodistribution Toxicology Toxicology & Safety Assessment In_Vivo_Studies->Toxicology Clinical_Development Clinical Development Efficacy_Assessment->Clinical_Development Biodistribution->Clinical_Development Toxicology->Clinical_Development

References

advantages of TNT-b10 over existing methods

Author: BenchChem Technical Support Team. Date: December 2025

In order to provide a comprehensive comparison guide on the advantages of TNT-b10, it is essential to first understand its nature, application, and the existing methods it aims to surpass. Initial searches for "this compound" have not yielded specific information about a scientific product, therapy, or method that could be compared with existing alternatives.

The search results included references to:

  • Explosives: Comparisons of TNT equivalence in blast loading scenarios.

  • Media and Entertainment: Mentions in movie titles, music bands, and television programming.

  • Unrelated technical subjects: A reference to "TiO2 Nanotubes (TNT)" for use in surface-enhanced Raman scattering.

  • Vitamin B1 (Thiamine): Information on the B-complex vitamin.

To proceed with your request, please provide more specific details about this compound, such as:

  • What is this compound? (e.g., a new drug, a laboratory technique, a diagnostic tool, a software)

  • What is its primary field of application? (e.g., oncology, gene editing, materials science)

  • What are the existing methods or products it is being compared to?

Once this information is available, a detailed and accurate comparison guide can be developed, including the data presentation, experimental protocols, and visualizations you have requested.

No Comparative Studies Found for TNT-b10

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for head-to-head comparison studies involving the ionizable cationic lipidoid TNT-b10, no publicly available research, clinical trials, or preclinical data comparing its performance against other alternatives could be identified.

This compound is described as an ionizable cationic lipidoid with the chemical formula C48H96N6O6, utilized in the formation of lipid-like nanoparticles (LLNs) for research purposes.[1] While technical details such as its molecular weight and chemical structure are available, performance data from comparative experiments, which are essential for creating a detailed comparison guide, are absent from the reviewed sources.

The initial search strategy aimed to locate studies that would provide quantitative performance metrics, detailed experimental protocols, and descriptions of signaling pathways or workflows related to this compound's application. However, the search results did not contain any such studies. The information required to fulfill the core requirements of the requested comparison guide—including data for tabular presentation, methodologies for key experiments, and pathways for visualization—is not available in the public domain at this time.

Therefore, it is not possible to generate the requested "Publish Comparison Guide" for this compound that objectively compares its performance with other alternatives based on supporting experimental data.

References

TNT-b10 Cross-Reactivity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the cross-reactivity of TNT-b10, an ionizable cationic lipidoid utilized in the formation of lipid-like nanoparticles (LLNs).[1] Given that this compound is a synthetic lipidoid and not a biological molecule like an antibody, traditional immunological cross-reactivity assessments are not applicable. However, understanding its interaction with other molecules is crucial for its application in drug delivery and nanoparticle formation.

This guide will, therefore, focus on the binding affinity and specificity of this compound in the context of nanoparticle formation and compare its performance with alternative technologies. For illustrative purposes and to address the detailed requirements of the prompt for immunological cross-reactivity analysis, this guide will also present a comparative analysis of a well-characterized anti-Trinitrotoluene (TNT) monoclonal antibody, a field with available public data. This will serve as a template for researchers looking to conduct similar analyses on their molecules of interest.

Part 1: this compound Performance and Alternatives

Data Presentation: this compound Physicochemical Properties

PropertyValueReference
Chemical FormulaC48H96N6O6[1]
Molecular Weight853.33 g/mol [1]
Appearance--
Solubility--
pKa--

Alternative Technologies to this compound for Nanoparticle Formation

Several other classes of lipids and polymers are used for the formation of nanoparticles for drug delivery. The choice of material depends on the specific application, the cargo to be delivered, and the desired in vivo performance.

TechnologyAdvantagesDisadvantages
Cationic Lipids (e.g., DOTAP, DC-Cholesterol) High encapsulation efficiency for nucleic acids, well-established.Can be associated with toxicity, may be cleared rapidly by the reticuloendothelial system.
Ionizable Lipids (e.g., DLin-MC3-DMA) Lower toxicity compared to permanently cationic lipids, pKa-dependent charge for endosomal escape.More complex synthesis, potential for immunogenicity.
Polymers (e.g., PLGA, PEG) Biocompatible and biodegradable, tunable release kinetics.Lower encapsulation efficiency for some molecules, potential for acidic degradation products to affect cargo.
Inorganic Nanoparticles (e.g., Gold, Silica) Unique optical and physical properties, surface can be functionalized.Potential for long-term toxicity and accumulation, complex synthesis.

Part 2: Illustrative Cross-Reactivity Analysis of an Anti-TNT Monoclonal Antibody

To demonstrate the process of cross-reactivity analysis for a biological molecule, this section details the evaluation of a hypothetical anti-TNT monoclonal antibody. This serves as a practical guide for researchers in the field of antibody development.

Data Presentation: Anti-TNT Monoclonal Antibody Cross-Reactivity

The following table summarizes the binding affinity and cross-reactivity of a representative anti-TNT monoclonal antibody against various structurally related nitroaromatic compounds.[2] The data is typically obtained using methods like ELISA or Surface Plasmon Resonance (SPR).

AnalyteIC50 (ng/mL)Cross-Reactivity (%)
Trinitrotoluene (TNT) 10 100
2,4-Dinitrotoluene (2,4-DNT)10010
2,6-Dinitrotoluene (2,6-DNT)1506.7
1,3-Dinitrotoluene (1,3-DNT)5002
Trinitrobenzene (TNB)8012.5
Tetryl2005
2-Amino-4,6-dinitrotoluene (2A-4,6-DNT)>1000<1

Cross-reactivity (%) is calculated as (IC50 of TNT / IC50 of analyte) x 100.

Experimental Protocols

1. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is used to determine the specificity of the anti-TNT antibody by measuring its ability to bind to TNT in the presence of other structurally similar compounds.

  • Materials: 96-well microtiter plates, TNT-protein conjugate (for coating), anti-TNT monoclonal antibody, competitor analytes (e.g., DNT, TNB), secondary antibody conjugated to an enzyme (e.g., HRP), substrate solution (e.g., TMB), stop solution, and plate reader.

  • Procedure:

    • Coat the microtiter plate wells with a TNT-protein conjugate and incubate overnight.

    • Wash the plate to remove any unbound conjugate.

    • Block the wells to prevent non-specific binding.

    • Prepare a series of dilutions of the competitor analytes.

    • In a separate plate, pre-incubate the anti-TNT antibody with each dilution of the competitor analytes.

    • Transfer the antibody-analyte mixtures to the coated plate and incubate.

    • Wash the plate to remove unbound antibodies.

    • Add the enzyme-conjugated secondary antibody and incubate.

    • Wash the plate and add the substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • The concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen (IC50) is determined.

2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity of the antibody to different analytes in real-time.

  • Materials: SPR instrument, sensor chip (e.g., CM5), anti-TNT antibody, analytes of interest, and running buffer.

  • Procedure:

    • Immobilize the anti-TNT antibody onto the surface of the sensor chip.

    • Inject a series of concentrations of the analyte (e.g., TNT, DNT) over the chip surface.

    • Measure the change in the refractive index at the surface as the analyte binds to the antibody.

    • After the association phase, flow running buffer over the chip to measure the dissociation of the analyte.

    • Regenerate the sensor chip surface to remove the bound analyte.

    • Fit the binding data to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Mandatory Visualizations

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection p1 Coat Plate with TNT-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Wells p2->p3 a1 Pre-incubate Antibody with Competitor Analyte a2 Add Mixture to Plate a1->a2 a3 Incubate a2->a3 a4 Wash Plate a3->a4 d1 Add Secondary Antibody-Enzyme Conjugate a4->d1 d2 Incubate d1->d2 d3 Wash Plate d2->d3 d4 Add Substrate d3->d4 d5 Stop Reaction d4->d5 d6 Read Absorbance d5->d6

Caption: Competitive ELISA workflow for cross-reactivity analysis.

Antibody_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling receptor Target Receptor pathway Signaling Cascade receptor->pathway Signal Transduction antibody Monoclonal Antibody antibody->receptor Binding response Cellular Response (e.g., Apoptosis, Growth Inhibition) pathway->response

Caption: Generic antibody-mediated signaling pathway.

References

Safety Operating Guide

Navigating the Disposal of TNT-b10: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) containing detailed disposal procedures for TNT-b10 is not publicly available. The following guidelines are based on general best practices for the disposal of research-grade, ionizable cationic lipidoids and chemicals dissolved in ethanol (B145695). Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) office and utilize a licensed hazardous waste disposal service to ensure compliance with all local, state, and federal regulations.

This compound is an ionizable cationic lipidoid commonly used in the formation of lipid-like nanoparticles (LLNs) for research purposes.[1][2] It is typically supplied as a solution in ethanol.[1] Proper disposal is crucial to maintain laboratory safety and environmental protection.

Essential Safety and Handling Procedures

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment:

  • Gloves: Chemically resistant gloves, such as nitrile, are essential.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat should be worn to protect against spills.

Step-by-Step Disposal Protocol

The disposal of this compound and associated waste should be treated as a hazardous chemical waste stream, primarily due to the ethanol solvent's flammability and the undetermined toxicity of the lipidoid.

  • Waste Segregation: All waste contaminated with this compound must be segregated from general laboratory waste. This includes both liquid and solid materials.

  • Liquid Waste Collection:

    • Collect all unused this compound solutions, experimental residues, and contaminated solvents in a dedicated, leak-proof hazardous waste container.

    • The container must be compatible with ethanol, typically made of high-density polyethylene (B3416737) (HDPE).

    • Ensure the container is clearly labeled "Hazardous Waste" and specifies the contents: "this compound in Ethanol," including the estimated concentration.

  • Solid Waste Collection:

    • Dispose of all materials that have come into contact with this compound, such as pipette tips, contaminated gloves, and empty vials, in a designated hazardous solid waste container.

    • This container should also be clearly labeled to indicate its contents.

  • Storage of Waste: Store all hazardous waste containers in a designated, well-ventilated, and secure area away from ignition sources until they are collected for disposal.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS-approved hazardous waste management vendor. Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash.

Data Summary for this compound

Due to the absence of a specific SDS, quantitative data regarding disposal, such as concentration limits for environmental release, are not available. The table below summarizes the general characteristics of this compound.

PropertyDescriptionReference
Chemical Identity 1,3,5-tris[2-[(2-hydroxydodecyl)methylamino]ethyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione[1]
Common Use An ionizable cationic lipidoid for the formation of lipid-like nanoparticles (LLNs).[1][2]
Formulation Typically supplied as a solution in ethanol.[1]
Storage Recommended storage at -20°C.[1]
Usage Restriction For research use only. Not for human or veterinary use.[1][2]

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not documented in publicly available literature. The standard operating procedure should be to follow established laboratory protocols for hazardous chemical waste, as outlined above.

Visualized Disposal Workflow

The following diagram illustrates the recommended workflow for the proper and safe disposal of this compound from the laboratory to its final disposition.

TNT_b10_Disposal_Workflow cluster_Lab Laboratory Procedures cluster_Institutional Institutional Oversight cluster_Final Final Disposition A 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) B 2. Segregate Waste (Liquid vs. Solid) A->B C 3. Collect in Labeled Hazardous Waste Containers B->C D 4. Store Securely in Designated Area C->D E 5. Consult Institutional EHS Office D->E Initiate Disposal Process F 6. Schedule Pickup with Certified Waste Vendor E->F G 7. Transport to Licensed Waste Management Facility F->G Waste Collection H 8. Final Disposal via Approved Methods (e.g., Incineration) G->H

Caption: A step-by-step workflow for the safe disposal of this compound.

References

Safeguarding Researchers: Personal Protective Equipment Protocols for Handling TNT

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Handling Guidelines for 2,4,6-trinitrotoluene (B92697) (TNT)

This document provides critical safety and logistical information for all laboratory personnel, including researchers, scientists, and drug development professionals, who handle 2,4,6-trinitrotoluene (TNT). Adherence to these procedures is mandatory to ensure a safe laboratory environment and minimize exposure risks.

Immediate Safety Actions and Personal Protective Equipment (PPE)

Exposure to TNT can lead to significant health risks, including skin irritation, anemia, and abnormal liver function. Therefore, stringent adherence to PPE protocols is required at all times when handling this compound. The following table summarizes the required personal protective equipment and established exposure limits.

ParameterGuidelineSource
Occupational Exposure Limits
OSHA PEL (Permissible Exposure Limit)1.5 mg/m³ (8-hour TWA)[1][2]
NIOSH REL (Recommended Exposure Limit)0.5 mg/m³ (10-hour TWA)[2][3]
ACGIH TLV (Threshold Limit Value)0.1 mg/m³ (8-hour TWA)[3][4]
NIOSH IDLH (Immediately Dangerous to Life or Health)500 mg/m³[3][5]
Hand Protection
Recommended Glove TypesViton or Butyl Rubber
Respiratory Protection
Up to 5 mg/m³Any supplied-air respirator (APF = 10)[5][6]
Up to 12.5 mg/m³Any supplied-air respirator operated in a continuous-flow mode (APF = 25)[5][6]
Up to 25 mg/m³Any self-contained breathing apparatus with a full facepiece (APF = 50)[5][6]
Up to 500 mg/m³Any supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode (APF = 2000)[5][6]
Emergency or unknown concentrationsAny self-contained breathing apparatus with a full facepiece and is operated in a pressure-demand or other positive-pressure mode (APF = 10,000)[5][6]
Eye Protection Chemical safety goggles or a face shield
Skin and Body Protection Flame-proof coveralls and conductive boots

Operational Plan: Donning and Doffing of Personal Protective Equipment

The correct sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination. The following workflow must be followed:

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Change into flame-proof coveralls and conductive boots Don2 Put on inner gloves (e.g., nitrile) Don1->Don2 Don3 Put on respiratory protection Don2->Don3 Don4 Put on chemical safety goggles or face shield Don3->Don4 Don5 Put on outer gloves (Viton or Butyl rubber) Don4->Don5 Work Handle TNT Don5->Work Doff1 Remove outer gloves Doff2 Remove flame-proof coveralls and boots Doff1->Doff2 Doff3 Remove chemical safety goggles or face shield Doff2->Doff3 Doff4 Remove respiratory protection Doff3->Doff4 Doff5 Remove inner gloves Doff4->Doff5 End End Doff5->End Start Start Start->Don1 Work->Doff1

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.